Product packaging for Oagpc(Cat. No.:CAS No. 117320-06-6)

Oagpc

Cat. No.: B054028
CAS No.: 117320-06-6
M. Wt: 679.9 g/mol
InChI Key: SPJGRQXWAJFBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oagpc (Octadecyl-α-glycerol-ether phosphocholine) is a potent and stable analog of lysophosphatidic acid (LPA), functioning as a selective agonist for LPA receptors. This bioactive lipid plays a critical role in numerous physiological and pathophysiological processes by activating specific G-protein-coupled receptors (GPCRs), primarily LPA1, leading to intracellular signaling cascades that influence cell proliferation, migration, and survival. In research, this compound is extensively utilized to elucidate the intricate mechanisms of LPA signaling in various contexts, including cancer biology (particularly in studying metastasis, angiogenesis, and tumor microenvironment interactions), immunology (modulation of immune cell function and inflammation), and neurobiology (effects on neuronal survival and glial cell activation). Its chemical stability compared to endogenous LPA makes it an invaluable tool for in vitro assays and in vivo models where sustained receptor activation is required. Researchers rely on this compound to probe the functional outcomes of LPA receptor engagement and to investigate its potential as a therapeutic target in fibrotic diseases, cancer, and neurological disorders. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H70NO9P B054028 Oagpc CAS No. 117320-06-6

Properties

CAS No.

117320-06-6

Molecular Formula

C35H70NO9P

Molecular Weight

679.9 g/mol

IUPAC Name

[2-(8-carboxyoctanoyloxy)-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C35H70NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-42-31-33(32-44-46(40,41)43-30-28-36(2,3)4)45-35(39)27-24-21-19-20-23-26-34(37)38/h33H,5-32H2,1-4H3,(H-,37,38,40,41)

InChI Key

SPJGRQXWAJFBBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O

Synonyms

1-O-octadecyl-2-azelaorylglycerophosphocholine
OAGPC

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (Oagpc): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (Oagpc), more commonly known as Platelet-Activating Factor (PAF), is a potent, biologically active phospholipid that plays a pivotal role in a wide array of physiological and pathophysiological processes. Initially identified by its ability to induce platelet aggregation, extensive research has revealed its function as a critical mediator in inflammation, allergic reactions, and intercellular signaling. This compound exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), initiating a cascade of intracellular events. This technical guide provides an in-depth overview of the biological significance of this compound, including its signaling pathways, quantitative biological activity, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the this compound/PAF signaling axis.

Introduction

1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (this compound), or Platelet-Activating Factor (PAF), is a member of a family of bioactive ether phospholipids.[1][2] Unlike many other signaling molecules, PAF is not stored pre-formed in cells but is synthesized on demand in response to various stimuli.[3] It is produced by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages.[3] The biological activities of PAF are vast and concentration-dependent, with effects observed at concentrations as low as 10⁻¹² mol/L.[3] Its involvement in critical pathological processes such as septic shock, asthma, and cardiovascular diseases has made the PAF signaling pathway a significant target for therapeutic intervention.[4][5]

This compound/PAF Signaling Pathways

This compound/PAF mediates its diverse biological effects primarily through the activation of its specific G-protein coupled receptor, the PAF receptor (PAF-R).[4] The PAF-R is known to couple to several types of G-proteins, most notably Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades.[6]

The Gq/Phospholipase C Pathway

The most well-characterized signaling pathway initiated by this compound/PAF binding to its receptor involves the activation of the Gq family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), a membrane-associated enzyme. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (ER). These receptors are ligand-gated Ca²⁺ channels, and their activation by IP3 results in the release of stored calcium from the ER into the cytoplasm. This rapid increase in intracellular calcium concentration is a key event that triggers a multitude of cellular responses, including enzyme activation, gene transcription, and, in the case of platelets, aggregation.[8]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of substrate proteins on serine and threonine residues, leading to the modulation of their activity and ultimately contributing to the cellular response to PAF.[9]

PAF_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound (PAF) PAFR PAF Receptor (PAF-R) This compound->PAFR Gq Gq Protein PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem IP3R IP3 Receptor IP3->IP3R PKC_cyto PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) PKC_cyto->Cellular_Response Ca_ion Ca²⁺ Ca_ion->PKC_cyto Ca_ion->Cellular_Response IP3R->Ca_ion releases Ca_store Ca²⁺ Store

Figure 1: this compound/PAF Gq-PLC Signaling Pathway.

Quantitative Biological Data

The biological activity of this compound/PAF and its antagonists has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: this compound/PAF Receptor Binding Affinities (Kd)
SpeciesCell/Tissue TypeRadioligandKd (nM)Reference(s)
HumanPlatelets[³H]PAF37 ± 13[10]
HumanNeutrophils[³H]PAF0.44 ± 0.3[11]
RatPeritoneal Polymorphonuclear Leukocytes[³H]PAF4.74 ± 2.59[12]
RatPeritoneal Polymorphonuclear Leukocytes (Membranes)[³H]PAF0.61 ± 0.1[12]
BovineNeutrophil Membranes[³H]PAF1.52 ± 0.37[11]
CaninePlatelets[³H]PAF0.63 ± 0.02[13]
Table 2: this compound/PAF Agonist and Antagonist Activity in Platelet Aggregation
CompoundActivitySpeciesIC₅₀/EC₅₀Reference(s)
This compound (PAF)Agonist (EC₅₀)HumanVaries with conditions[5][14]
EtizolamAntagonist (IC₅₀)Rabbit3.8 µM[15]
TriazolamAntagonist (IC₅₀)Rabbit30 µM[15]
ApafantAntagonist (IC₅₀)Human170 nM[16]
UK-74,505Antagonist (IC₅₀)Rabbit4.3 nM
WEB 2086Antagonist (pA₂)Rabbit7.31
BN 52021Antagonist (pA₂)Rabbit6.38

Key Experimental Protocols

The understanding of this compound/PAF's biological significance has been built upon a foundation of robust experimental methodologies. Below are detailed overviews of key experimental protocols.

Radioligand Binding Assay for PAF Receptor

This assay is used to determine the affinity (Kd) and density (Bmax) of PAF receptors in a given cell or tissue preparation.

Methodology:

  • Membrane Preparation: Cells or tissues are homogenized and centrifuged to isolate the membrane fraction containing the PAF receptors.

  • Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled PAF analogue, typically [³H]PAF. The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Determination of Non-specific Binding: Parallel incubations are performed in the presence of a large excess of unlabeled PAF to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Tissue Cells/Tissues Homogenization Homogenization Cell_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Fraction Membrane Fraction Centrifugation->Membrane_Fraction Incubation Incubation with [³H]PAF ± unlabeled PAF Membrane_Fraction->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Calc_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calc_Specific_Binding Scatchard_Analysis Scatchard/Non-linear Regression Analysis Calc_Specific_Binding->Scatchard_Analysis Kd_Bmax Determine Kd and Bmax Scatchard_Analysis->Kd_Bmax

Figure 2: Workflow for a Radioligand Binding Assay.

Platelet Aggregation Assay

This assay measures the ability of this compound/PAF to induce platelet aggregation, a hallmark of its biological activity.

Methodology:

  • Blood Collection: Whole blood is collected from a healthy donor into a tube containing an anticoagulant, typically sodium citrate.[5]

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the red and white blood cells from the platelet-rich plasma.[10]

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a blank for the aggregometer.[10]

  • Aggregation Measurement: A sample of PRP is placed in a cuvette in an aggregometer, which measures light transmission through the sample. A baseline reading is established.

  • Agonist Addition: A known concentration of this compound/PAF is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[10]

  • Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. Dose-response curves can be generated by testing a range of PAF concentrations to determine the EC₅₀. For antagonists, the IC₅₀ is determined by measuring the inhibition of PAF-induced aggregation at various antagonist concentrations.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) Low_Speed_Centri Low-Speed Centrifugation Blood_Collection->Low_Speed_Centri High_Speed_Centri High-Speed Centrifugation Blood_Collection->High_Speed_Centri PRP Platelet-Rich Plasma (PRP) Low_Speed_Centri->PRP PPP Platelet-Poor Plasma (PPP) High_Speed_Centri->PPP Aggregometer_Setup Place PRP in Aggregometer PRP->Aggregometer_Setup Baseline Establish Baseline Light Transmission Aggregometer_Setup->Baseline Add_Agonist Add this compound (PAF) Baseline->Add_Agonist Record_Aggregation Record Change in Light Transmission Add_Agonist->Record_Aggregation Quantify_Aggregation Quantify % Aggregation Record_Aggregation->Quantify_Aggregation Dose_Response Generate Dose-Response Curve Quantify_Aggregation->Dose_Response EC50_IC50 Determine EC₅₀ / IC₅₀ Dose_Response->EC50_IC50

Figure 3: Workflow for a Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAF receptor activation.

Methodology:

  • Cell Culture and Loading: Adherent or suspension cells are cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant and are cleaved by intracellular esterases to their active, cell-impermeant form.

  • Baseline Fluorescence Measurement: The loaded cells are placed in a fluorometer or a fluorescence microscope, and the baseline fluorescence is measured.

  • Stimulation: this compound/PAF is added to the cells, and the change in fluorescence is monitored over time.

  • Data Analysis: The binding of calcium to the dye causes a change in its fluorescent properties (e.g., an increase in fluorescence intensity or a shift in the emission/excitation spectrum). The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak calcium response and the kinetics of the response can be quantified.

Conclusion

1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound/PAF) is a highly influential lipid mediator with a profound impact on a wide range of biological systems. Its well-defined signaling pathway, initiated by binding to a specific G-protein coupled receptor, offers a clear target for therapeutic intervention. The quantitative data on its receptor binding and biological activities, gathered through meticulously designed experimental protocols, provide a solid foundation for the rational design of novel therapeutics. For researchers and drug development professionals, a thorough understanding of the biological significance of this compound/PAF is paramount for harnessing its therapeutic potential in inflammatory, cardiovascular, and other diseases. The continued investigation into the nuances of PAF signaling will undoubtedly unveil new opportunities for the development of innovative and effective treatments.

References

An In-depth Technical Guide to 1-Oleoyl-2-Acetyl-sn-Glycero-3-Phosphocholine (OAGPC) in Lipid Membrane Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a unique phospholipid that plays a significant role in the composition and function of cellular membranes. As a structural analog of Platelet-Activating Factor (PAF), it is implicated in a variety of signaling pathways, particularly those related to inflammation and cellular communication. This guide provides a comprehensive technical overview of this compound, focusing on its role in lipid membranes, associated signaling cascades, and the experimental protocols used for its study. The information is intended for researchers, scientists, and professionals in drug development who are interested in the biophysical and signaling properties of this important lipid molecule.

This compound in the Lipid Bilayer

The integration and orientation of this compound within the lipid bilayer are critical to its function. The oleoyl chain at the sn-1 position and the acetyl group at the sn-2 position create an amphipathic molecule with a distinct conformation that influences membrane properties.

Biophysical Effects on the Membrane

Table 1: Anticipated Effects of this compound on Membrane Biophysical Properties

PropertyExpected Effect of this compound IncorporationRationale
Membrane Fluidity IncreaseThe short acetyl group at the sn-2 position reduces van der Waals interactions between adjacent lipid tails, creating more free volume within the bilayer.
Lipid Packing DecreaseThe bulky headgroup and the kinked oleoyl chain, along with the short acetyl chain, disrupt the ordered packing of neighboring phospholipids.
Bilayer Thickness DecreaseThe disordered packing and increased fluidity can lead to a thinner lipid bilayer.
Lipid Raft Association Potential for exclusionDue to its structure, which promotes disorder, this compound is not expected to favorably partition into highly ordered lipid raft domains, which are enriched in cholesterol and sphingolipids.[1][2][3]

This compound Signaling Pathways

This compound is a potent signaling molecule, primarily acting as an agonist for the Platelet-Activating Factor receptor (PAFR), a G-protein coupled receptor (GPCR). Activation of PAFR by this compound initiates a cascade of intracellular events that are crucial in various physiological and pathological processes, including inflammation and thrombosis.

PAF Receptor Activation and Downstream Events

Upon binding of this compound to the PAF receptor, a conformational change in the receptor activates heterotrimeric G proteins, typically of the Gq/11 and Gi/o families. This activation leads to the dissociation of the Gα and Gβγ subunits, which then go on to activate their respective downstream effectors.

OAGPC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound PAFR PAF Receptor This compound->PAFR binds G_protein Gq/11 PAFR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Inflammation, Aggregation) PKC->Cellular_Response phosphorylates targets leading to Ca2_release Ca²⁺ Release Ca2_release->PKC co-activates Ca2_release->Cellular_Response mediates IP3R->Ca2_release induces

This compound-induced PAF Receptor Signaling Pathway

Activation of Phospholipase C (PLC) by the Gα subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound. While detailed protocols specifically for this compound are not always available, methods for analogous lipids can be adapted.

Synthesis of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine

General Synthetic Workflow:

OAGPC_Synthesis Glycerol sn-Glycerol-3-phosphate (protected) Acylation1 Acylation at sn-1 (Oleoyl chloride) Glycerol->Acylation1 Intermediate1 1-Oleoyl-sn-glycero-3-phosphate (protected) Acylation1->Intermediate1 Acylation2 Acetylation at sn-2 (Acetic anhydride) Intermediate1->Acylation2 Intermediate2 1-Oleoyl-2-acetyl-sn-glycero-3-phosphate (protected) Acylation2->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection This compound This compound Deprotection->this compound

General Synthetic Workflow for this compound
Quantitative Analysis of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lipids in biological samples. A targeted approach using multiple reaction monitoring (MRM) can provide high sensitivity and specificity for this compound.

Table 2: General Protocol for this compound Quantification by LC-MS/MS

StepDescriptionKey Considerations
1. Sample Preparation Lipid extraction from plasma or cell lysates using a modified Bligh-Dyer or Folch method.Use of an appropriate internal standard (e.g., a deuterated this compound analog) is crucial for accurate quantification.
2. Chromatographic Separation Reverse-phase liquid chromatography (e.g., C18 column) to separate this compound from other lipid species.Gradient elution with solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium formate is typically used.
3. Mass Spectrometry Electrospray ionization (ESI) in positive ion mode is generally used for phosphatidylcholines.MRM transitions specific to this compound would be monitored. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct, and product ions would correspond to the phosphocholine headgroup (m/z 184.1) and other fragments.
4. Data Analysis Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.Matrix effects should be assessed and minimized.

While a specific protocol for this compound is not detailed in the provided search results, comprehensive methods for quantitative analysis of various lipids in serum and plasma have been described and can be adapted.[5][6][7][8][9]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure changes in membrane fluidity. It relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is dependent on the viscosity of its environment.

Protocol Outline:

  • Probe Selection: A fluorescent probe that partitions into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), is used.[10][11]

  • Liposome Preparation: Unilamellar vesicles (liposomes) are prepared with a defined lipid composition, with and without the inclusion of this compound at various molar percentages.

  • Probe Incorporation: The fluorescent probe is incubated with the liposome suspension to allow for its incorporation into the lipid bilayer.

  • Anisotropy Measurement: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes. The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2G * IVH) where IVV and IVH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.

  • Data Interpretation: A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

This protocol can be adapted from general methods for measuring membrane fluidity.[12][13][14]

In Vitro Phospholipase A₂ (PLA₂) Activity Assay

The degradation of this compound by phospholipases, particularly PLA₂, can be monitored using various assay formats.

Colorimetric Assay Adaptation:

A colorimetric assay kit, such as the sPLA₂ Assay Kit from Cayman Chemical, can be adapted to use this compound as a substrate.[15][16] The principle of this assay is the hydrolysis of a thioester bond at the sn-2 position, which releases a free thiol that can be detected by DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), producing a yellow color that can be measured spectrophotometrically. To adapt this for this compound, one would need to synthesize a thio-analog of this compound.

Radiometric Assay Adaptation:

A more direct, though more complex, method involves using a radiolabeled this compound substrate.[17]

  • Substrate: Synthesize this compound with a radiolabel (e.g., ³H or ¹⁴C) in the acetyl group.

  • Reaction: Incubate the radiolabeled this compound with the PLA₂ enzyme source.

  • Separation: Separate the released radiolabeled acetic acid from the unhydrolyzed this compound using thin-layer chromatography (TLC) or another chromatographic method.

  • Quantification: Quantify the radioactivity in the acetic acid spot to determine the enzyme activity.

Intracellular Calcium Imaging

The effect of this compound on intracellular calcium levels can be monitored using fluorescent calcium indicators.

General Protocol:

  • Cell Culture: Plate cells of interest (e.g., endothelial cells, platelets) on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

  • Baseline Measurement: Acquire baseline fluorescence images before the addition of this compound.

  • Stimulation: Add a known concentration of this compound to the cells.

  • Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.

  • Data Analysis: Quantify the changes in fluorescence intensity, which correlate with changes in intracellular calcium levels.

Conclusion

This compound is a multifaceted phospholipid with important structural and signaling roles in cellular membranes. Its ability to modulate membrane fluidity and activate the PAF receptor places it at the nexus of lipid biophysics and inflammatory signaling. The experimental protocols outlined in this guide, adapted from established methodologies for similar lipids, provide a framework for researchers to investigate the intricate functions of this compound. Further research, particularly in quantifying its endogenous levels and elucidating the full spectrum of its protein interactions, will undoubtedly shed more light on its physiological and pathological significance.

References

O-Acyl-1-Alkyl-sn-Glycero-3-Phosphocholine (OAGPC) as a Precursor for the Potent Signaling Molecule Platelet-Activating Factor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-acyl-1-alkyl-sn-glycero-3-phosphocholine (OAGPC) is a glycerophospholipid that serves as a crucial precursor in the biosynthesis of the potent inflammatory mediator, Platelet-Activating Factor (PAF). This document provides a comprehensive technical overview of the enzymatic conversion of this compound to PAF, detailing the signaling pathway, experimental protocols for enzyme activity assessment, and quantitative data on enzyme kinetics. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding of PAF biosynthesis and the identification of potential therapeutic targets.

Introduction

Platelet-Activating Factor (PAF) is a highly potent, lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The synthesis of PAF from its precursor, O-acyl-1-alkyl-sn-glycero-3-phosphocholine (this compound), is a tightly regulated process mediated by a series of enzymatic reactions. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics targeting PAF-mediated pathologies.

The primary route for PAF synthesis from this compound is the "remodeling pathway," a two-step enzymatic process.[3] This pathway is initiated by the hydrolysis of the acyl group at the sn-2 position of this compound, yielding 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF). This intermediate is subsequently acetylated to form the biologically active PAF.

The Signaling Pathway: From this compound to PAF

The conversion of this compound to PAF involves two key enzymes: Phospholipase A2 (PLA2) and Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase (Lyso-PAF acetyltransferase).

Step 1: Hydrolysis by Phospholipase A2 (PLA2)

The initial step in the remodeling pathway is the selective removal of the fatty acyl group from the sn-2 position of the this compound glycerol backbone. This reaction is catalyzed by Phospholipase A2 (PLA2), a superfamily of enzymes that play a critical role in lipid metabolism and signal transduction by hydrolyzing the sn-2 acyl chains of glycerophospholipids.[4][5] The product of this hydrolysis is lyso-PAF, which is biologically inactive but serves as the immediate precursor for PAF.

Different isoforms of PLA2 exhibit distinct substrate specificities. Cytosolic PLA2 (cPLA2), for instance, shows a preference for phospholipids containing arachidonic acid at the sn-2 position.[6] Studies have shown that cPLA2 can act on alkyl ether phospholipids, making it a likely candidate for the hydrolysis of this compound in vivo.[4][6]

Step 2: Acetylation by Lyso-PAF Acetyltransferase

The second and final step in the remodeling pathway is the acetylation of the hydroxyl group at the sn-2 position of lyso-PAF. This reaction is catalyzed by Lyso-PAF acetyltransferase, which transfers an acetyl group from acetyl-CoA to lyso-PAF, yielding the potent signaling molecule, PAF.[3] This enzymatic step is considered the rate-limiting step in PAF biosynthesis.[7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the conversion of this compound to PAF.

Table 1: Kinetic Parameters of Lyso-PAF Acetyltransferase in Human Neutrophils

ConditionMichaelis Constant (Km) for Acetyl-CoA (µM)Maximum Velocity (Vmax) (pmol/min/10^6 cells)
Unstimulated (Acute Asthma)93.8Data not available in the source
A23187-stimulated (Acute Asthma)Data not available in the sourceData not available in the source
Unstimulated (After Recovery)104.6Data not available in the source

Data from a study on neutrophils from patients with acute asthma and after recovery.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phospholipase A2 (PLA2) Activity Assay

This protocol is based on the principle of measuring the release of a fatty acid from a phospholipid substrate. For assessing the activity of PLA2 on this compound, a lipidomics-based approach is highly effective.

Materials:

  • Purified or recombinant PLA2 enzyme

  • Substrate: 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (this compound)

  • Assay Buffer: e.g., Tris-HCl buffer with CaCl2

  • Reaction termination solution: e.g., Methanol/Chloroform mixture

  • Internal standards for mass spectrometry

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare the substrate solution by dissolving this compound in an appropriate solvent and incorporating it into vesicles or micelles if necessary.

  • Prepare the reaction mixture containing the assay buffer and the PLA2 enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the this compound substrate to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Terminate the reaction by adding the reaction termination solution.

  • Add internal standards for quantification.

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract by LC-MS to quantify the amount of lyso-PAF and the released fatty acid produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Lyso-PAF Acetyltransferase Activity Assay

This protocol describes a radioenzymatic assay to measure the activity of Lyso-PAF acetyltransferase.

Materials:

  • Cell lysate or purified Lyso-PAF acetyltransferase

  • Substrate 1: 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF)

  • Substrate 2: [3H]-Acetyl-CoA (radiolabeled)

  • Assay Buffer: e.g., Tris-HCl buffer

  • Reaction termination solution: e.g., Chloroform/Methanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer, cell lysate or purified enzyme, and lyso-PAF in a microcentrifuge tube.

  • Initiate the reaction by adding [3H]-Acetyl-CoA to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Terminate the reaction by adding the chloroform/methanol solution to extract the lipids.

  • Separate the lipid phase (containing the [3H]-PAF product) from the aqueous phase (containing unreacted [3H]-Acetyl-CoA).

  • Wash the lipid phase to remove any remaining aqueous contaminants.

  • Evaporate the solvent from the lipid phase.

  • Add scintillation cocktail to the dried lipid extract.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [3H]-PAF formed per unit time per amount of protein.

Visualizations

Signaling Pathway Diagram

OAGPC_to_PAF_Pathway cluster_0 This compound O-Acyl-1-Alkyl-sn-Glycero-3-Phosphocholine (this compound) LysoPAF 1-Alkyl-2-Lyso-sn-Glycero-3-Phosphocholine (lyso-PAF) This compound->LysoPAF Hydrolysis FattyAcid Fatty Acid PAF Platelet-Activating Factor (PAF) LysoPAF->PAF Acetylation PLA2 Phospholipase A2 (PLA2) PLA2->this compound Acetyltransferase Lyso-PAF Acetyltransferase Acetyltransferase->LysoPAF CoA CoA Acetyltransferase->CoA AcetylCoA Acetyl-CoA AcetylCoA->Acetyltransferase

Caption: The remodeling pathway for the synthesis of Platelet-Activating Factor (PAF) from this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_PLA2 PLA2 Activity Assay cluster_Acetyl Lyso-PAF Acetyltransferase Assay P1 Prepare this compound Substrate P2 Incubate with PLA2 Enzyme P1->P2 P3 Terminate Reaction & Extract Lipids P2->P3 P4 LC-MS Analysis P3->P4 P5 Quantify Lyso-PAF P4->P5 A1 Prepare Lyso-PAF Substrate A2 Incubate with Enzyme & [3H]-Acetyl-CoA A1->A2 A3 Terminate Reaction & Lipid Extraction A2->A3 A4 Scintillation Counting A3->A4 A5 Quantify [3H]-PAF A4->A5

Caption: General experimental workflows for determining enzyme activity in the PAF synthesis pathway.

Conclusion

The conversion of this compound to the potent signaling molecule PAF via the remodeling pathway is a critical process in inflammatory and thrombotic events. A thorough understanding of the enzymes involved, their kinetics, and the methods to assess their activity is essential for the development of targeted therapies. This guide provides a foundational technical overview to aid researchers in this endeavor. Further investigation into the regulation of PLA2 and Lyso-PAF acetyltransferase may reveal novel opportunities for therapeutic intervention in a range of inflammatory diseases.

References

The Pivotal Role of 1-Oleoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are fundamental components of eukaryotic cell membranes. Beyond its structural role, OAPC is a critical precursor to a variety of potent lipid signaling molecules that regulate a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of OAPC, focusing on its metabolism, its role in generating second messengers, and the experimental methodologies used to study its function. The intricate signaling pathways originating from OAPC underscore its importance as a potential therapeutic target in inflammation, neuroscience, and oncology.

Introduction

Phosphatidylcholines are the most abundant phospholipids in mammalian cell membranes, where they contribute to the structural integrity and fluidity of the lipid bilayer. The specific fatty acid composition of these molecules, however, imparts specialized functions. 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC) is of particular interest due to the presence of oleic acid (18:1) at the sn-1 position and the polyunsaturated fatty acid, arachidonic acid (20:4), at the sn-2 position. This unique structure positions OAPC at the crossroads of major signaling pathways, primarily serving as a reservoir for the on-demand synthesis of eicosanoids and endocannabinoids.

Physicochemical Properties and Cellular Distribution

OAPC is an amphipathic molecule with a hydrophilic phosphocholine headgroup and two hydrophobic fatty acyl tails. This structure dictates its orientation in the lipid bilayer, with the headgroup facing the aqueous environment and the tails embedded within the hydrophobic core of the membrane. The presence of a monounsaturated fatty acid (oleic acid) and a polyunsaturated fatty acid (arachidonic acid) contributes to increased membrane fluidity.

While specific concentrations of OAPC are not extensively documented across all tissues, it is a constituent of the cell membranes of most mammalian cells. Its concentration is expected to be significant in tissues where the signaling pathways involving its metabolites are highly active, such as the brain, immune cells, and platelets.

Metabolic Pathways of OAPC

The primary biological role of OAPC is to serve as a substrate for various lipases that release its constituent fatty acids or its diacylglycerol backbone, which then act as or are converted into potent signaling molecules.

The Phospholipase A₂ (PLA₂) Pathway: Generation of Arachidonic Acid and Eicosanoids

Phospholipase A₂ (PLA₂) enzymes specifically catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophosphatidylcholine.

PLA2_Pathway OAPC 1-Oleoyl-2-arachidonoyl- sn-glycero-3-phosphocholine (OAPC) PLA2 Phospholipase A₂ (PLA₂) OAPC->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA LysoPC 1-Oleoyl-sn-glycero- 3-phosphocholine (Lyso-PC) PLA2->LysoPC COX Cyclooxygenases (COX-1/2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes

OAPC Metabolism via the Phospholipase A₂ Pathway.

Released arachidonic acid is the precursor to a large family of inflammatory mediators known as eicosanoids. The synthesis of these molecules is cell-type specific and dependent on the expression of downstream enzymes:

  • Cyclooxygenases (COX-1 and COX-2): Convert arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenases (LOX): Convert arachidonic acid to leukotrienes and lipoxins, which play critical roles in inflammation and immune responses.[1]

The Phospholipase C (PLC) / Diacylglycerol Lipase (DAGL) Pathway: Generation of 2-Arachidonoylglycerol (2-AG)

OAPC can also be a substrate for phospholipase C (PLC), which cleaves the phosphocholine headgroup, yielding 1-oleoyl-2-arachidonoylglycerol (OAG), a diacylglycerol (DAG). This DAG can then be hydrolyzed by diacylglycerol lipase (DAGL) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[2]

PLC_DAGL_Pathway OAPC 1-Oleoyl-2-arachidonoyl- sn-glycero-3-phosphocholine (OAPC) PLC Phospholipase C (PLC) OAPC->PLC Cleavage OAG 1-Oleoyl-2-arachidonoyl- glycerol (OAG) PLC->OAG Phosphocholine Phosphocholine PLC->Phosphocholine DAGL Diacylglycerol Lipase (DAGL) OAG->DAGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG OleicAcid Oleic Acid DAGL->OleicAcid CB1R CB1 Receptor TwoAG->CB1R CB2R CB2 Receptor TwoAG->CB2R Signaling Downstream Signaling CB1R->Signaling CB2R->Signaling

OAPC Metabolism via the PLC/DAGL Pathway.

2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R). Through these receptors, 2-AG modulates a wide range of physiological processes, including neurotransmitter release, pain perception, appetite, and immune function.

Quantitative Data

Enzyme ClassSubstrateKm (µM)Vmax (nmol/min/mg)Tissue/Cell SourceReference
Acyl-CoA:1-acylglycerophosphocholine acyltransferase 1-acylglycerophosphocholine1076.1Mouse brain microsomes[3]
Phospholipase A₂ (cPLA₂α) Phosphatidylcholine vesiclesN/AN/APorcine platelets[4]
Diacylglycerol Lipase (DAGL) 1-stearoyl-2-arachidonoyl-sn-glycerolN/AN/AMicroglial cells[5]

Note: The table summarizes available kinetic data for enzymes involved in the metabolism of phosphatidylcholines and diacylglycerols. N/A indicates that specific values were not provided in the cited literature, though the study confirmed the enzymatic activity.

Experimental Protocols

Studying the biological role of OAPC involves a combination of lipidomic analysis, enzymatic assays, and cell-based functional assays.

Protocol for Lipidomics Analysis of OAPC

This protocol outlines a general workflow for the extraction and quantification of OAPC from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipidomics_Workflow Start Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Start->Extraction Separation LC Separation (Reversed-phase chromatography) Extraction->Separation Detection MS/MS Detection (Precursor/product ion scanning) Separation->Detection Quantification Data Analysis and Quantification (Comparison to internal standards) Detection->Quantification End OAPC Concentration Quantification->End

General Workflow for Lipidomics Analysis of OAPC.

Methodology:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Folch method) to separate lipids from other cellular components.[6] An internal standard, such as a deuterated version of OAPC, should be added prior to extraction for accurate quantification.

  • Chromatographic Separation: Resuspend the lipid extract in an appropriate solvent and inject it into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column. Use a gradient of aqueous and organic mobile phases to separate the different lipid species.

  • Mass Spectrometric Detection: Eluted lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. OAPC is identified and quantified based on its specific precursor ion mass-to-charge ratio (m/z) and the fragmentation pattern of its product ions.

  • Data Analysis: The peak area of OAPC is compared to that of the internal standard to determine its concentration in the original sample.

Protocol for Measuring Arachidonic Acid Release

This protocol describes a cell-based assay to measure the release of arachidonic acid from cellular phospholipids, including OAPC, following cell stimulation.

Methodology:

  • Cell Culture and Labeling: Culture cells of interest (e.g., macrophages, neutrophils) and label their cellular phospholipids by incubating them with [³H]-arachidonic acid for a defined period. This allows the radioactive tracer to be incorporated into the sn-2 position of phospholipids.

  • Cell Stimulation: After washing to remove unincorporated tracer, stimulate the cells with an appropriate agonist (e.g., a calcium ionophore, lipopolysaccharide) to activate PLA₂.

  • Lipid Extraction: At various time points, stop the reaction and extract the lipids from the cells and the culture medium.

  • Separation and Quantification: Separate the different lipid species using thin-layer chromatography (TLC) or HPLC.

  • Analysis: Quantify the amount of radioactivity in the free arachidonic acid fraction using a scintillation counter. An increase in radioactivity in this fraction corresponds to PLA₂-mediated release from phospholipids.[7][8]

Protocol for Measuring 2-Arachidonoylglycerol (2-AG) Production

This protocol outlines a method for quantifying the production of 2-AG in response to cellular stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture cells known to produce 2-AG (e.g., primary neurons, microglial cells) and stimulate them with an agonist that activates PLC (e.g., a metabotropic glutamate receptor agonist).[5]

  • Lipid Extraction: Terminate the stimulation at different time points by adding an ice-cold organic solvent containing a deuterated 2-AG internal standard.

  • Purification: Purify the lipid extract using solid-phase extraction to enrich for monoacylglycerols.

  • LC-MS/MS Analysis: Quantify the amount of 2-AG using LC-MS/MS, as described for OAPC analysis, but with specific transitions for 2-AG and its deuterated internal standard.[9]

Biological and Pathophysiological Significance

The role of OAPC as a precursor to potent lipid mediators implicates it in a wide range of biological and disease processes:

  • Inflammation: The release of arachidonic acid from OAPC and its subsequent conversion to prostaglandins and leukotrienes are central to the inflammatory response. Chronic inflammation, driven by the overproduction of these mediators, is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

  • Neurotransmission: 2-AG, derived from OAPC, is a key retrograde messenger in the brain, modulating synaptic plasticity, memory, and pain. Dysregulation of the endocannabinoid system is implicated in neurological and psychiatric disorders.

  • Cancer: Both eicosanoids and endocannabinoids have complex and often opposing roles in cancer progression, influencing cell proliferation, apoptosis, and angiogenesis.

  • Cardiovascular Health: Eicosanoids derived from arachidonic acid are critical regulators of vascular tone, platelet aggregation, and thrombosis.

Therapeutic Implications

Given its central role in the production of pro-inflammatory and neuromodulatory lipids, the metabolic pathways involving OAPC are attractive targets for drug development.

  • PLA₂ Inhibitors: These drugs can block the release of arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids. They have potential applications in treating a wide range of inflammatory conditions.

  • COX and LOX Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-established class of COX inhibitors. More specific inhibitors of COX and LOX isoforms are in development for various inflammatory diseases.

  • Inhibitors of 2-AG Metabolism: Inhibitors of monoacylglycerol lipase (MAGL), the primary enzyme that degrades 2-AG, can elevate endocannabinoid levels and are being investigated for their therapeutic potential in treating pain, anxiety, and neurodegenerative diseases.

Conclusion

1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is far more than a simple structural component of cell membranes. It is a critical hub in cellular signaling, providing the essential precursor for the synthesis of eicosanoids and endocannabinoids. Understanding the intricate regulation of its metabolism and the diverse functions of its downstream products is essential for elucidating the mechanisms of numerous physiological and pathological processes. The enzymes that metabolize OAPC represent promising targets for the development of novel therapeutics to treat a wide spectrum of human diseases. Further research into the specific roles of OAPC in different cell types and its contribution to disease pathogenesis will undoubtedly open new avenues for therapeutic intervention.

References

The Multifaceted Role of 1-Oleoyl-2-Acetyl-sn-Glycero-3-Phosphocholine (OAGPC) in Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a unique lysophospholipid with structural similarity to Platelet-Activating Factor (PAF), a potent lipid mediator involved in a diverse range of physiological and pathological processes. While often studied as a PAF analog, this compound exhibits distinct biological activities that warrant specific investigation. This technical guide provides an in-depth exploration of the known functions of this compound in various cell types, with a focus on its impact on cellular signaling, oxidative stress, and potential therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

This compound Function in Immune and Endothelial Cells: Inhibition of LDL Oxidation

A critical function of this compound has been identified in the context of atherosclerosis, a chronic inflammatory disease characterized by the accumulation of oxidized low-density lipoprotein (oxLDL) in the arterial wall. This compound has been shown to decrease the susceptibility of LDL to oxidative modification, a key event in the initiation and progression of atherosclerotic plaques.[1] This protective effect is observed in systems involving key players in atherogenesis: monocytes and endothelial cells.

Quantitative Data: Inhibition of LDL Oxidation by this compound

The inhibitory effect of this compound on LDL oxidation has been quantified in different experimental systems. The following table summarizes the dose-dependent inhibition of thiobarbituric acid reactive substances (TBARS) production, a common measure of lipid peroxidation.

Experimental SystemThis compound Concentration (µg/mL)Inhibition of TBARS Production (%)
Copper Ions520
U937 Monocyte-like Cells560
Endothelial Cells5100

Data compiled from studies on the effect of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine on LDL oxidation.[1]

These data clearly demonstrate that this compound is a potent inhibitor of LDL oxidation, with a particularly pronounced effect in the presence of endothelial cells.[1] This suggests that this compound may interfere with the cellular mechanisms that promote LDL oxidation within the vascular endothelium.

Experimental Protocols: Measuring LDL Oxidation

The following protocol outlines a general method for assessing the effect of this compound on LDL oxidation, based on the widely used TBARS assay.

1. LDL Isolation and Preparation:

  • Low-density lipoprotein (LDL) is isolated from fresh human plasma by ultracentrifugation.

  • The protein concentration of the isolated LDL is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Cell Culture:

  • Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.

  • Monocyte-like Cells: U937 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum.

3. LDL Oxidation Assay:

  • Copper-mediated Oxidation: LDL (e.g., 100 µg/mL) is incubated with a solution of copper sulfate (CuSO₄, e.g., 5 µM) in the presence or absence of varying concentrations of this compound.

  • Cell-mediated Oxidation:

    • Monocytes: U937 cells are incubated with LDL in the presence or absence of this compound.

    • Endothelial Cells: A confluent monolayer of HUVECs is incubated with LDL in the presence or absence of this compound.

  • The incubations are typically carried out for a period of 4 to 24 hours at 37°C.

4. Measurement of LDL Oxidation (TBARS Assay):

  • After incubation, the reaction is stopped, and the extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS).

  • A sample of the reaction mixture is mixed with a solution of thiobarbituric acid (TBA) and heated.

  • The resulting pink chromogen is measured spectrophotometrically at a wavelength of 532 nm.

  • The concentration of TBARS is calculated using a standard curve of malondialdehyde (MDA).

5. Data Analysis:

  • The percentage of inhibition of TBARS production by this compound is calculated relative to the control (LDL incubated without this compound).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, its structural similarity to PAF suggests that it may interact with PAF receptors and modulate downstream signaling cascades. The inhibitory effect of this compound on LDL oxidation points towards an interference with pathways that generate reactive oxygen species (ROS).

Potential Signaling Pathways Involved in the Protective Effect of this compound

The following diagram illustrates a hypothetical signaling pathway for the inhibitory action of this compound on endothelial cell-mediated LDL oxidation. This pathway is based on the known mechanisms of PAF and the observed antioxidant effect of this compound.

OAGPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PAFR PAF Receptor? This compound->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Inhibits? ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces LDL LDL ROS->LDL Oxidizes oxLDL oxLDL LDL->oxLDL

Caption: Hypothetical signaling pathway for this compound's inhibition of LDL oxidation.

This proposed pathway suggests that this compound, by binding to a receptor (potentially the PAF receptor), may initiate a signaling cascade that leads to the inhibition of NADPH oxidase, a major source of ROS in vascular cells. By reducing ROS production, this compound would consequently decrease the oxidative modification of LDL. Further research is required to validate this proposed mechanism.

This compound in Other Cell Types: Emerging Roles

While the anti-atherogenic properties of this compound are a significant area of research, its functions in other cell types are also beginning to be explored.

Neuronal Cells

Given the role of PAF in neuronal function and neuroinflammation, it is plausible that this compound could also have effects on neuronal cells. Potential areas of investigation include its role in synaptic plasticity, neuronal survival, and the modulation of neuroinflammatory responses.

Cancer Cells

The involvement of lipid signaling in cancer progression is well-established. As a bioactive lipid, this compound could potentially influence cancer cell proliferation, migration, and survival. Future studies are needed to elucidate the specific effects of this compound in different cancer models.

Experimental Workflow for Investigating this compound Function

The following diagram outlines a general experimental workflow for characterizing the function of this compound in a chosen cell type.

OAGPC_Experimental_Workflow start Start: Select Cell Type of Interest cell_culture Cell Culture and Treatment with this compound start->cell_culture viability Cell Viability/Proliferation Assay (e.g., MTT, BrdU) cell_culture->viability signaling Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) cell_culture->signaling functional Functional Assays (e.g., Migration, Invasion, Cytokine Secretion) cell_culture->functional calcium Calcium Imaging cell_culture->calcium data_analysis Data Analysis and Interpretation viability->data_analysis signaling->data_analysis functional->data_analysis calcium->data_analysis conclusion Conclusion and Hypothesis Generation data_analysis->conclusion

Caption: General experimental workflow for studying this compound's cellular functions.

Conclusion and Future Directions

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine is a bioactive lipid with significant potential in cellular regulation. Its established role in preventing LDL oxidation highlights its promise as a therapeutic target for atherosclerosis. Further investigation into its mechanisms of action and its effects on a wider range of cell types, including neuronal and cancer cells, will undoubtedly uncover novel biological functions and may pave the way for new therapeutic strategies. The experimental approaches and data presented in this guide provide a solid foundation for researchers to delve deeper into the multifaceted world of this compound.

References

Unveiling the Role of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a member of the 1-acyl-2-acetyl-sn-glycero-3-phosphocholine (acyl-PAF) family, a class of lipids structurally analogous to the potent inflammatory mediator, Platelet-Activating Factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). While PAF has been extensively studied for its role in a myriad of physiological and pathological processes, the biological significance of its acyl-analogs, such as this compound, is an emerging area of interest. This technical guide provides a comprehensive overview of the current understanding of this compound and its class of lipids in research, with a focus on their signaling pathways, quantitative biological activity, and relevant experimental protocols.

Core Concepts: this compound as a Modulator of PAF Signaling

Cellular biosynthesis that produces the highly pro-inflammatory alkyl-PAF also concomitantly generates the less potent acyl-PAF analogs.[1] This co-generation is significant, as acyl-PAF, including this compound, can compete with alkyl-PAF for binding to the PAF receptor (PAF-R).[1] The current body of research suggests that acyl-PAF acts as a partial agonist or antagonist at the PAF-R, thereby dampening the potent inflammatory signals initiated by alkyl-PAF.[2] This positions this compound and other acyl-PAFs as crucial modulators of the inflammatory set-point.[1]

Signaling Pathways of this compound

The primary signaling pathway for this compound and other acyl-PAFs is initiated by their interaction with the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor.[1][2][3] Upon binding, a conformational change in the receptor activates intracellular signaling cascades. Although significantly less potent, the downstream effects of this compound are expected to mirror those of PAF, which include activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

OAGPC_Signaling_Pathway This compound This compound (Acyl-PAF) PAFR PAF Receptor (PAF-R) This compound->PAFR Binds to G_protein G-protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_mobilization->Cellular_Response PKC_activation->Cellular_Response

This compound Signaling Pathway via the PAF Receptor.

Quantitative Data on Biological Activity

A key aspect of this compound and other acyl-PAFs is their significantly lower potency compared to their alkyl- counterparts. This has been quantified in various biological assays.

Compound ClassAssayRelative Potency vs. Alkyl-PAFReference
1-Acyl-2-acetyl-GPCHuman Platelet Aggregation~100-fold weaker[4]
1-Acyl-2-acetyl-GPCMortality in Swiss Albino Mice~2000-fold weaker[4]
1-Hexadecanoyl-2-acetyl-GPCHuman Neutrophil Activation~300-fold weaker[5]
1-Octadecanoyl-2-acetyl-GPCHuman Neutrophil Activation~500-fold weaker[5]

The following table provides a summary of the concentrations of alkyl-PAF and acyl-PAF required to induce platelet aggregation, illustrating the difference in their potency.

AgonistConcentration Range for Platelet AggregationReference
Alkyl-PAF80 nM - 8 µM[1]
Acyl-PAF8 µM - 800 µM[1]

Experimental Protocols

Platelet Aggregation Assay

This protocol is adapted from studies comparing the effects of alkyl- and acyl-PAF on human platelets.[1]

Objective: To determine the potency of this compound in inducing platelet aggregation compared to a standard PAF agonist.

Materials:

  • Human platelet-rich plasma (PRP)

  • This compound (1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine)

  • Alkyl-PAF (e.g., 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) as a positive control

  • Phosphate-buffered saline (PBS)

  • Human serum albumin (HSA)

  • Methanol

  • Nitrogen gas supply

  • Siliconized glass tubes

  • Platelet aggregometer

Methodology:

  • Preparation of Lipid Stock Solutions:

    • Prepare stock solutions of this compound and alkyl-PAF in methanol.

  • Preparation of Working Solutions:

    • In separate siliconized glass tubes, aliquot the desired amount of the methanolic stock solutions.

    • Evaporate the methanol under a stream of nitrogen gas.

    • Reconstitute the dried lipid in PBS containing 0.1% HSA to the desired final concentrations (e.g., for this compound: 8 µM, 80 µM, 800 µM; for alkyl-PAF: 80 nM, 800 nM, 8 µM).

  • Platelet Preparation:

    • Prepare human platelet-rich plasma (PRP) from whole blood by centrifugation.

    • Adjust the platelet concentration to 4 x 10⁸ platelets/ml.

  • Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Place a 250 µl aliquot of the PRP in the aggregometer cuvette.

    • Add the working solution of this compound or alkyl-PAF to initiate aggregation.

    • Monitor the change in light transmission for a set period to measure the extent of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of agonist.

    • Plot dose-response curves to compare the potency of this compound and alkyl-PAF.

Platelet_Aggregation_Workflow start Start prep_lipids Prepare Lipid Stocks (this compound & Alkyl-PAF) in Methanol start->prep_lipids prep_prp Prepare Human Platelet-Rich Plasma (PRP) (4 x 10^8 platelets/ml) start->prep_prp prep_working Prepare Working Solutions: 1. Aliquot Stock 2. Evaporate Methanol (N2) 3. Reconstitute in PBS + 0.1% HSA prep_lipids->prep_working run_assay Perform Aggregation Assay: 1. Add PRP to Aggregometer 2. Add Lipid Working Solution 3. Monitor Light Transmission prep_working->run_assay warm_prp Pre-warm PRP to 37°C prep_prp->warm_prp warm_prp->run_assay analyze_data Analyze Data: 1. Calculate % Aggregation 2. Plot Dose-Response Curves run_assay->analyze_data end End analyze_data->end

Workflow for Platelet Aggregation Assay.

Conclusion

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine, as a representative of the acyl-PAF class of lipids, plays a nuanced role in lipid signaling. While capable of activating the PAF receptor, its significantly lower potency compared to alkyl-PAF positions it as a key modulator of inflammatory responses. For researchers in lipidomics and drug development, understanding the interplay between acyl- and alkyl-PAF species is crucial for elucidating the complex regulation of inflammation and for the development of novel therapeutic strategies targeting the PAF signaling pathway. Further research is warranted to fully characterize the specific roles of different acyl-chain variants, such as this compound, in health and disease.

References

An In-depth Technical Guide to the Metabolism of O-Alkylglycerophosphocholine (Oagpc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways involving O-Alkylglycerophosphocholine (Oagpc), a class of ether lipids with significant biological roles. This document outlines the biosynthesis and catabolism of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to O-Alkylglycerophosphocholine (this compound) Metabolism

O-Alkylglycerophosphocholines (this compound) are a subclass of glycerophospholipids characterized by an alkyl group attached to the sn-1 position of the glycerol backbone via an ether linkage. These ether lipids are integral components of cellular membranes and serve as precursors for signaling molecules, such as the potent inflammatory mediator, platelet-activating factor (PAF). Understanding the metabolic pathways that govern the synthesis and degradation of this compound is crucial for elucidating their roles in both normal physiology and various pathological conditions, including cancer and inflammatory diseases. The metabolism of this compound is intricately linked with the broader pathways of ether lipid and glycerophospholipid metabolism.

Biosynthesis of O-Alkylglycerophosphocholine

The synthesis of this compound is a multi-step process that primarily occurs in the peroxisomes and the endoplasmic reticulum. The pathway begins with the formation of the characteristic ether bond and culminates in the attachment of the phosphocholine headgroup.

The initial and rate-limiting step in ether lipid biosynthesis is catalyzed by the peroxisomal enzyme Glycerone-phosphate O-acyltransferase (GNPAT) , which acylates dihydroxyacetone phosphate (DHAP). The resulting acyl-DHAP is then acted upon by Alkylglycerone-phosphate synthase (AGPS) , another peroxisomal enzyme, which exchanges the acyl group for a long-chain fatty alcohol, forming 1-O-alkyl-glycero-3-phosphate.

Following these initial steps in the peroxisomes, the intermediate is reduced and further modified in the endoplasmic reticulum. The key enzymes involved in the final steps of this compound biosynthesis are acyltransferases that add a fatty acid to the sn-2 position.

Key Biosynthetic Enzymes and Reactions:

  • 1-Alkylglycerophosphocholine O-acyltransferase (EC 2.3.1.63): This enzyme catalyzes the transfer of an acyl group from an acyl-CoA to the sn-2 position of 1-alkyl-sn-glycero-3-phosphocholine (lyso-PAF), forming a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine.[1][2]

  • 1-Alkylglycerophosphocholine O-acetyltransferase (EC 2.3.1.67): This enzyme specifically transfers an acetyl group from acetyl-CoA to the sn-2 position of 1-alkyl-sn-glycero-3-phosphocholine, a key step in the remodeling pathway for the synthesis of platelet-activating factor (PAF).[3][4]

Signaling Pathway for this compound Biosynthesis

Oagpc_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT (Acyl-CoA) Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Fatty Alcohol) Alkyl_G3P 1-O-Alkyl-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P Reduction Alkyl_DAG 1-O-Alkyl-Diacylglycerol Alkyl_G3P->Alkyl_DAG Phosphatase This compound O-Alkylglycerophosphocholine (this compound) Alkyl_DAG->this compound Choline Phosphotransferase Lyso_this compound 1-O-Alkyl-sn-glycero-3-phosphocholine (Lyso-Oagpc) This compound->Lyso_this compound PLA2 Lyso_this compound->this compound LPCAT (Acyl-CoA) Oagpc_Catabolism This compound O-Alkylglycerophosphocholine (this compound) Alkyl_glycerol 1-O-Alkyl-sn-glycerol This compound->Alkyl_glycerol Phospholipases Fatty_aldehyde Fatty Aldehyde Alkyl_glycerol->Fatty_aldehyde Alkylglycerol Monooxygenase (AGMO) Glycerol Glycerol Alkyl_glycerol->Glycerol Alkylglycerol Monooxygenase (AGMO) LCMS_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (e.g., MTBE method) Sample->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis & Quantification MS->Data Acyltransferase_Assay Enzyme Prepare Enzyme Source (Microsomes/Purified Protein) Reaction Set up Reaction Mixture (Buffer, Lyso-Oagpc, [14C]Acyl-CoA) Enzyme->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction (Chloroform:Methanol) Incubation->Stop Separation Lipid Extraction & TLC Stop->Separation Quantification Scintillation Counting of Radiolabeled this compound Separation->Quantification

References

The Nexus of Membrane Lipids and Inflammatory Signaling: An In-depth Technical Guide to 1-Oleoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (OAGPC) and the Arachidonic Acid Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC), a specific phospholipid species, and its pivotal role as a precursor in the arachidonic acid (AA) cascade. The mobilization of arachidonic acid from membrane phospholipids is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. This document elucidates the enzymatic release of arachidonic acid from this compound by phospholipase A2 (PLA2) isoforms, details experimental methodologies for investigating this process, and presents a framework for understanding the downstream metabolic pathways. The intricate signaling networks and potential therapeutic implications are also discussed, offering a valuable resource for researchers in lipidomics, cell signaling, and drug discovery.

Introduction: this compound as a Key Reservoir of Arachidonic Acid

1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (this compound) is a ubiquitous diacyl-glycerophosphocholine found in the cell membranes of eukaryotes. Its structure is characterized by an oleic acid (18:1) moiety at the sn-1 position and an arachidonic acid (20:4) moiety at the sn-2 position of the glycerol backbone. The presence of arachidonic acid, a polyunsaturated omega-6 fatty acid, at the sn-2 position is of profound biological significance. This specific stereochemistry makes this compound a primary substrate for phospholipase A2 (PLA2) enzymes, which selectively hydrolyze the ester bond at this position.

The enzymatic liberation of arachidonic acid from membrane phospholipids, including this compound, is the gateway to the arachidonic acid cascade. Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): Leading to the synthesis of prostaglandins and thromboxanes.

  • Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Resulting in the production of leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).

  • Cytochrome P450 (CYP450) epoxygenases and hydroxylases: Generating epoxyeicosatrienoic acids (EETs) and additional HETEs.

These downstream metabolites, collectively known as eicosanoids, are potent signaling molecules that modulate a wide range of cellular responses and are deeply implicated in inflammatory diseases, cancer, and cardiovascular conditions.

The Role of Phospholipase A2 (PLA2) in this compound Metabolism

The liberation of arachidonic acid from this compound is predominantly catalyzed by the superfamily of phospholipase A2 (PLA2) enzymes. These enzymes are categorized into several families, with the most extensively studied in the context of arachidonic acid release being the cytosolic PLA2s (cPLA2s) and the secreted PLA2s (sPLA2s).

Cytosolic PLA2 (cPLA2): The Group IVA cPLA2 (cPLA2α) is considered the primary initiator of agonist-induced arachidonic acid mobilization for eicosanoid production. This 85-kDa enzyme exhibits a high degree of specificity for phospholipids containing arachidonic acid at the sn-2 position. Its activation is tightly regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon cell stimulation, cPLA2α translocates from the cytosol to the nuclear envelope and endoplasmic reticulum, where it accesses its phospholipid substrates, including this compound.

Secreted PLA2 (sPLA2): This family comprises low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space. While they exhibit more varied substrate specificities compared to cPLA2α, several sPLA2 isoforms can hydrolyze phosphatidylcholines and contribute to the release of arachidonic acid, particularly in the extracellular environment or by acting on the outer leaflet of the plasma membrane. The interplay between cPLA2s and sPLA2s in arachidonic acid release is complex and cell-type specific.

Quantitative Data on Phospholipase A2 Activity

While direct comparative kinetic data for this compound with a wide range of PLA2 isoforms is not extensively available in a single comprehensive study, the existing literature strongly supports its role as a key substrate. The following table summarizes representative kinetic parameters for PLA2 activity with arachidonic acid-containing phosphatidylcholines, which are structurally analogous to this compound.

PLA2 IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source
Macrophage cPLA21-stearoyl-2-arachidonoyl-PC~28~4.3[1]
Human Platelet PLA21-acyl-2-arachidonoyl-PC--

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution. The study on human platelet PLA2 demonstrated significant hydrolysis of 1-acyl-2-arachidonoyl-PC but did not report specific Km and Vmax values in the cited abstract.

Experimental Protocols

In Vitro Phospholipase A2 (PLA2) Assay Using this compound

This protocol describes a method to measure the in vitro activity of PLA2 enzymes using this compound as a substrate. The release of arachidonic acid can be quantified using various methods, including radiolabeling or mass spectrometry.

Materials:

  • Purified PLA2 enzyme (e.g., recombinant cPLA2α or sPLA2)

  • 1-oleoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]this compound)

  • Unlabeled this compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂)

  • Triton X-100 (for mixed micelle assay)

  • Bovine Serum Albumin (fatty acid-free)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

  • Scintillation counter and scintillation fluid

  • Lipid extraction solvents (e.g., chloroform:methanol, 2:1, v/v)

Procedure:

  • Substrate Preparation: Prepare mixed micelles by drying a mixture of unlabeled this compound and [¹⁴C]this compound under a stream of nitrogen. Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing or sonication. The final concentration of this compound should be varied to determine kinetic parameters.

  • Enzyme Reaction: In a microcentrifuge tube, add the PLA2 enzyme to the pre-warmed substrate solution to initiate the reaction. The final reaction volume is typically 100-200 µL. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic lipid extraction solvent mixture (e.g., chloroform:methanol:HCl). Vortex thoroughly and centrifuge to separate the phases.

  • Separation of Products: Spot the organic (lower) phase onto a TLC plate. Develop the plate in the TLC developing solvent to separate the unhydrolyzed this compound from the released [¹⁴C]arachidonic acid.

  • Quantification: Visualize the separated lipids (e.g., with iodine vapor). Scrape the silica corresponding to the arachidonic acid spot into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of released arachidonic acid based on the specific activity of the [¹⁴C]this compound. Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

LC-MS/MS Workflow for Eicosanoid Profiling from this compound Hydrolysis

This workflow outlines the steps for identifying and quantifying the eicosanoid products generated from the enzymatic hydrolysis of this compound.

Materials:

  • Products from the in vitro PLA2 assay (or cell culture supernatant/lysate)

  • Deuterated internal standards for various eicosanoids (e.g., PGE2-d4, LTB4-d4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • Solvents for SPE and LC-MS/MS (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation and Internal Standard Spiking: To the reaction mixture or biological sample, add a cocktail of deuterated internal standards. This allows for accurate quantification by correcting for sample loss during extraction and for matrix effects during ionization.

  • Solid-Phase Extraction (SPE): Acidify the sample (e.g., to pH 3-4 with formic acid) and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove salts and polar impurities. Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve chromatographic peak shape and ionization efficiency.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific eicosanoids. For each eicosanoid and its corresponding deuterated internal standard, a specific precursor ion to product ion transition is monitored.

  • Data Analysis: Integrate the peak areas for each eicosanoid and its internal standard. Generate a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the amount of each eicosanoid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations of Signaling Pathways and Workflows

OAGPC_Arachidonic_Acid_Cascade This compound This compound (in cell membrane) PLA2 Phospholipase A2 (e.g., cPLA2α) This compound->PLA2 Hydrolysis at sn-2 AA Arachidonic Acid (free) PLA2->AA Releases COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 AA->CYP450 Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes EETs_HETEs EETs HETEs CYP450->EETs_HETEs

Caption: this compound is a key source of arachidonic acid for the eicosanoid pathways.

Experimental_Workflow_PLA2_Assay start Start: Prepare Substrate (this compound + [14C]this compound) reaction Incubate with PLA2 Enzyme start->reaction stop Terminate Reaction & Lipid Extraction reaction->stop tlc TLC Separation of Lipids stop->tlc quant Scintillation Counting of [14C]Arachidonic Acid tlc->quant end End: Calculate PLA2 Activity quant->end

Caption: Workflow for the in vitro radiolabeled PLA2 assay using this compound.

LCMSMS_Workflow start Start: Sample from PLA2 Assay + Deuterated Standards spe Solid-Phase Extraction (SPE) start->spe concentrate Evaporation and Reconstitution spe->concentrate lcms LC-MS/MS Analysis (MRM) concentrate->lcms data Data Processing and Quantification lcms->data end End: Eicosanoid Profile data->end

Caption: Workflow for LC-MS/MS-based eicosanoid profiling.

Therapeutic Implications and Future Directions

The central role of the this compound-PLA2-eicosanoid axis in inflammation and other disease processes makes it a prime target for therapeutic intervention. The development of specific inhibitors for different PLA2 isoforms is an active area of research. By understanding the precise contribution of this compound to the arachidonic acid pool and the specific PLA2 enzymes involved in its hydrolysis in different pathological contexts, more targeted and effective therapies can be designed.

Future research should focus on:

  • Comprehensive Kinetic Analysis: A head-to-head comparison of the kinetic parameters of various cPLA2 and sPLA2 isoforms with this compound as a substrate is needed to build a more complete quantitative picture of its metabolism.

  • Cell-Specific this compound Metabolism: Investigating how the hydrolysis of this compound is regulated in different cell types (e.g., immune cells, endothelial cells, neurons) will provide insights into cell-specific eicosanoid signaling.

  • Advanced Lipidomic Approaches: Utilizing cutting-edge mass spectrometry techniques to trace the flux of arachidonic acid from specific phospholipid precursors like this compound through the various eicosanoid pathways in vivo.

  • Development of Novel Therapeutics: Designing highly specific inhibitors for the PLA2 isoforms that are most critical for this compound hydrolysis in disease states to minimize off-target effects.

References

Unraveling "Oagpc": A Likely Reference to the OATP1B1 Transporter in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the term "Oagpc" in the context of neuroscience reveal that it is not a standard or widely recognized acronym. However, evidence strongly suggests that "this compound" is likely a typographical error or an outdated synonym for OATP-C , a former designation for the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) . This transporter, encoded by the SLCO1B1 gene, is a crucial protein in drug metabolism and transport, including its role in the transport of substances across the blood-brain barrier, a key area of interest in neuroscience and drug development for neurological disorders.

One search result explicitly lists "this compound" as an abbreviation for the chemical compound "1-O-octadecyl-2-azelaorylglycerophosphocholine." While phospholipids are integral to neuroscience, this specific molecule does not appear to be the subject of extensive foundational research within the field. In contrast, OATP1B1 (formerly OATP-C) is a well-studied transporter with significant implications for the entry of drugs and endogenous compounds into the central nervous system.

Given the context of the user's request for a technical guide for researchers and drug development professionals, focusing on OATP1B1 aligns with the need for in-depth information on a topic of significant relevance to neuroscience. Therefore, this guide will proceed under the well-founded assumption that the intended topic of interest is OATP1B1.

Foundational Research on OATP1B1 (OATP-C) in a Neuroscience Context

OATP1B1 is a membrane influx transporter predominantly expressed in the sinusoidal membrane of hepatocytes, where it mediates the uptake of a wide range of endogenous compounds (like bile acids, steroid conjugates, and thyroid hormones) and xenobiotics from the blood. While its primary role is in hepatic clearance, its expression and function in the blood-brain barrier (BBB) are of considerable interest to neuroscience. The BBB is a highly selective barrier that protects the brain, and transporters like OATP1B1 play a critical role in determining which substances can cross it.

The function of OATP1B1 can be influenced by genetic polymorphisms, which can lead to significant inter-individual variability in drug response and susceptibility to adverse effects. This is particularly relevant for drugs targeting the central nervous system.

The following sections will delve into the quantitative data, experimental protocols, and signaling pathways related to OATP1B1, providing a comprehensive technical overview for researchers and drug development professionals. We will begin by structuring the available quantitative data into tables for clear comparison, followed by detailed experimental methodologies and a visualization of its transport mechanism.

For the remainder of this guide, "OATP1B1" will be used, with the understanding that it corresponds to the likely intended topic of "this compound" or "OATP-C". Further research will now be conducted to gather the specific quantitative data, experimental protocols, and signaling pathway information required to construct the in-depth technical guide as requested. The subsequent sections will be populated with this detailed information.

An In-depth Technical Guide to the Exploratory Studies of Oxidized Phospholipids in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidized phospholipids (OxPLs), particularly oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC), have emerged as critical mediators in the inflammatory landscape. Once considered mere byproducts of oxidative stress, these molecules are now recognized as potent signaling lipids that can both propagate and resolve inflammatory responses. This guide provides a comprehensive technical overview of the role of OxPAPC in inflammation, detailing its signaling pathways, the experimental protocols used to study its effects, and quantitative data from key studies. The information is intended to equip researchers with the foundational knowledge required to design and execute further exploratory studies in this burgeoning field.

Core Concepts: Oxidized Phospholipids in the Inflammatory Milieu

Oxidative stress, a hallmark of inflammation, leads to the non-enzymatic oxidation of polyunsaturated fatty acids within phospholipids. One of the most abundant and well-studied is PAPC, which upon oxidation gives rise to a complex mixture of bioactive lipids collectively known as OxPAPC. This mixture includes a variety of truncated and full-length oxidized species, such as 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). These molecules act as damage-associated molecular patterns (DAMPs), signaling cellular stress and modulating the immune response.

Quantitative Data Presentation

The following tables summarize key quantitative data from exploratory studies on OxPAPC in inflammation.

Table 1: Receptor Binding and Activation Data for Oxidized Phospholipids

LigandReceptorCell/System TypeParameterValueReference
azPC (component of OxLDL)PPARγRecombinantKd~40 nM[1]
OxPAPCTRPA1HEK293 cellsEC509.5 µg/mL

Table 2: Dose-Dependent Effects of OxPAPC on Cytokine Production

Cell TypeCytokineOxPAPC Concentration (µg/mL)Fold Change (vs. control)ConditionReference
HUVECtertIL-810~2.56h stimulation[2]
HUVECtertIL-825~46h stimulation[2]
HUVECtertIL-850~5.56h stimulation[2]
Bone Marrow-Derived Macrophages (BMDMs)pro-IL-1β25~2LPS-primed[3]
Bone Marrow-Derived Macrophages (BMDMs)pro-IL-1β50~3.5LPS-primed[3]
Bone Marrow-Derived Macrophages (BMDMs)pro-IL-1β100~4.5LPS-primed[3]
Bone Marrow-Derived Macrophages (BMDMs)IL-6100~1.5LPS-primed[3]

Table 3: Relative Abundance of Phospholipid Species in an Air-Oxidized PAPC Mixture

Lipid SpeciesAbbreviationRelative Peak Area (%)
1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholinePEIPC25.3
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholinePOVPC18.9
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholinePGPC14.2
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholinePONPC10.5
1-palmitoyl-sn-glycero-3-phosphocholineLyso-PC8.7
Other species comprise the remaining percentage.

Note: The exact composition of OxPAPC can vary depending on the oxidation method and duration.

Signaling Pathways of OxPAPC in Inflammation

OxPAPC exerts its diverse effects by engaging multiple signaling pathways in various cell types. The following diagrams illustrate the key known pathways.

Pro-inflammatory Signaling in Macrophages via TLR2/Syk

In macrophages, OxPAPC can act as a DAMP, triggering a pro-inflammatory cascade through Toll-like receptor 2 (TLR2). This leads to the activation of spleen tyrosine kinase (Syk), subsequent downstream signaling, and the production of inflammatory cytokines.

Oagpc_TLR2_Syk_Pathway Oagpc OxPAPC TLR2 TLR2 This compound->TLR2 Syk Syk TLR2->Syk Activation Downstream Downstream Signaling (e.g., NF-κB) Syk->Downstream Activation Cytokines Pro-inflammatory Cytokines (IL-6, etc.) Downstream->Cytokines Upregulation Oagpc_TRPA1_Pathway This compound OxPAPC TRPA1 TRPA1 Channel This compound->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Neuron_act Neuronal Activation Ca_influx->Neuron_act Pain Pain Sensation Neuron_act->Pain Oagpc_LXA4_Pathway This compound OxPAPC EC Endothelial Cell This compound->EC LXA4 Lipoxin A4 (LXA4) Generation EC->LXA4 Induces FPR2_ALX FPR2/ALX Receptor LXA4->FPR2_ALX Activates Anti_inflam Anti-inflammatory Effects FPR2_ALX->Anti_inflam Mediates

References

Methodological & Application

Application Notes and Protocols: Purification of 1-oleoyl-2-acetyl-sn-glycerol (OAG) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-oleoyl-2-acetyl-sn-glycerol (OAG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger involved in a multitude of cellular signaling pathways. OAG is a potent activator of protein kinase C (PKC), making it an invaluable tool for studying PKC-dependent cellular processes such as cell proliferation, differentiation, and apoptosis. The purity of OAG is paramount for obtaining reliable and reproducible experimental results, as contaminants can lead to off-target effects. These application notes provide detailed protocols for the purification of OAG using high-performance liquid chromatography (HPLC) and subsequent validation of its purity and activity.

Key Applications:

  • Activation of Protein Kinase C (PKC) isozymes.

  • Induction of calcium mobilization in various cell types.

  • Stimulation of cellular proliferation and differentiation.

  • Investigation of lipid signaling pathways.

Purification of OAG by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of commercially available OAG to a high degree of purity for research applications.

Materials and Reagents:

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG), commercial grade

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane

  • HPLC-grade ethyl acetate

  • Deionized water

  • Silica gel for flash chromatography (if pre-purification is needed)

Instrumentation:

  • High-performance liquid chromatograph (HPLC) system equipped with a UV detector

  • Preparative HPLC column (e.g., C18 reverse-phase column)

  • Rotary evaporator

  • Glass vials for fraction collection

Experimental Protocol:

  • Solubilization of OAG: Dissolve the commercial-grade OAG in a minimal amount of the initial mobile phase solvent (e.g., acetonitrile/water mixture).

  • HPLC Separation:

    • Equilibrate the preparative C18 HPLC column with the starting mobile phase.

    • Inject the dissolved OAG sample onto the column.

    • Elute the OAG using a gradient of acetonitrile in water. A typical gradient might be from 80% to 100% acetonitrile over 30 minutes. The exact conditions may need to be optimized based on the specific HPLC system and column.

    • Monitor the elution profile at a suitable wavelength (e.g., 205 nm) for detecting lipids.

  • Fraction Collection: Collect the fractions corresponding to the OAG peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator under reduced pressure.

  • Purity Assessment: Re-dissolve a small aliquot of the purified OAG and analyze its purity using an analytical HPLC column. The purity should be >98%.

  • Storage: Store the purified OAG in an appropriate solvent (e.g., ethanol or DMSO) at -20°C or -80°C to prevent degradation.

Quantitative Data Summary:

ParameterValueReference
HPLC ColumnPreparative C18 (e.g., 250 x 10 mm, 5 µm)General HPLC practice
Mobile PhaseAcetonitrile/Water GradientGeneral HPLC practice
Flow Rate4 mL/minGeneral HPLC practice
Detection Wavelength205 nmGeneral HPLC practice
Expected Purity>98%

Workflow for OAG Purification and Validation

The following diagram illustrates the overall workflow for the purification and subsequent validation of OAG for use in cell-based assays.

OAG_Purification_Workflow start Start: Commercial OAG dissolve Dissolve OAG in Mobile Phase start->dissolve hplc Preparative HPLC (C18 Column) dissolve->hplc collect Collect OAG Fractions hplc->collect evaporate Evaporate Solvent collect->evaporate purity_check Analytical HPLC for Purity Assessment (>98%) evaporate->purity_check purity_check->hplc If impure, re-purify storage Store Purified OAG (-20°C or -80°C) purity_check->storage If pure bioassay Functional Assay: PKC Activation storage->bioassay end End: Purified & Validated OAG bioassay->end

Caption: Workflow for OAG purification and validation.

Functional Validation of Purified OAG: PKC Activation Assay

This protocol describes a cell-based assay to confirm the biological activity of the purified OAG by measuring its ability to activate PKC.

Materials and Reagents:

  • Purified OAG

  • Cell line expressing a PKC isoform of interest (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • PKC activity assay kit (e.g., based on phosphorylation of a specific substrate)

  • Lysis buffer

  • Phosphate-buffered saline (PBS)

Experimental Protocol:

  • Cell Culture: Culture the chosen cell line to an appropriate confluency in multi-well plates.

  • Cell Treatment:

    • Starve the cells in serum-free medium for 2-4 hours before treatment.

    • Treat the cells with varying concentrations of the purified OAG (e.g., 1-100 µM) for a specified time (e.g., 15-30 minutes).

    • Include a positive control (PMA, e.g., 100 nM) and a vehicle control (e.g., DMSO or ethanol).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • PKC Activity Assay:

    • Perform the PKC activity assay on the cell lysates according to the manufacturer's instructions. This typically involves measuring the phosphorylation of a PKC-specific substrate.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or absorbance) corresponding to PKC activity.

    • Normalize the data to the vehicle control and compare the activity of OAG-treated cells to the positive control.

Expected Results:

Purified OAG should induce a dose-dependent increase in PKC activity, confirming its biological functionality.

OAG Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by OAG leading to the activation of Protein Kinase C (PKC).

OAG_Signaling_Pathway oag OAG (Diacylglycerol Analog) pkc Protein Kinase C (PKC) oag->pkc activates substrates Downstream Substrates pkc->substrates phosphorylates ca2 Ca2+ ca2->pkc co-activates (for conventional PKCs) response Cellular Responses (Proliferation, Differentiation, etc.) substrates->response leads to

Caption: OAG-mediated activation of PKC signaling.

Application Note: Quantitative Analysis of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) is a specific molecular species of phosphatidylcholine (PC) containing oleic acid (18:1) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position of the glycerol backbone. As a key component of cell membranes, this compound is involved in various cellular processes, including signal transduction. The release of arachidonic acid from this compound by phospholipase A2 is a critical step in the biosynthesis of eicosanoids, a class of potent signaling molecules. Furthermore, the hydrolysis of this compound by phospholipase C yields 1-oleoyl-2-arachidonoyl-sn-glycerol (OAG), a diacylglycerol that acts as a second messenger. Given its biological significance, accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

The following protocol is a modified Folch extraction method suitable for the extraction of this compound from plasma and cultured cells. All steps should be performed on ice to minimize lipid degradation.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A suitable deuterated or ¹³C-labeled phosphatidylcholine standard (e.g., PC(18:1(d7)/20:4)) should be used.

  • Conical glass tubes with PTFE-lined caps

  • Centrifuge capable of 3000 x g and 4°C

  • Nitrogen evaporator

Procedure for Plasma Samples:

  • Thaw plasma samples on ice.

  • In a conical glass tube, add 50 µL of plasma.

  • Add the internal standard solution at a known concentration.

  • Add 1 mL of ice-cold methanol and vortex for 30 seconds.

  • Add 2 mL of ice-cold chloroform and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS/MS analysis.

Procedure for Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a conical glass tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification to normalize the results.

  • Add the internal standard solution.

  • Add 1 mL of ice-cold methanol and vortex thoroughly to lyse the cells.

  • Add 2 mL of ice-cold chloroform and vortex for 1 minute.

  • Follow steps 6-9 from the plasma extraction protocol.

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (Plasma or Cells) add_is Add Internal Standard sample->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collect_organic Collect Organic Layer centrifugation->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: A streamlined workflow for the extraction and analysis of this compound.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm) is recommended for good separation of lipid species. A C8 column can also be utilized.[1]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 20 80
2.0 20 80
12.0 0 100
15.0 0 100
15.1 20 80

| 20.0 | 20 | 80 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions for this compound: The selection of precursor and product ions is critical for the specificity of the assay. For phosphatidylcholines, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The most common product ion corresponds to the phosphocholine head group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound808.6184.110035
Internal Standard (IS)Dependent on IS184.110035

Note: The exact collision energy should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of a calibration curve for the quantification of this compound. A linear range of 5.0–100.0 µg/mL with a coefficient of determination (R²) of >0.99 is achievable.[1][2]

Table 1: Example Calibration Curve Data for this compound

Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area Ratio
1015,234250,1120.061
5076,170249,8760.305
100151,987251,0340.605
500759,935250,5673.033
10001,521,870251,1106.060
50007,605,432250,87930.316

Table 2: Example Quantitative Results for this compound in Biological Samples

Sample IDThis compound Concentration (ng/mL)%RSD (n=3)
Control Plasma 1125.64.2
Control Plasma 2131.23.8
Treated Plasma 1254.85.1
Treated Plasma 2268.94.5
Control Cells89.4 (ng/mg protein)6.3
Treated Cells175.3 (ng/mg protein)5.7

This compound Signaling Pathway

This compound is a precursor to important signaling molecules. The diagram below illustrates two major pathways initiated by the metabolism of this compound.

signaling_pathway This compound This compound PLA2 Phospholipase A2 This compound->PLA2 hydrolysis PLC Phospholipase C This compound->PLC hydrolysis Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid OAG 1-Oleoyl-2-Arachidonoyl-sn-Glycerol (OAG) PLC->OAG Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids PKC Protein Kinase C (PKC) OAG->PKC Downstream Downstream Signaling PKC->Downstream

Caption: Key signaling pathways originating from this compound metabolism.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The detailed sample preparation and instrumental parameters, along with the example data and pathway visualization, offer a comprehensive guide for researchers in various fields, including lipidomics, drug discovery, and clinical research. Accurate measurement of this compound can provide valuable insights into its physiological and pathological roles.

References

Application Notes: Quantitative Analysis of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are essential components of eukaryotic cell membranes. The unique composition of this compound, containing both oleic acid (18:1) and arachidonic acid (20:4) esterified to the glycerol backbone, makes it a key player in cellular signaling and membrane fluidity. Accurate and precise quantification of this compound is crucial for understanding its role in various physiological and pathological processes, including inflammation and signal transduction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective quantification of individual lipid species like this compound from complex biological matrices.

These application notes provide a comprehensive set of protocols for the preparation of this compound standards and their analysis using LC-MS/MS, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of this compound standard stock solutions and their serial dilution to create calibration curve standards and quality control (QC) samples.

Materials:

  • This compound standard (lyophilized powder)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Allow the lyophilized this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the this compound standard (e.g., 1 mg) and transfer it to a clean amber glass vial.

    • Dissolve the standard in a minimal amount of chloroform and then bring to a final volume of 1 mL with methanol to achieve a concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. This will be your primary stock solution.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a new amber glass vial.

    • Add 900 µL of methanol to the vial to obtain an intermediate stock solution of 100 µg/mL.

    • Vortex to mix thoroughly.

  • Working Standard Solutions for Calibration Curve:

    • Perform serial dilutions of the 100 µg/mL intermediate stock solution with methanol to prepare a series of working standards for the calibration curve. The suggested concentrations are provided in Table 1.

  • Quality Control (QC) Sample Preparation:

    • Prepare three levels of QC samples (Low, Mid, and High) by diluting the intermediate stock solution with methanol to achieve the concentrations specified in Table 2. These QC samples should be prepared from a separate stock solution, if possible, to ensure an unbiased assessment of the assay's accuracy and precision.

  • Storage:

    • Store all stock and working solutions at -20°C or lower in tightly sealed amber glass vials to prevent solvent evaporation and degradation of the lipid.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma) using Liquid-Liquid Extraction (LLE)

This protocol outlines a method for the extraction of this compound from a biological matrix like plasma using a modified Folch liquid-liquid extraction procedure.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Chloroform (HPLC grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (aqueous)

  • Centrifuge capable of reaching at least 2000 x g

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol:Acetonitrile 1:1, v/v)

Procedure:

  • Sample Thawing:

    • Thaw plasma samples on ice to prevent degradation of lipids.

  • Protein Precipitation and Extraction:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of a cold chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 75 µL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube. Be cautious not to disturb the protein pellet at the interface.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds to ensure the lipids are fully dissolved.

    • Transfer the reconstituted sample to an LC-MS vial for analysis.

Data Presentation

Table 1: Calibration Curve Standards

Standard IDConcentration (ng/mL)
CAL 11
CAL 25
CAL 310
CAL 450
CAL 5100
CAL 6500
CAL 71000
CAL 82000

Table 2: Quality Control (QC) Sample Concentrations

QC LevelConcentration (ng/mL)
LLOQ QC1
Low QC (LQC)3
Medium QC (MQC)750
High QC (HQC)1500

Table 3: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)810.6 (for [M+H]+)
Product Ion 1 (m/z)184.1 (Phosphocholine headgroup)
Product Ion 2 (m/z)526.5 (Loss of arachidonoyl chain)
Collision Energy (CE)Optimized for the specific instrument, typically 25-45 eV
Dwell Time100 ms

Visualizations

Experimental_Workflow cluster_prep Standard and Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare this compound Stock Solution cal_qc Prepare Calibration and QC Standards stock->cal_qc sample Plasma Sample is Add Internal Standard sample->is lle Liquid-Liquid Extraction is->lle dry Dry Down Extract lle->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integrate Peak Integration data_acq->integrate cal_curve Generate Calibration Curve integrate->cal_curve quantify Quantify this compound Concentration cal_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification.

OAGPC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates OAGPC_node This compound DAG Diacylglycerol (DAG) OAGPC_node->DAG Hydrolysis by PLC PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylation Ligand Ligand Ligand->GPCR Activation

Caption: Representative this compound signaling pathway.

Application Notes and Protocols for Oagpc Stimulation of Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Oagpc) is a specific phosphatidylcholine species containing both an omega-9 monounsaturated fatty acid (oleic acid) at the sn-1 position and an omega-6 polyunsaturated fatty acid (arachidonic acid) at the sn-2 position. While direct and standardized protocols for the stimulation of primary neurons with this compound are not extensively documented in current scientific literature, its structural components, particularly arachidonic acid, are known to be potent signaling molecules in the central nervous system. Arachidonic acid can be liberated from phospholipids by phospholipase A2 (PLA2) and can subsequently modulate ion channels and influence neurotransmitter release. Furthermore, the diacylglycerol (DAG) backbone of this compound is structurally similar to endogenous second messengers that are known to activate protein kinase C (PKC) and Transient Receptor Potential Canonical (TRPC) channels, leading to calcium influx.

These application notes provide a comprehensive, proposed protocol for the stimulation of primary neurons with this compound. The methodologies are based on established principles of primary neuron culture and stimulation with related lipid molecules. The described protocols and pathways should be considered as a starting point for investigating the effects of this compound on neuronal function.

Hypothesized Signaling Pathways of this compound in Primary Neurons

This compound is hypothesized to exert its effects on primary neurons through two primary pathways following enzymatic cleavage:

  • Via Arachidonic Acid Release: Phospholipase A2 (PLA2) can cleave the arachidonic acid from the sn-2 position of this compound. Free arachidonic acid can then directly modulate the activity of various ion channels, including certain potassium and sodium channels, thereby altering neuronal excitability.[1][2][3]

  • Via Diacylglycerol (DAG) Analogue Formation: The action of phospholipase C (PLC) or phospholipase D (PLD) followed by a phosphatase can generate a diacylglycerol-like molecule from this compound. This DAG analogue can activate TRPC-like channels, leading to an influx of extracellular calcium, a key event in neuronal signaling.[4][5]

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; PLA2 [label="Phospholipase A2 (PLA2)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; PLC_PLD [label="Phospholipase C/D", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; AA [label="Arachidonic Acid", fillcolor="#EA4335"]; DAG_analogue [label="DAG Analogue", fillcolor="#EA4335"]; Ion_Channels [label="K+ / Na+ Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPC_Channels [label="TRPC-like Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Excitability [label="Modulation of\nNeuronal Excitability", shape=diamond, fillcolor="#FFFFFF", color="#202124"]; Ca_Influx [label="Ca2+ Influx", shape=diamond, fillcolor="#FFFFFF", color="#202124"]; Downstream [label="Downstream\nSignaling Events", shape=diamond, fillcolor="#FFFFFF", color="#202124"];

// Edges this compound -> PLA2 [label=" Cleavage", color="#34A853"]; this compound -> PLC_PLD [label=" Cleavage", color="#34A853"]; PLA2 -> AA [color="#34A853"]; PLC_PLD -> DAG_analogue [color="#34A853"]; AA -> Ion_Channels [label=" Modulates", color="#EA4335"]; DAG_analogue -> TRPC_Channels [label=" Activates", color="#EA4335"]; Ion_Channels -> Neuronal_Excitability [color="#4285F4"]; TRPC_Channels -> Ca_Influx [color="#4285F4"]; Ca_Influx -> Downstream [color="#5F6368"]; Neuronal_Excitability -> Downstream [color="#5F6368"]; } .enddot

Caption: Hypothesized this compound signaling pathways in primary neurons.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol outlines the basic steps for establishing a primary neuronal culture from rodent embryos.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, E18)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain

  • DNase I

  • Trypan Blue

  • Sterile dissection tools

  • Cell culture plates or coverslips

Procedure:

  • Coat Culture Surface: Coat culture plates or coverslips with Poly-D-lysine overnight at 37°C. The following day, wash three times with sterile water and then coat with laminin for at least 4 hours at 37°C.

  • Tissue Dissection: Euthanize the pregnant rodent according to approved institutional guidelines. Dissect embryonic cortices or hippocampi in ice-cold HBSS.

  • Dissociation:

    • Mince the tissue into small pieces.

    • Digest the tissue with papain and DNase I in HBSS for 15-30 minutes at 37°C with gentle agitation.

    • Stop the digestion by adding a serum-containing medium or a specific inhibitor.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Counting and Plating:

    • Determine cell viability and density using Trypan Blue and a hemocytometer.

    • Plate the neurons onto the prepared culture surface in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Culture Maintenance: Incubate the cells at 37°C in a humidified 5% CO2 incubator. Replace half of the medium every 2-3 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: this compound Stimulation and Calcium Imaging

This protocol describes how to stimulate primary neurons with this compound and measure the subsequent changes in intracellular calcium levels.

Materials:

  • Mature primary neuronal culture (DIV 7-14)

  • This compound (stock solution in DMSO or ethanol)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ionomycin (positive control)

  • Vehicle control (DMSO or ethanol)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO or ethanol. On the day of the experiment, dilute the stock solution to the desired final concentrations in HBSS. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Load Cells with Calcium Indicator:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the neurons and wash once with HBSS.

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye.

  • Establish Baseline Fluorescence: Place the culture plate on the fluorescence microscope stage. Acquire baseline fluorescence images for 1-2 minutes before adding any compounds.

  • Stimulation and Imaging:

    • Add the this compound solution or vehicle control to the cells.

    • Immediately begin acquiring time-lapse images every 2-5 seconds for a duration of 5-10 minutes.

    • At the end of the experiment, add Ionomycin as a positive control to elicit a maximal calcium response and confirm cell viability.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Normalize the fluorescence intensity to the baseline (F/F0).

    • Quantify parameters such as the peak amplitude of the calcium response, the percentage of responding cells, and the area under the curve.

// Nodes Start [label="Start: Timed-Pregnant Rodent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissection [label="Dissect Embryonic Brain Tissue\n(Cortex or Hippocampus)", fillcolor="#FFFFFF", color="#5F6368"]; Dissociation [label="Enzymatic & Mechanical Dissociation", fillcolor="#FFFFFF", color="#5F6368"]; Plating [label="Plate Neurons on Coated Surface", fillcolor="#FFFFFF", color="#5F6368"]; Culture [label="Culture for 7-14 Days (DIV)", fillcolor="#FBBC05"]; Calcium_Loading [label="Load Neurons with Calcium Indicator\n(e.g., Fluo-4 AM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Acquire Baseline Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Stimulate with this compound\n(or Vehicle Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imaging [label="Time-Lapse Fluorescence Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\n- ROI Selection\n- F/F0 Calculation\n- Quantify Response", fillcolor="#FFFFFF", color="#5F6368"]; End [label="End: Quantified Neuronal Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissection [color="#5F6368"]; Dissection -> Dissociation [color="#5F6368"]; Dissociation -> Plating [color="#5F6368"]; Plating -> Culture [color="#5F6368"]; Culture -> Calcium_Loading [color="#5F6368"]; Calcium_Loading -> Baseline [color="#5F6368"]; Baseline -> Stimulation [color="#5F6368"]; Stimulation -> Imaging [color="#5F6368"]; Imaging -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } .enddot

Caption: Experimental workflow for this compound stimulation of primary neurons.

Data Presentation

Quantitative data from this compound stimulation experiments should be summarized in a clear and structured format to allow for easy comparison between different conditions.

Table 1: Response of Primary Neurons to this compound Stimulation

Treatment GroupConcentration (µM)Percentage of Responding Cells (%)Peak ΔF/F0 (Mean ± SEM)Area Under the Curve (AUC) (Mean ± SEM)
Vehicle (DMSO)N/A
This compound1
This compound10
This compound50
Positive Control (Ionomycin)5

Table 2: Effect of Pathway Inhibitors on this compound-Induced Calcium Response

Treatment GroupInhibitor (Concentration)Percentage of Responding Cells (%)Peak ΔF/F0 (Mean ± SEM)
This compound (10 µM)None
This compound (10 µM)PLA2 Inhibitor (e.g., MAFP)
This compound (10 µM)PLC Inhibitor (e.g., U73122)
This compound (10 µM)TRPC Channel Blocker (e.g., SKF-96365)

Disclaimer: The protocols and pathways described in these application notes are based on the known functions of the molecular components of this compound and related lipids. As there is limited direct research on this compound stimulation of primary neurons, these guidelines should be considered a starting point for investigation. Researchers should optimize concentrations, incubation times, and analysis methods based on their specific experimental setup and neuronal cell type.

References

Application Notes and Protocols for Liposome Preparation in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)-based Liposomes for Doxorubicin Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are considered effective drug carriers due to their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them attractive vehicles for targeted drug delivery, aiming to increase the therapeutic index of potent drugs by enhancing their accumulation at the site of action while minimizing systemic toxicity. This document provides a detailed protocol for the preparation and characterization of liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol, encapsulating the chemotherapeutic agent doxorubicin.

Doxorubicin is a widely used anticancer drug; however, its clinical application is often limited by severe side effects, most notably cardiotoxicity.[] Encapsulating doxorubicin within liposomes can alter its pharmacokinetic profile, leading to prolonged circulation times and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[] This targeted approach can potentially reduce the exposure of healthy tissues, thereby mitigating adverse effects.[]

These application notes provide a comprehensive guide for researchers, covering the preparation, characterization, and in vitro evaluation of doxorubicin-loaded liposomes.

Materials and Methods

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Doxorubicin Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-50

  • HEPES buffered saline (HBS)

  • Ammonium sulfate

Experimental Protocols

1. Preparation of Doxorubicin-Loaded Liposomes using the Thin-Film Hydration Method

The thin-film hydration method is a common technique for liposome preparation.[2]

  • Lipid Film Formation:

    • Dissolve DOPC and cholesterol in a molar ratio of 55:45 in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.

    • The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature. This process results in the formation of a thin, dry lipid film on the inner wall of the flask.

    • To ensure complete removal of the organic solvent, the flask should be kept under high vacuum for at least 2 hours.

  • Hydration and Liposome Formation:

    • Hydrate the dry lipid film with a solution of doxorubicin hydrochloride dissolved in a suitable aqueous buffer (e.g., 300 mM ammonium sulfate). The hydration process should be carried out at a temperature above the lipid's phase transition temperature with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • The suspension is passed through polycarbonate filters with a specific pore size (e.g., 100 nm) multiple times (e.g., 11 times) using a lipid extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification (Removal of Unencapsulated Drug):

    • The unencapsulated doxorubicin is removed from the liposome suspension by size exclusion chromatography using a Sephadex G-50 column, with PBS (pH 7.4) as the mobile phase. The liposome-containing fractions can be identified by their turbidity.

2. Characterization of Liposomes

The physicochemical properties of the prepared liposomes are critical for their performance as drug delivery vehicles and should be thoroughly characterized.

  • Particle Size and Polydispersity Index (PDI):

    • The mean particle size and PDI of the liposomes are determined by dynamic light scattering (DLS).

    • Dilute the liposome suspension with PBS (pH 7.4) and measure the scattered light intensity at a fixed angle (e.g., 90°). The PDI value provides information on the width of the particle size distribution.

  • Zeta Potential:

    • The zeta potential, which is an indicator of the surface charge of the liposomes and their colloidal stability, is measured using electrophoretic light scattering.

    • Dilute the liposome suspension in a low ionic strength buffer and place it in the instrument's measurement cell. The electrophoretic mobility of the liposomes is measured and converted to zeta potential.

  • Encapsulation Efficiency (EE):

    • The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes.

    • Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated doxorubicin.

    • Quantify the amount of doxorubicin using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • The EE is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release Study

An in vitro drug release study is performed to evaluate the release kinetics of doxorubicin from the liposomes.

  • Place a known amount of the doxorubicin-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of doxorubicin released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Data Presentation

The following tables summarize the expected quantitative data for doxorubicin-loaded DOPC:Cholesterol liposomes.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes

FormulationLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Dox-LipoDOPC:Cholesterol (55:45)100 ± 15< 0.2-5 to +5

Data are presented as mean ± standard deviation.

Table 2: Doxorubicin Encapsulation Efficiency and In Vitro Release

FormulationDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)Cumulative Release at 24h (%)
Dox-Lipo0.1> 90%20 - 40%

In vitro release conducted in PBS (pH 7.4) at 37°C.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation lipid_mixing Lipid Mixing (DOPC + Cholesterol) film_formation Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (Doxorubicin Solution) film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion purification Purification (Size Exclusion Chromatography) extrusion->purification size_pdi Particle Size & PDI (DLS) purification->size_pdi zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (Spectrophotometry/HPLC) purification->ee release Drug Release Study (Dialysis) purification->release

Caption: Experimental workflow for the preparation and characterization of doxorubicin-loaded liposomes.

Doxorubicin Signaling Pathway

Doxorubicin primarily exerts its anticancer effects through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][4][5] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

doxorubicin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros ROS Generation dox->ros dna_damage DNA Damage dna_intercalation->dna_damage top2_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis membrane_damage Membrane Damage ros->membrane_damage membrane_damage->apoptosis

Caption: Simplified signaling pathway of doxorubicin in a cancer cell.

References

Application Notes and Protocols for Incorporating Oagpc into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a synthetic, cell-permeable analog of the second messenger diacylglycerol (DAG). It is a critical tool for studying a variety of cellular processes, most notably the activation of Protein Kinase C (PKC), a key enzyme in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Artificial lipid bilayers provide a simplified and controlled environment to investigate the biophysical interactions of this compound with membranes and its role in signaling cascades.

These application notes provide detailed protocols for the incorporation of this compound into three commonly used artificial lipid bilayer systems:

  • Liposomes: Vesicles composed of a lipid bilayer enclosing an aqueous core, useful for a wide range of biochemical and biophysical assays.

  • Supported Lipid Bilayers (SLBs): Planar lipid bilayers formed on a solid support, ideal for surface-sensitive analysis techniques.

  • Black Lipid Membranes (BLMs): A lipid bilayer formed across a small aperture, allowing for direct electrophysiological measurements of ion channel activity.

Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₄₂O₅P
Molecular Weight 433.5 g/mol
Critical Micelle Concentration (CMC) ~1.1 µM[1][2]
Solubility Soluble in chloroform and other organic solvents.[3]
Biological Activity Activates Protein Kinase C (PKC).

I. Incorporation of this compound into Liposomes

Liposomes are versatile tools for studying the effects of this compound on membrane-associated enzymes like PKC and for drug delivery studies.

Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (this compound)

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol (optional)

  • Chloroform (HPLC grade)[3]

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation:

    • In a clean round-bottom flask, add the desired amounts of lipids dissolved in chloroform. A common starting molar ratio for studying PKC activation is POPC:this compound (9:1). Cholesterol can be included at 20-30 mol% to mimic the rigidity of cellular membranes.[4]

    • The total lipid concentration in the initial chloroform solution should be around 10 mg/mL.

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a gentle stream of nitrogen or argon gas for at least 1-2 hours.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids (for POPC, this is above -2°C, so room temperature is sufficient). This process can take 30 minutes to 1 hour, and the solution will appear milky due to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

    • Assemble the mini-extruder according to the manufacturer's instructions, with two stacked 100 nm polycarbonate membranes.

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process 11-21 times to ensure a homogenous population of unilamellar vesicles.[5]

    • The final liposome suspension should appear clearer than the initial MLV suspension.

Quantitative Data:

ParameterRecommended Value/RangeNotes
This compound Molar Ratio 1-10 mol%Higher concentrations may affect bilayer stability. For PKC activation assays, 5-10 mol% is often used.
Total Lipid Concentration 1-10 mg/mL
Extrusion Pore Size 100 nmFor most standard assays. Can be varied depending on the application.
Number of Extrusion Passes 11-21To ensure unilamellarity and size homogeneity.[5]
Application: Protein Kinase C (PKC) Activity Assay

This compound-containing liposomes can be used to activate PKC in a cell-free system.

Protocol:

  • Prepare liposomes containing POPC and this compound (e.g., 9:1 molar ratio) as described above.

  • In a microcentrifuge tube, combine the following:

    • Purified PKC enzyme

    • PKC substrate (e.g., histone H1 or a specific peptide substrate)

    • ATP (containing γ-³²P-ATP for radioactive detection, or unlabeled ATP for antibody-based detection)

    • Assay buffer (containing Ca²⁺ and Mg²⁺)

  • Initiate the reaction by adding the this compound-containing liposomes.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction and analyze the phosphorylation of the substrate using appropriate methods (e.g., SDS-PAGE and autoradiography, or ELISA).

II. Incorporation of this compound into Supported Lipid Bilayers (SLBs)

SLBs are excellent model systems for studying membrane-associated processes with surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Experimental Protocol: Formation of this compound-Containing SLBs by Vesicle Fusion

This protocol details the formation of an SLB on a silica substrate via the fusion of this compound-containing liposomes.

Materials:

  • This compound-containing liposomes (prepared as described in Section I)

  • Silica-coated sensor chips (for QCM-D) or freshly cleaved mica (for AFM)

  • Vesicle fusion buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.4)

  • Rinsing buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Substrate Cleaning:

    • Clean the silica substrate thoroughly. For QCM-D sensors, follow the manufacturer's instructions (e.g., cleaning with a detergent solution, followed by rinsing with deionized water and ethanol, and drying under nitrogen). For mica, freshly cleave the surface using adhesive tape.

  • Vesicle Fusion:

    • Place the cleaned substrate in the measurement chamber (e.g., QCM-D chamber or a custom-built cell for AFM).

    • Inject the vesicle fusion buffer into the chamber to establish a stable baseline.

    • Inject the this compound-containing liposome suspension into the chamber. The final lipid concentration should be in the range of 0.05-0.1 mg/mL.

    • Allow the vesicles to adsorb and fuse to the surface to form a continuous bilayer. This process can be monitored in real-time with QCM-D. The formation of a successful SLB is indicated by a characteristic frequency decrease followed by an increase to a final value of approximately -25 Hz and a low final dissipation value (<1x10⁻⁶).[6]

  • Rinsing:

    • After the SLB has formed (typically within 30-60 minutes), rinse the chamber with the rinsing buffer to remove any unfused vesicles.

Quantitative Data for SLB Formation:

ParameterExpected QCM-D ValueReference
Final Frequency Shift (Δf) ~ -25 Hz[6]
Final Dissipation Shift (ΔD) < 1 x 10⁻⁶[6]
Bilayer Thickness (from modeling) 4-5 nm
Application: Characterization of this compound-Containing SLBs

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SLB. A successfully formed SLB will appear as a smooth, continuous surface. The presence of defects or unfused vesicles can also be identified. The thickness of the bilayer can be measured by creating a defect in the bilayer and measuring the height difference between the substrate and the bilayer surface.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D provides real-time information on the mass and viscoelastic properties of the forming bilayer. The characteristic frequency and dissipation shifts are indicative of a successful SLB formation.[6]

III. Incorporation of this compound into Black Lipid Membranes (BLMs)

BLMs are used for electrophysiological studies of ion channels and membrane permeability.

Experimental Protocol: Formation of this compound-Containing BLMs by the Painting Method

This protocol describes the formation of a BLM across a small aperture in a hydrophobic septum.

Materials:

  • Lipid stock solution: this compound and a primary lipid (e.g., DPhPC or POPC) dissolved in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.2)

  • BLM chamber with a small aperture (50-200 µm) in a hydrophobic septum (e.g., Teflon)

  • Ag/AgCl electrodes

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Chamber Setup:

    • Assemble the BLM chamber with the two compartments filled with the electrolyte solution.

    • Place the Ag/AgCl electrodes in each compartment.

  • BLM Formation:

    • Using a small brush or a glass rod, "paint" a small amount of the lipid stock solution across the aperture in the septum.

    • Initially, a thick lipid film will form, which will then thin out spontaneously to form a bilayer. The formation of the BLM can be monitored by measuring the capacitance of the membrane. A stable BLM will have a capacitance of approximately 0.3-0.8 µF/cm².

  • Electrophysiological Recording:

    • Once a stable BLM is formed, ion channels or other molecules of interest can be incorporated.

    • The activity of these molecules can be recorded by applying a voltage across the membrane and measuring the resulting current using a patch-clamp amplifier.

Quantitative Data for BLM Formation:

ParameterTypical Value
BLM Capacitance 0.3 - 0.8 µF/cm²
BLM Resistance > 10 GΩ

Signaling Pathways and Experimental Workflows

This compound-Mediated PKC Activation Signaling Pathway

OAGPC_PKC_Activation This compound This compound Membrane Plasma Membrane This compound->Membrane Incorporates into PKC_active Active PKC (Membrane-bound) Membrane->PKC_active Recruits and Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates to membrane Substrate Substrate PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: this compound activates PKC by mimicking DAG, causing its translocation to the membrane.

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow start Start lipids Dissolve Lipids (POPC, this compound, etc.) in Chloroform start->lipids film Create Thin Lipid Film (Rotary Evaporation) lipids->film hydration Hydrate Film with Buffer (Forms MLVs) film->hydration extrusion Extrude through Membrane (Forms Unilamellar Vesicles) hydration->extrusion characterization Characterize Liposomes (DLS, Cryo-EM) extrusion->characterization application Use in Assays (e.g., PKC activity) extrusion->application

Caption: Workflow for preparing and using this compound-containing liposomes.

Experimental Workflow for Supported Lipid Bilayer (SLB) Formation

SLB_Workflow start Start liposomes Prepare this compound-containing Unilamellar Vesicles start->liposomes substrate Clean Substrate (Silica, Mica) start->substrate fusion Vesicle Fusion in Buffer (containing Ca²⁺) liposomes->fusion substrate->fusion slb Formation of Supported Lipid Bilayer fusion->slb rinse Rinse to Remove Unfused Vesicles slb->rinse analysis Analyze SLB (AFM, QCM-D) rinse->analysis

Caption: Workflow for forming and analyzing this compound-containing SLBs.

References

Application Notes and Protocols for the Extraction and Quantification of O-acetyl-ADP-ribose (Oagpc) from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetyl-ADP-ribose (O-AADPR or Oagpc) is a crucial metabolite produced by sirtuins, a class of NAD+-dependent deacetylases.[1][2] These enzymes play a significant role in various cellular processes, including metabolic regulation and lifespan extension.[1] O-AADPR itself is implicated as a signaling molecule, with demonstrated effects on oocyte maturation, chromatin protein binding, and the activation of ion channels.[1][3] The study of O-AADPR's biological functions has been historically limited by the difficulty in its detection and quantification.[1][3] This document outlines a robust protocol for the extraction and quantification of endogenous O-AADPR from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies.[1][3]

Signaling Pathway of O-acetyl-ADP-ribose

Sirtuins utilize NAD+ to remove acetyl groups from protein substrates. This reaction yields three products: the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose (O-AADPR). Cellular levels of O-AADPR are regulated not only by its synthesis through sirtuins but also by its degradation. In yeast, the Nudix hydrolase Ysa1 can cleave O-AADPR, while in mammals, the enzyme ARH3 hydrolyzes it.[2][4] The balance between sirtuin activity and these hydrolases determines the intracellular concentration of O-AADPR, which in turn can influence downstream cellular processes.

O_AADPR_Signaling_Pathway NAD NAD+ Sirtuins Sirtuins (e.g., Sir2, Hst1-4) NAD->Sirtuins Acetylated_Substrate Acetylated Substrate (e.g., Histones) Acetylated_Substrate->Sirtuins Deacetylated_Substrate Deacetylated Substrate Sirtuins->Deacetylated_Substrate Nicotinamide Nicotinamide Sirtuins->Nicotinamide O_AADPR 2'-O-acetyl-ADP-ribose (O-AADPR) Sirtuins->O_AADPR Hydrolases Hydrolases (e.g., Ysa1, ARH3) O_AADPR->Hydrolases Downstream Downstream Cellular Processes O_AADPR->Downstream Metabolites Metabolites (e.g., AMP, Acetate, ADPr) Hydrolases->Metabolites

Figure 1. O-AADPR Synthesis and Metabolism Pathway.

Principle of the Method

The quantification of O-AADPR from biological samples is achieved through a robust method involving stable isotope dilution LC-MS/MS. A known quantity of an isotopically labeled internal standard, ¹³C-O-AADPR, is added to the biological extract.[3] This internal standard co-purifies with the endogenous O-AADPR and allows for precise quantification by correcting for any sample loss during extraction and for variations in mass spectrometry signal. The separation of O-AADPR from other cellular metabolites is accomplished using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] This methodology offers high sensitivity and a broad linear dynamic range for accurate measurement.[1][3]

Quantitative Data Summary

The following table summarizes the quantified levels of O-AADPR in Saccharomyces cerevisiae (yeast) under different genetic backgrounds, demonstrating the method's utility in discerning biological variations.

Yeast StrainGenotypeO-AADPR Concentration (μM)Reference
Wild-TypeStandard0.56 ± 0.13[1][3]
Hst2 DeletionΔhst20.37 ± 0.12[1][3]
Ysa1 DeletionΔysa10.85 ± 0.24[1][3]
All Sirtuin DeletionΔsir2, Δhst1-4Not Detectable (-0.14 ± 0.33)[1][3]

Experimental Protocol

This protocol is based on the methodology developed for the quantification of O-AADPR in yeast extracts.[3]

Materials and Reagents
  • Biological Sample: Yeast cell culture (S. cerevisiae) or other biological tissues/cells

  • Internal Standard: ¹³C-O-AADPR (enzymatically synthesized)[3]

  • Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v)

  • LC-MS/MS System: Agilent 1100 HPLC (or equivalent) coupled to an ABI 3200 Q-trap mass spectrometer (or equivalent)[3]

  • Chromatography Column: HILIC column (e.g., Nest Group, 300Å 5μm polyhydroxyethyl A, 4.6 × 200 mm)[3]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate

  • General Lab Equipment: Centrifuge, vortex mixer, pipettes, microcentrifuge tubes

Experimental Workflow

O_AADPR_Extraction_Workflow A 1. Sample Collection (e.g., Yeast Cell Pellet) B 2. Addition of Internal Standard (¹³C-O-AADPR) A->B C 3. Metabolite Extraction (Acetonitrile/Methanol/Water) B->C D 4. Centrifugation (Pellet cellular debris) C->D E 5. Supernatant Collection D->E F 6. Sample Concentration (Vacuum centrifugation) E->F G 7. HILIC Separation F->G H 8. Tandem Mass Spectrometry (MS/MS) (MRM Mode) G->H I 9. Data Analysis (Quantification vs. Internal Standard) H->I

Figure 2. O-AADPR Extraction and Analysis Workflow.
Step-by-Step Methodology

  • Sample Preparation (Yeast Cells):

    • Grow yeast cultures to the desired optical density (e.g., OD₆₀₀).

    • Harvest a specific number of cells by centrifugation.

    • Wash the cell pellet with ice-cold water to remove any residual media.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

  • Metabolite Extraction:

    • Resuspend the frozen cell pellet in a defined volume of ice-cold extraction buffer (Acetonitrile/Methanol/Water, 40:40:20).

    • Add a known amount of the ¹³C-O-AADPR internal standard to the suspension. A 5-fold excess relative to the expected endogenous amount is recommended.[3]

    • Vortex the mixture vigorously for 1 minute to ensure cell lysis and metabolite solubilization.

    • Incubate the mixture on ice for 10 minutes.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Processing for LC-MS/MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum centrifuge.

    • Resuspend the dried metabolite extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase conditions).

  • LC-MS/MS Analysis:

    • Set up the HILIC chromatography method. An example gradient is as follows:

      • Column: HILIC, 300Å, 5μm, 4.6 x 200 mm[3]

      • Flow Rate: 0.2 mL/min[3]

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: 10 mM Ammonium Acetate

      • Gradient: Hold at 20% B for 15 min, ramp to 80% B over 20 min, ramp to 100% B over 20 min, hold for 5 min, then return to 20% B and equilibrate for 40 min before the next injection.[3]

    • Set up the mass spectrometer for MRM analysis. Specific parent and fragment ion pairs for both endogenous O-AADPR and the ¹³C-O-AADPR internal standard must be monitored.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous O-AADPR and the ¹³C-O-AADPR internal standard from the chromatograms.

    • Calculate the ratio of the endogenous O-AADPR peak area to the internal standard peak area.

    • Generate a standard curve using known amounts of O-AADPR and a fixed amount of the internal standard to determine the absolute concentration.

    • Correct for any minor isotopic spillover from the internal standard if necessary.[3]

    • Normalize the final amount of O-AADPR to the initial cell number or tissue weight to determine the concentration. The extraction efficiency for this method has been reported to be greater than 75%.[1]

References

Application Notes and Protocols for Oxidized PAPC (ox-PAPC) in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (ox-PAPC) is a complex mixture of oxidized phospholipids generated from the oxidation of PAPC, a major component of mammalian cell membranes. It is a bioactive lipid that accumulates in sites of chronic inflammation and is a key component of minimally modified low-density lipoprotein (MM-LDL). In the research setting, ox-PAPC is a valuable tool to study cellular responses to oxidative stress and its role in various pathological conditions, including atherosclerosis, inflammation, and acute lung injury.

Commercially available from suppliers such as Avanti Polar Lipids and Sigma-Aldrich, ox-PAPC is provided as a powder and is suitable for a range of in vitro and in vivo studies. Its biological effects are context-dependent, exhibiting both pro- and anti-inflammatory properties, making it a molecule of significant interest in drug discovery and development.

Mechanism of Action

Ox-PAPC exerts its diverse biological effects by interacting with multiple cellular signaling pathways. It can act as a ligand for pattern recognition receptors, such as Toll-like receptor 2 (TLR2) and TLR4, thereby modulating inflammatory responses. Depending on the cellular context and the specific composition of the ox-PAPC mixture, it can either activate or inhibit TLR signaling.

Key signaling pathways modulated by ox-PAPC include:

  • Pro-inflammatory signaling: At higher concentrations, ox-PAPC can induce the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). This is mediated through pathways involving c-Src, Signal Transducer and Activator of Transcription 3 (STAT3), and the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).

  • Anti-inflammatory and barrier-protective effects: At lower concentrations, ox-PAPC can exhibit protective effects on endothelial barriers. This is mediated by the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and Src family kinases, leading to the activation of the small GTPases Rac and Cdc42, which are crucial for maintaining cytoskeletal integrity.[1]

  • Interaction with other signaling cascades: Ox-PAPC has been shown to influence various other pathways, including the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the sterol regulatory element-binding protein (SREBP) pathway.[1]

Applications in Research

Ox-PAPC is a versatile tool for investigating a variety of cellular processes and disease models:

  • Inflammation and Immunity: Studying the mechanisms of sterile inflammation, TLR signaling, and the production of inflammatory mediators.

  • Cardiovascular Research: Investigating the pathogenesis of atherosclerosis, endothelial dysfunction, and the effects of oxidized lipoproteins.

  • Lung Injury and Repair: Modeling acute lung injury and studying the mechanisms of endothelial barrier protection and dysfunction.

  • Oxidative Stress: Examining the cellular responses to oxidative damage and the role of NADPH oxidase in ROS production.

  • Drug Discovery: Screening for compounds that modulate the pro- or anti-inflammatory effects of oxidized phospholipids.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of ox-PAPC.

Table 1: In Vitro Effects of ox-PAPC on Endothelial Cells

Cell Typeox-PAPC ConcentrationIncubation TimeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)75-150 µg/mL0-24 hInhibition of IL-15 gene expression.[2]
Human Umbilical Vein Endothelial Cells (HUVECtert)20 µM24-72 hProtection from serum deprivation-induced cell death.[3][4]
Human Pulmonary Artery Endothelial Cells (HPAEC)15 µg/mL30 min pretreatmentAttenuation of TNFα-induced inflammatory activation.[5]
Human Aortic Endothelial Cells (HAEC)50 µg/mL (64 µM)4 hInduction of IL-8, ATF-3, and HO-1 mRNA.[6]

Table 2: In Vitro Effects of ox-PAPC on Macrophages

Cell Typeox-PAPC ConcentrationIncubation TimeObserved EffectReference
Bone Marrow-Derived Macrophages (BMDM)25-100 µg/mL24 hIncreased pro-IL-1β, IL-6, and TNF secretion (with LPS priming).[7]
Bone Marrow-Derived Macrophages (BMDM)100 µg/mL24 hInduction of a hypermetabolic state.[8]
Human Monocytes50 µg/mL18 hIncreased TNF and IL-10 release (with LPS priming).[9]

Table 3: In Vivo Effects of ox-PAPC

Animal Modelox-PAPC DoseRoute of AdministrationObserved EffectReference
C57BL/6 Mice200 µg per animalIntraperitoneal (i.p.)Inhibition of LPS-induced elevation of KC and IL-6.[10]
Wild-type Mice1 mg/kgIntramuscular (i.m.)Reduction in doxorubicin-induced lung toxicity.[4]
C57BL/6 Mice1.5 mg/kgIntravenous (i.v.)Protection against LPS-induced lung injury.[5]

Experimental Protocols

Protocol 1: Preparation of ox-PAPC for Cell Culture

Materials:

  • ox-PAPC powder

  • Chloroform

  • Sterile glass or polypropylene tubes (chloroform-resistant)

  • Nitrogen or argon gas source

  • Sterile cell culture medium

Procedure:

  • To use a partial amount of the powdered ox-PAPC, first dissolve it in chloroform to a concentration of 1-10 mg/mL. Vortex gently to ensure complete dissolution, avoiding contact of the solvent with the vial cap.

  • Aliquot the ox-PAPC solution into sterile glass or chloroform-resistant polypropylene tubes.

  • Evaporate the chloroform under a stream of nitrogen or argon gas while vortexing. This will create a thin film of lipid on the tube walls.

  • For immediate use, resuspend the dried ox-PAPC film in pre-warmed (37°C) sterile cell culture medium to the desired final concentration (typically below 150 µg/mL).

  • Warm the vial to approximately 30°C and vortex for 1 minute to ensure complete resuspension. Sonication may be used if necessary for higher concentrations.

  • It is recommended to prepare fresh solutions for each experiment. Aliquots in chloroform can be stored at -70°C for several months.

Note: High concentrations of ox-PAPC can be toxic to cells. It is recommended to perform a dose-response and time-course experiment for each new cell type and assay.[11]

Protocol 2: Induction of an Inflammatory Response in Macrophages

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • ox-PAPC solution (prepared as in Protocol 1)

  • ATP

  • ELISA kits for IL-1β, IL-6, and TNF

Procedure:

  • Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete DMEM.

  • Remove the LPS-containing medium and replace it with fresh medium containing the desired concentration of ox-PAPC (e.g., 25, 50, or 100 µg/mL).

  • Incubate the cells for 24 hours.

  • To measure IL-1β release, stimulate the cells with ATP (e.g., 3 mM) for an additional 6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of pro-IL-1β (from cell lysate), IL-6, and TNF in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[7][8]

Protocol 3: Measurement of NADPH Oxidase Activity in Endothelial Cells using Lucigenin Chemiluminescence

Materials:

  • Human Aortic Endothelial Cells (HAECs) or other endothelial cells

  • ox-PAPC solution

  • Lucigenin

  • NADPH

  • Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM dithiothreitol, protease inhibitor cocktail)

  • Chemiluminescence plate reader

Procedure:

  • Culture endothelial cells to confluence in appropriate culture vessels.

  • Treat the cells with the desired concentration of ox-PAPC for the specified time (e.g., 50 µg/mL for 4 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in homogenization buffer and scrape them from the culture dish.

  • Homogenize the cell lysate and centrifuge at a low speed (e.g., 2,000 x g for 5 minutes) to pellet nuclei and cellular debris.

  • To isolate the membrane fraction, centrifuge the supernatant at a high speed (e.g., 100,000 x g). Resuspend the pellet in a suitable buffer.

  • In a white 96-well plate, add the membrane protein extract.

  • Add lucigenin to a final concentration of 5 µM.

  • Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

  • Immediately measure the chemiluminescence using a plate reader. The signal is proportional to the superoxide production and thus NADPH oxidase activity.[12][13]

Protocol 4: Western Blot for STAT3 Phosphorylation

Materials:

  • Endothelial cells

  • ox-PAPC solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed endothelial cells and grow to 80-90% confluence.

  • Starve the cells in serum-free medium for a few hours before treatment.

  • Treat the cells with ox-PAPC at the desired concentration and for the appropriate time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-STAT3 antibody to normalize for protein loading.[14]

Signaling Pathways and Experimental Workflows

oxPAPC_Signaling cluster_extracellular Extracellular oxPAPC ox-PAPC TLR2_4 TLR2/TLR4 oxPAPC->TLR2_4 GPCR GPCR (unidentified) oxPAPC->GPCR cSrc c-Src TLR2_4->cSrc NFkB NF-κB TLR2_4->NFkB PKA PKA GPCR->PKA PKC PKC GPCR->PKC STAT3 STAT3 cSrc->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (IL-8, ICAM-1, etc.) pSTAT3->Gene_Expression Rac_Cdc42 Rac/Cdc42 PKA->Rac_Cdc42 PKC->Rac_Cdc42 NADPH_Oxidase NADPH Oxidase Rac_Cdc42->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS NFkB->Gene_Expression

Caption: Simplified signaling pathways activated by ox-PAPC.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_oxPAPC Prepare ox-PAPC Solution treat_cells Treat Cells with ox-PAPC prep_oxPAPC->treat_cells seed_cells Seed Cells (Endothelial/Macrophages) seed_cells->treat_cells collect_samples Collect Supernatant/Lysate treat_cells->collect_samples elisa Cytokine Measurement (ELISA) collect_samples->elisa western Protein Phosphorylation (Western Blot) collect_samples->western nadph_assay NADPH Oxidase Activity collect_samples->nadph_assay

Caption: General experimental workflow for studying the effects of ox-PAPC.

References

Application Notes and Protocols for 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC), a significant glycerophospholipid, is a key component of cellular membranes and a precursor to potent signaling molecules. Its structure, featuring an oleoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position, makes it a substrate for phospholipase A2 (PLA2), leading to the release of arachidonic acid and lysophosphatidylcholine. This process initiates the eicosanoid signaling cascade, which is pivotal in inflammatory responses and various physiological and pathological conditions. These notes provide detailed guidance on the proper handling, storage, and application of OAPC in a laboratory setting.

Data Presentation

Physicochemical Properties
PropertyValue
Full Name 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Abbreviation OAPC
Molecular Formula C₄₆H₈₄NO₈P
Molecular Weight 810.13 g/mol
Appearance Can be a solid or a liquid in chloroform
Solubility Data
SolventSolubilityNotes
Chloroform SolubleA common solvent for creating stock solutions.
Ethanol SolubleCan be used as a solvent for stock solutions, often preferred for cell culture applications.
Phosphate-Buffered Saline (PBS) Sparingly solubleOAPC is a lipid and will not readily dissolve in aqueous buffers. For cell-based assays, it is typically prepared as a complex with a carrier protein like fatty acid-free BSA or as liposomes.
Stability and Storage

The polyunsaturated arachidonoyl chain in OAPC is susceptible to oxidation. Proper storage is critical to maintain its integrity.

ConditionRecommendationRationale
Storage Temperature -20°C or below Minimizes lipid peroxidation and hydrolysis. Studies on similar unsaturated lipids show increased degradation at higher temperatures.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Reduces the rate of oxidation of the arachidonoyl group.
Form As a dry powder or in an organic solvent Avoids hydrolysis that can occur in aqueous solutions.
Light Exposure Protect from light Light can accelerate oxidative degradation.
Freeze-Thaw Cycles Minimize Aliquoting stock solutions is highly recommended to avoid repeated temperature fluctuations.

Experimental Protocols

Protocol 1: Preparation of OAPC Stock Solution

Objective: To prepare a stable, concentrated stock solution of OAPC for use in various assays.

Materials:

  • 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC)

  • Anhydrous ethanol or chloroform

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source

  • Analytical balance

Procedure:

  • Allow the OAPC container to warm to room temperature before opening to prevent moisture condensation.

  • Under a stream of inert gas, accurately weigh the desired amount of OAPC into a sterile amber glass vial.

  • Add the required volume of anhydrous ethanol or chloroform to achieve the target concentration (e.g., 10 mg/mL).

  • Seal the vial tightly and vortex gently until the OAPC is completely dissolved.

  • Flush the vial's headspace with inert gas before final sealing.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or below.

Protocol 2: Preparation of OAPC-BSA Complex for Cell-Based Assays

Objective: To prepare a soluble complex of OAPC with bovine serum albumin (BSA) for delivery to cells in an aqueous culture medium.

Materials:

  • OAPC stock solution in ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, prepare a solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 10% w/v).

  • In a separate sterile tube, take the desired amount of OAPC from the ethanol stock solution.

  • Slowly add the OAPC-ethanol solution to the BSA solution while gently vortexing. The molar ratio of OAPC to BSA should be carefully considered (e.g., 2:1 or 4:1).

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the OAPC-BSA complex.

  • Sterile-filter the OAPC-BSA complex solution through a 0.22 µm filter before adding it to the cell culture.

  • The final concentration of ethanol in the cell culture should be kept below 0.1% to avoid solvent toxicity.

Protocol 3: In Vitro Phospholipase A2 (PLA2) Activity Assay

Objective: To measure the activity of PLA2 by quantifying the release of arachidonic acid from OAPC-containing liposomes.

Materials:

  • OAPC

  • A fluorescently labeled phospholipid (e.g., NBD-PC) or a radiolabeled arachidonic acid-containing phospholipid

  • Other lipids for liposome formation (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Recombinant or purified PLA2 enzyme

  • Assay buffer (e.g., Tris-HCl buffer with CaCl₂)

  • Liposome extrusion equipment

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Liposome Preparation:

    • Co-dissolve OAPC and the fluorescently/radiolabeled phospholipid in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with the assay buffer to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Enzymatic Reaction:

    • In a microplate, add the liposome suspension to the assay buffer.

    • Initiate the reaction by adding the PLA2 enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.

  • Detection:

    • Fluorescence-based: The release of the fluorescent fatty acid from the quencher environment of the liposome results in an increase in fluorescence intensity, which can be measured over time.

    • Radiometric: The reaction is stopped, and the released radiolabeled arachidonic acid is separated from the liposomes by lipid extraction and thin-layer chromatography (TLC). The radioactivity of the spot corresponding to arachidonic acid is quantified by liquid scintillation counting.

Mandatory Visualizations

OAPC Signaling Pathway

G OAPC OAPC (in cell membrane) PLA2 Phospholipase A2 (PLA2) OAPC->PLA2 AA Arachidonic Acid PLA2->AA LPC Lysophosphatidylcholine PLA2->LPC COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostanoids Prostanoids COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: OAPC as a source for arachidonic acid signaling.

Experimental Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare OAPC Stock Solution complex Prepare OAPC-BSA Complex stock->complex treat Treat Cells with OAPC-BSA Complex complex->treat cells Seed and Culture Cells cells->treat incubate Incubate treat->incubate harvest Harvest Supernatant or Cell Lysate incubate->harvest analyze Downstream Analysis (e.g., ELISA, Western Blot, MS) harvest->analyze G sample Biological Sample (Cells, Tissue, etc.) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data interpretation Biological Interpretation data->interpretation

References

OAGPC as a Substrate in Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a structurally significant phospholipid that serves as a valuable substrate for studying the activity of several key enzymes involved in lipid signaling pathways. As an analog of Platelet-Activating Factor (PAF) and a diacylglycerol (DAG) mimetic, this compound allows for the investigation of enzymes that play crucial roles in inflammation, signal transduction, and metabolic regulation. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme assays, focusing on Platelet-Activating Factor Acetylhydrolase (PAF-AH) and Cholinephosphotransferase.

Key Enzymes Utilizing this compound as a Substrate

This compound is primarily recognized and metabolized by the following enzymes:

  • Platelet-Activating Factor Acetylhydrolase (PAF-AH): This enzyme hydrolyzes the acetyl group at the sn-2 position of this compound, inactivating its biological activity. PAF-AH is a critical regulator of PAF levels and is implicated in various inflammatory conditions.

  • Cholinephosphotransferase: This enzyme can utilize the diacylglycerol backbone of this compound in the final step of phosphatidylcholine biosynthesis, transferring a phosphocholine headgroup from CDP-choline.

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for Platelet-Activating Factor Acetylhydrolase (PAF-AH) with a substrate analogous to this compound.

EnzymeSubstrateSourceApparent KmVmaxOptimal pH
PAF Acetylhydrolase (EC 3.1.1.47)1-alkyl-2-acetyl-sn-glycero-3-phosphocholineKidney Cortex3.1 µM17.8 nmol/min/mg protein7.5 - 8.5

Data sourced from Blank et al. (1981).[1][2]

Signaling Pathways Involving this compound Metabolism

The metabolism of this compound is integrated into critical signaling pathways. The degradation of this compound by PAF-AH is a key step in attenuating PAF-mediated signaling, which is involved in inflammatory responses. As a diacylglycerol analog, this compound can also influence pathways regulated by protein kinase C (PKC).

References

Application of 1-Oleoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (OAGPC) in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) is a specific molecular species of phosphatidylcholine containing the saturated fatty acid oleic acid at the sn-1 position and the polyunsaturated fatty acid arachidonic acid at the sn-2 position. As a polyunsaturated fatty acid-containing phospholipid, this compound is susceptible to oxidation, leading to the formation of a variety of oxidized phospholipids (OxPLs). These oxidized derivatives, often referred to collectively as oxidized this compound (Oxthis compound), are increasingly recognized as critical bioactive molecules and biomarkers in a range of pathological conditions driven by oxidative stress, including atherosclerosis, inflammatory diseases, and cancer.

This document provides detailed application notes and protocols for the study of this compound and its oxidized forms in the field of lipidomics, with a focus on mass spectrometry-based analytical techniques.

Application Notes

The analysis of this compound and its oxidized products in biological systems provides valuable insights into the roles of lipid oxidation in disease pathogenesis. Lipidomics, the large-scale study of lipids, has been instrumental in identifying and quantifying specific oxidized phospholipid species, which are often present at low concentrations.

Key Applications:

  • Biomarker Discovery: Altered levels of specific Oxthis compound species have been associated with various diseases. For instance, oxidized phospholipids are known to accumulate in atherosclerotic lesions and can serve as biomarkers for cardiovascular disease.[1] While specific data for this compound is still emerging, studies on similar oxidized phosphatidylcholines, such as oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC), have shown significant differences in the plasma of patients with uremia, a condition associated with high oxidative stress.[2]

  • Understanding Pathophysiological Mechanisms: this compound and its oxidized derivatives are not merely markers of oxidative stress but are also bioactive molecules that can initiate and propagate cellular signaling cascades. For example, oxidized phospholipids can induce inflammatory responses in vascular endothelial cells through the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[3][4] This pro-inflammatory signaling is implicated in the progression of atherosclerosis.[1]

  • Drug Development and Therapeutic Monitoring: By understanding the signaling pathways affected by Oxthis compound, new therapeutic targets can be identified. Furthermore, monitoring the levels of these lipids can be a valuable tool in assessing the efficacy of therapeutic interventions aimed at reducing oxidative stress and inflammation.

Quantitative Data Presentation

While specific quantitative data for this compound across different conditions is limited in the readily available literature, the following table summarizes the relative concentrations of various oxidized products of the closely related 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) found in the very-low-density lipoprotein (VLDL) of uremic patients compared to healthy subjects. This data, adapted from a study by Chen et al. (2022), provides a strong rationale for investigating analogous this compound-derived species in similar disease models.[2] It is important to note that these are representative of a similar class of oxidized phospholipids and should be used as a guide for targeted analysis of Oxthis compound.

Table 1: Relative Concentrations of Long-Chain Oxidized PAPC Products in VLDL of Healthy and Uremic Subjects [2]

m/z of [M+H]+Healthy Subjects (Relative Concentration, Mean ± SD)Uremic Subjects (Relative Concentration, Mean ± SD)p-value
782.5 (Native PAPC)1.00 ± 0.001.00 ± 0.00-
820.50.15 ± 0.030.35 ± 0.08< 0.001
828.50.22 ± 0.050.38 ± 0.09< 0.05
836.50.18 ± 0.040.31 ± 0.07< 0.05
846.50.25 ± 0.060.45 ± 0.11< 0.05
850.50.11 ± 0.020.20 ± 0.05< 0.05
868.50.09 ± 0.020.18 ± 0.04< 0.01
884.50.07 ± 0.010.15 ± 0.03< 0.01
900.50.05 ± 0.010.11 ± 0.02< 0.05

Table 2: Relative Concentrations of Short-Chain Oxidized PAPC Products in VLDL of Healthy and Uremic Subjects [2]

m/z of [M+H]+Healthy Subjects (Relative Concentration, Mean ± SD)Uremic Subjects (Relative Concentration, Mean ± SD)p-value
594.50.12 ± 0.030.28 ± 0.07< 0.01
610.50.08 ± 0.020.19 ± 0.05< 0.01
624.50.06 ± 0.010.14 ± 0.03< 0.01
640.50.04 ± 0.010.10 ± 0.02< 0.01
652.50.05 ± 0.010.12 ± 0.03< 0.01
668.50.03 ± 0.010.08 ± 0.02< 0.01
680.50.04 ± 0.010.10 ± 0.02< 0.01
696.50.02 ± 0.010.06 ± 0.01< 0.01
708.50.03 ± 0.010.07 ± 0.02< 0.01
724.50.02 ± 0.010.05 ± 0.01< 0.01
736.50.02 ± 0.010.05 ± 0.01< 0.01
752.50.01 ± 0.000.03 ± 0.01< 0.01

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantitative analysis of this compound and its oxidized derivatives from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modification of the widely used Folch or Bligh and Dyer methods, optimized for the recovery of phospholipids.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d11) or a structurally similar deuterated phospholipid (e.g., PAPC-d9). The IS should be added at a known concentration.

  • Butylated hydroxytoluene (BHT)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation: Thaw plasma/serum samples on ice. To 100 µL of plasma, add 10 µL of BHT (10 mg/mL in methanol) to prevent auto-oxidation during sample preparation.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as 100 µL of methanol or isopropanol:acetonitrile:water (2:1:1, v/v/v).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a starting point for the development of a targeted quantitative method for this compound and its oxidized products using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (based on a similar oxidized phospholipid analysis[2]):

  • Column: C8 reverse-phase column (e.g., 15 cm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 30% B for column re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (ESI in Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions:

    • The precursor ion for native this compound ([M+H]+) is m/z 806.6. A characteristic product ion is the phosphocholine headgroup at m/z 184.1.

    • For oxidized this compound species, the precursor ions will have higher m/z values due to the addition of oxygen atoms. For example, the addition of one oxygen atom would result in a precursor ion of m/z 822.6.

    • A precursor ion scan for m/z 184.1 can be used to identify all phosphocholine-containing lipids, including this compound and its oxidized forms.

    • Product ion scans of the identified precursor ions are necessary to determine the specific fragmentation patterns and select optimal transitions for quantification.

Table 3: Example MRM Transitions for this compound and a Hypothetical Oxidized Form

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound806.6184.1Optimize (e.g., 25-35)
This compound + O822.6184.1Optimize (e.g., 25-35)
This compound-d11 (IS)817.6184.1Optimize (e.g., 25-35)

Data Analysis:

  • Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • A calibration curve should be prepared using known concentrations of a non-endogenous standard to determine the absolute concentration of this compound and its oxidized forms.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Oxidized Phospholipids

OAGPC_Signaling This compound This compound OxidativeStress Oxidative Stress (e.g., ROS) This compound->OxidativeStress Oxidation Oxthis compound Oxidized this compound (Oxthis compound) OxidativeStress->Oxthis compound CD36 CD36 Oxthis compound->CD36 Binds TLR2 TLR2 Oxthis compound->TLR2 Binds NADPH_Oxidase NADPH Oxidase CD36->NADPH_Oxidase Activates TLR2->NADPH_Oxidase Activates ROS_Production Increased ROS Production NADPH_Oxidase->ROS_Production Catalyzes NFkB NF-κB Activation ROS_Production->NFkB Activates Atherosclerosis Atherosclerosis Progression ROS_Production->Atherosclerosis Promotes Inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines Induces Inflammatory_Cytokines->Atherosclerosis Promotes

Caption: Oxidized this compound signaling pathway in vascular inflammation.

Experimental Workflow for this compound Analysis

OAGPC_Workflow Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Lipid Extraction (Folch/Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (C8 column, MRM) Dry_Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Result Quantitative Results Quantification->Result

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for the Detection of O-GlcNAc in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is regulated by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3][4][5] O-GlcNAcylation is crucial for a vast range of cellular processes, including transcription, cell signaling, and cell cycle regulation.[4] Aberrant O-GlcNAcylation has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders.[4][6][7]

Detecting and quantifying O-GlcNAc on proteins in tissue samples presents a significant challenge due to the modification's dynamic nature, low stoichiometry, and the labile nature of the glycosidic bond.[3][6][8] These application notes provide an overview and detailed protocols for several key methods used by researchers to study protein O-GlcNAcylation in tissue samples.

O-GlcNAc Signaling Pathway

The addition and removal of O-GlcNAc are central to its function as a regulatory PTM. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which integrates glucose metabolism, to glycosylate target proteins.[9] OGA, in turn, removes the modification, allowing for rapid cycling in response to cellular stimuli.[2][4]

OGlcNAc_Cycling cluster_0 Cellular Environment cluster_1 Enzymatic Regulation cluster_2 Metabolic Input Protein Protein O-GlcNAc-Protein O-GlcNAc-Protein Protein->O-GlcNAc-Protein Addition O-GlcNAc-Protein->Protein Removal GlcNAc GlcNAc OGT OGT (O-GlcNAc Transferase) OGT->Protein OGA OGA (O-GlcNAcase) OGA->O-GlcNAc-Protein UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Substrate GlcNAc->OGA Glucose Glucose Glucose->UDP_GlcNAc Hexosamine Biosynthetic Pathway

Figure 1: O-GlcNAc Cycling Pathway.

Method 1: Immunohistochemistry (IHC) for O-GlcNAc Detection

Application Note

Immunohistochemistry (IHC) is a widely used technique to visualize the distribution and localization of O-GlcNAcylated proteins within the context of tissue architecture. The method relies on antibodies that specifically recognize the O-GlcNAc modification on a wide range of proteins. This allows for a semi-quantitative assessment of global O-GlcNAc levels in different cell types or tissue structures. Several monoclonal antibodies, such as RL2 and CTD110.6, are commonly used for this purpose.[10][11] While powerful for spatial analysis, IHC can be limited by the specificity and sensitivity of the available antibodies.[1] For instance, the CTD110.6 antibody has been reported to potentially cross-react with other glycans, necessitating careful optimization and the use of appropriate controls.[1]

Advantages:

  • Provides spatial information on O-GlcNAc distribution within tissues.

  • Relatively straightforward and utilizes standard laboratory equipment.

  • Allows for the correlation of O-GlcNAc levels with tissue morphology.

Disadvantages:

  • Semi-quantitative at best.

  • Results can be variable depending on the antibody, fixation method, and antigen retrieval technique.[12]

  • Potential for antibody cross-reactivity with other sugar modifications.[1]

Experimental Workflow: O-GlcNAc IHC

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinize retrieval Antigen Retrieval (e.g., Heat-induced in Citrate Buffer) deparaffinize->retrieval peroxidase_block Peroxidase Block (3% H2O2 in Methanol) retrieval->peroxidase_block blocking Blocking (e.g., 10% Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-O-GlcNAc Ab, e.g., CTD110.6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate end Microscopy & Analysis dehydrate->end

Figure 2: Standard workflow for O-GlcNAc IHC staining.

Protocol: IHC for O-GlcNAc in Paraffin-Embedded Tissues

This protocol is a general guideline and may require optimization.

  • Deparaffinization and Rehydration [13][14] a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95%, 70%, and 50% Ethanol: 3 minutes each. d. Rinse slides in distilled water.

  • Antigen Retrieval [13][14] a. Perform heat-induced epitope retrieval by boiling sections in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes. b. Allow slides to cool to room temperature for 20 minutes. c. Rinse slides with Phosphate Buffered Saline (PBS) 2 times for 5 minutes each.

  • Blocking Endogenous Peroxidase [14] a. Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity. b. Rinse with PBS 2 times for 5 minutes each.

  • Blocking Non-Specific Binding [13] a. Incubate sections with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation a. Dilute the primary anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2) in blocking buffer. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation a. Wash slides with PBS containing 0.05% Tween-20 (PBST) 3 times for 5 minutes each. b. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer. c. Incubate for 1 hour at room temperature.

  • Detection [14] a. Wash slides with PBST 3 times for 5 minutes each. b. Apply a DAB (3,3'-Diaminobenzidine) substrate solution until the desired color intensity is reached (typically 1-5 minutes). c. Immediately rinse slides with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting [13][14] a. Counterstain with Hematoxylin for 1-2 minutes. b. Rinse gently in running tap water. c. Dehydrate slides through an ethanol series (e.g., 95%, 100%) and clear in xylene. d. Coverslip using a permanent mounting medium.

Table 1: Reagents and Conditions for O-GlcNAc IHC
ParameterRecommended Condition/ReagentSource(s)
Tissue Fixation10% Formalin / 4% Paraformaldehyde[15]
Section Thickness5-8 µm[14]
Antigen RetrievalHeat-induced; 10 mM Citrate Buffer, pH 6.0[13][14]
Primary AntibodyAnti-O-GlcNAc (CTD110.6)1:50 - 1:500
Anti-O-GlcNAc (RL2)1:50 - 1:500
Incubation (Primary Ab)Overnight at 4°C[15]
Detection SystemHRP-DAB[14]

Method 2: Chemoenzymatic Histology for O-GlcNAc Detection

Application Note

Chemoenzymatic labeling is a highly specific and sensitive method for detecting O-GlcNAc.[1] This technique utilizes a mutant form of galactosyltransferase (Y289L GalT) to transfer a modified galactose sugar, N-azidoacetylgalactosamine (GalNAz), specifically onto O-GlcNAc residues.[1][16] The introduced azide group can then be "clicked" to a probe molecule, such as biotin or a fluorophore, via copper-catalyzed or copper-free click chemistry.[1][6] This method offers a significant enhancement in detection sensitivity compared to traditional antibody-based techniques and allows for more robust quantification.[1] When applied to tissue sections, it provides high-resolution imaging of O-GlcNAc distribution.[16]

Advantages:

  • High specificity and sensitivity.[1]

  • Enables robust detection of low-abundance O-GlcNAcylated proteins.

  • The click chemistry reaction is highly efficient and bio-orthogonal.

Disadvantages:

  • Requires specialized reagents, including the purified Y289L GalT enzyme.

  • More complex and time-consuming protocol compared to standard IHC.

  • Potential for steric hindrance to affect the enzymatic labeling of some O-GlcNAc sites.

Experimental Workflow: Chemoenzymatic Histology

Chemoenzymatic_Workflow start Prepared Tissue Section (Paraffin or Frozen) pretreatment Deparaffinization / Fixation start->pretreatment pngasef Optional: PNGase F Treatment (to remove N-glycans) pretreatment->pngasef labeling Enzymatic Labeling: Y289L GalT + UDP-GalNAz pngasef->labeling wash1 Wash (TBST) labeling->wash1 click Click Chemistry Reaction: Azide-Biotin or Azide-Fluorophore wash1->click wash2 Wash (TBST) click->wash2 detection Detection: Streptavidin-HRP/Fluorophore or Direct Fluorescence wash2->detection end Microscopy & Analysis detection->end

Figure 3: Chemoenzymatic labeling workflow for tissues.

Protocol: Chemoenzymatic Staining of O-GlcNAc in Tissues

This protocol is adapted from a chemoenzymatic histology method for FFPE tissues.[16]

  • Tissue Preparation: a. Deparaffinize and rehydrate 5 µm FFPE tissue sections as described in the IHC protocol. b. Perform antigen retrieval using a citrate buffer (pH 6.0) as described previously.

  • Enzymatic Labeling: a. Prepare a labeling solution containing:

    • Y289L GalT enzyme
    • UDP-GalNAz (substrate)
    • MnCl₂
    • Cacodylate buffer b. Apply the labeling solution to the tissue sections and incubate for 1-2 hours at 37°C in a humidified chamber. c. Wash the slides three times with Tris-buffered saline with Tween-20 (TBST) for 5 minutes each.

  • Click Reaction: a. Prepare a "click" reaction solution containing an alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore), copper sulfate (CuSO₄), a ligand (e.g., BTTP), and a reducing agent (e.g., sodium ascorbate) in TBST. b. Apply the solution to the slides and incubate for 1 hour at room temperature. c. Wash the slides three times with TBST for 5 minutes each.

  • Detection (for Biotin Probe): a. If using an alkyne-biotin probe, block endogenous peroxidases with 0.3% H₂O₂. b. Wash with TBST. c. Incubate with streptavidin-HRP (1:100 in TBST) for 1 hour at room temperature. d. Wash with TBST and detect using a DAB substrate.

  • Mounting and Imaging: a. Counterstain nuclei with DAPI or Hematoxylin. b. Dehydrate (if using DAB) and mount with the appropriate mounting medium. c. Image using a light or fluorescence microscope.

Table 2: Reagents for Chemoenzymatic Labeling[16]
StepReagentTypical Concentration
Labeling Y289L GalT EnzymeVaries (user-optimized)
UDP-GalNAz100 µM
MnCl₂10 mM
Buffer50 mM Cacodylate, pH 7.4
Click Reaction Azide-Biotin Probe50 µM
CuSO₄75 µM
BTTP Ligand150 µM
Sodium Ascorbate2.5 mM
Detection Neutravidin-HRP1:100 in TBST

Method 3: Western Blot for O-GlcNAc Detection

Application Note

Western blotting is used to detect O-GlcNAcylated proteins in total tissue or cell lysates.[2][17] This method provides information on the molecular weight of O-GlcNAc-modified proteins and allows for a semi-quantitative comparison of global O-GlcNAc levels between different samples.[12] Tissue samples are first homogenized in a lysis buffer, and the resulting protein extract is separated by SDS-PAGE, transferred to a membrane, and probed with an anti-O-GlcNAc antibody.[17] A common challenge is the high variability in published O-GlcNAc blots, which can be due to differences in lysis buffers, antibody choice, and transfer conditions.[12] Therefore, protocol optimization is critical to obtaining reliable and reproducible results.[12] Including OGA inhibitors in the lysis buffer is important to preserve the modification.[3]

Advantages:

  • Provides data on the molecular weight distribution of O-GlcNAcylated proteins.

  • Allows for semi-quantitative comparison of total O-GlcNAc levels across samples.

  • Can be combined with immunoprecipitation to assess O-GlcNAcylation of a specific protein.[2][4]

Disadvantages:

  • Loses spatial information.

  • Prone to variability; requires careful optimization.[12]

  • Detection of low-abundance proteins can be difficult.

Experimental Workflow: O-GlcNAc Western Blot

WB_Workflow start Tissue Sample homogenize Homogenization in Lysis Buffer (+ Protease & OGA Inhibitors) start->homogenize quantify Protein Quantification (e.g., BCA Assay) homogenize->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (to Nitrocellulose/PVDF Membrane) sds_page->transfer blocking Blocking (e.g., BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-O-GlcNAc Ab) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection end Imaging & Densitometry detection->end

Figure 4: Workflow for O-GlcNAc detection by Western Blot.

Protocol: Western Blot for O-GlcNAc from Tissue Lysates
  • Tissue Lysis: a. Homogenize frozen tissue powder in ice-cold RIPA or a similar lysis buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., PUGNAc or Thiamet-G).[3] b. Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet debris.[17] c. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Separate 20-50 µg of protein lysate on a 4-20% Tris-Glycine SDS-polyacrylamide gel.[17] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[12][17] b. Incubate the membrane with a primary anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[17] c. Wash the membrane six times for 5 minutes each with TBST.[17] d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgM-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 3c.

  • Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using a digital imager or X-ray film.

Table 3: Reagents and Conditions for O-GlcNAc Western Blot
ParameterRecommended Condition/ReagentSource(s)
Lysis BufferRIPA or Mild Detergent Buffer[12]
OGA InhibitorPUGNAc (50 µM) or Thiamet-G[17]
Protein Load20-50 µg per lane[17]
Gel Percentage4-20% Tris-Glycine Gradient[17]
Blocking Buffer5% Non-fat Milk or 3% BSA in TBST[12][17]
Primary AntibodyAnti-O-GlcNAc (CTD110.6)1:1000 - 1:5000
Anti-O-GlcNAc (RL2)1:1000 - 1:5000
Secondary AntibodyGoat anti-Mouse IgM-HRP1:5000

Method 4: Mass Spectrometry-Based Proteomics

Application Note

Mass spectrometry (MS) is the most powerful technique for the unambiguous identification of O-GlcNAcylated proteins and the precise mapping of modification sites.[6][8] However, the analysis of O-GlcNAc by MS is challenging due to its low abundance, substoichiometric nature, and the lability of the O-glycosidic bond during conventional fragmentation methods like collision-induced dissociation (CID).[6][8] Therefore, an enrichment step is almost always necessary prior to MS analysis.[18][19] Common enrichment strategies for O-GlcNAcylated proteins or peptides from tissue lysates include:

  • Lectin Affinity Chromatography: Uses lectins like Wheat Germ Agglutinin (WGA) or succinylated WGA (sWGA) that bind to GlcNAc residues.[3][19]

  • Antibody-Based Enrichment: Employs pan-O-GlcNAc antibodies (e.g., CTD110.6) to immunoprecipitate O-GlcNAcylated proteins.[19]

  • Chemoenzymatic Labeling: The azide handle introduced by Y289L GalT can be clicked to a biotin tag, allowing for highly specific enrichment using streptavidin affinity chromatography.[1][6] This is often considered the most specific enrichment method.

Following enrichment, proteins are typically digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fragmentation methods that preserve the labile O-GlcNAc modification, such as Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD), are preferred for site localization.[8]

Logical Relationships in O-GlcNAc Proteomics

MS_Logic start Tissue Lysate enrichment Enrichment of O-GlcNAc Proteins/Peptides start->enrichment lectin Lectin Affinity (e.g., WGA) enrichment->lectin Method 1 antibody Immunoprecipitation (e.g., CTD110.6) enrichment->antibody Method 2 chemo Chemoenzymatic Labeling + Biotin-Streptavidin enrichment->chemo Method 3 digestion Proteolytic Digestion (e.g., Trypsin) lectin->digestion antibody->digestion chemo->digestion lcms LC-MS/MS Analysis digestion->lcms fragmentation Peptide Fragmentation (ETD / HCD) lcms->fragmentation database Database Searching & Data Analysis fragmentation->database end Identified O-GlcNAc Proteins & Sites database->end

Figure 5: Key steps in a mass spectrometry-based O-GlcNAc proteomics experiment.

Due to the complexity and instrument-specific nature of MS protocols, a detailed step-by-step guide is beyond the scope of this document. Researchers should consult specialized literature and core facility experts for protocol development.[7] The key to a successful O-GlcNAc proteomics experiment lies in the efficient and specific enrichment of the target glycopeptides from the complex tissue lysate.

References

Troubleshooting & Optimization

Technical Support Center: OAGPC Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) and facing challenges with its solubility in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A1: this compound, like most phospholipids, has very low intrinsic solubility in aqueous solutions. Its amphipathic nature, with a hydrophilic phosphocholine head group and hydrophobic acyl chains, leads it to self-assemble into larger structures like micelles or liposomes rather than dissolving as individual molecules. Direct addition of this compound powder to a buffer will likely result in a cloudy suspension or visible aggregates that do not readily dissolve.

Q2: I've prepared an this compound solution, but it appears cloudy or hazy. What does this indicate?

A2: A cloudy or hazy appearance suggests that the this compound has not fully dispersed into a homogenous solution of small, unilamellar vesicles or micelles. Instead, it has likely formed larger, multilamellar aggregates that scatter light. This can be due to several factors including insufficient energy input during preparation (e.g., inadequate sonication), the concentration of this compound being too high, or suboptimal buffer conditions.

Q3: My this compound solution was clear initially, but now I see precipitation. What could be the cause?

A3: Precipitation of this compound from a previously clear solution can be due to issues of stability. Several factors can influence the stability of an this compound dispersion:

  • Temperature: Changes in temperature can affect lipid packing and the stability of vesicles. Storing the solution at a temperature below the phase transition temperature of the lipid can promote aggregation.

  • pH: The pH of the buffer can influence the charge of the phospholipid headgroup and interactions between vesicles. While the phosphocholine headgroup is zwitterionic and has a net neutral charge over a wide pH range, extreme pH values can affect stability.

  • Buffer Composition: The ionic strength and the specific ions in the buffer can impact the electrostatic interactions between this compound vesicles, potentially leading to aggregation and precipitation over time. Some buffers may interact directly with the lipid membranes.[1]

  • Concentration: At concentrations significantly above the critical micelle concentration (CMC), there is a greater tendency for aggregation and precipitation.

Q4: How can I improve the solubility and clarity of my this compound solution?

A4: To improve the apparent solubility and achieve a clear solution, it is crucial to provide sufficient energy to break down large aggregates into smaller, more stable structures like small unilamellar vesicles (SUVs). The most common and effective method is sonication.[2][3][4] It is also common practice to first dissolve the this compound in an organic solvent before introducing it to the aqueous buffer.

Q5: What is the best solvent to use for my initial this compound stock solution?

A5: Ethanol is a commonly used solvent for preparing a stock solution of phospholipids before dilution into an aqueous buffer.[2] Dimethyl sulfoxide (DMSO) can also be used. It is important to use a water-miscible solvent. The final concentration of the organic solvent in your working solution should be kept to a minimum to avoid any unwanted effects on your experiment, as organic solvents can have physiological effects at low concentrations.

Quantitative Data Summary

CompoundSolvent/BufferSolubility
1-Oleoyl-2-acetyl-sn-glycerol (OAG)DMF20 mg/mL[5][6][7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)DMSO20 mg/mL[5][6][7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)EthanolMiscible[5][6][7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Ethanol:PBS (1:1)1.7 mg/mL[5][6]

Note: This table is for OAG, not this compound, and is for informational purposes only. The solubility of this compound in aqueous buffers is expected to be significantly lower and is highly dependent on the formation of stable colloidal structures like liposomes.

Experimental Protocol: Preparation of this compound Solution in Aqueous Buffer

This protocol provides a general method for preparing a solution of this compound in an aqueous buffer. The final concentration and specific parameters may need to be optimized for your specific application.

Materials:

  • 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (this compound)

  • Anhydrous ethanol or DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris buffer)

  • Glass vials

  • Inert gas (e.g., nitrogen or argon)

  • Bath sonicator or probe sonicator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a clean glass vial.

    • Add a small volume of anhydrous ethanol or DMSO to the vial to dissolve the this compound. Ensure the final concentration is well above what is needed for the working solution (e.g., 10-20 mg/mL).

    • Gently vortex or swirl the vial until the this compound is completely dissolved.

  • Drying the Lipid Film (Optional but Recommended for Liposome Formation):

    • In a round-bottom flask, evaporate the organic solvent from the stock solution using a stream of inert gas (nitrogen or argon).

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours. A thin lipid film should be visible on the wall of the flask.

  • Hydration of the Lipid Film:

    • Add the desired volume of your pre-warmed aqueous buffer to the flask containing the lipid film. The buffer should be at a temperature above the phase transition temperature of this compound.

    • Vortex the flask for several minutes to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication for Vesicle Formation:

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 15-30 minutes, or until the solution becomes clear. The temperature of the water bath should be controlled to avoid overheating.

    • Probe Sonication: If using a probe sonicator, immerse the tip of the sonicator into the lipid suspension. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Repeat for several cycles until the solution is clear. Be aware that probe sonicators can introduce metal particles into the sample.[2]

  • Storage:

    • Store the final this compound solution in a sealed container, protected from light, and at an appropriate temperature (typically 4°C for short-term storage). For long-term storage, it is recommended to prepare fresh solutions.

Visualizations

Troubleshooting_OAGPC_Solubility Troubleshooting Workflow for this compound Solubility Issues start Start: this compound solubility issue issue Is the this compound powder directly added to the aqueous buffer? start->issue yes_direct Yes issue->yes_direct no_direct No, dissolved in organic solvent first issue->no_direct recommend_protocol Follow recommended protocol: 1. Dissolve in organic solvent (Ethanol/DMSO). 2. Dilute into aqueous buffer. yes_direct->recommend_protocol solution_cloudy Is the final solution cloudy or hazy? no_direct->solution_cloudy recommend_protocol->solution_cloudy yes_cloudy Yes solution_cloudy->yes_cloudy no_cloudy No, solution is clear solution_cloudy->no_cloudy sonication_check Was sonication performed? yes_cloudy->sonication_check precipitation Does precipitation occur over time? no_cloudy->precipitation no_sonication No sonication_check->no_sonication yes_sonication Yes sonication_check->yes_sonication apply_sonication Apply sonication (bath or probe) to form smaller vesicles. no_sonication->apply_sonication check_sonication_params Review sonication parameters: - Duration - Power - Temperature yes_sonication->check_sonication_params apply_sonication->precipitation check_sonication_params->precipitation yes_precipitation Yes precipitation->yes_precipitation no_precipitation No, solution is stable precipitation->no_precipitation check_storage Check storage conditions: - Temperature - Light exposure - Buffer stability yes_precipitation->check_storage success Success: Stable this compound solution no_precipitation->success check_storage->success

Caption: Troubleshooting workflow for this compound solubility.

OAGPC_Preparation_Workflow Experimental Workflow for this compound Solution Preparation start Start: Prepare this compound Solution dissolve 1. Dissolve this compound in organic solvent (Ethanol/DMSO) start->dissolve dry_film 2. Create thin lipid film (evaporate solvent) dissolve->dry_film hydrate 3. Hydrate film with aqueous buffer dry_film->hydrate sonicate 4. Sonicate to form small unilamellar vesicles (SUVs) hydrate->sonicate storage 5. Store appropriately (e.g., 4°C, protected from light) sonicate->storage end End: Clear this compound Solution storage->end

Caption: this compound solution preparation workflow.

References

Technical Support Center: Oagpc Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Oagpc (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) during experimental procedures. Ensuring the stability and purity of this compound is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary pathways of this compound degradation?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond at the sn-2 position is susceptible to cleavage by acids, bases, or enzymes (esterases), resulting in the formation of lyso-PAF and acetic acid.

  • Oxidation: Although the octadecyl chain at the sn-1 position is saturated, oxidative damage can occur, particularly if impurities are present or if the compound is exposed to harsh conditions.

Q3: How should I store this compound to ensure its long-term stability?

A3: Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions for this compound.

Storage FormTemperatureAtmosphereDurationNotes
Solid/Powder -20°C or lowerInert gas (Argon or Nitrogen)Up to 1 yearMinimize freeze-thaw cycles.
In Organic Solvent -80°CInert gas (Argon or Nitrogen)Up to 6 monthsUse a high-purity, anhydrous solvent.

Q4: What are the best solvents for dissolving and storing this compound?

A4: The choice of solvent can significantly impact the stability of this compound. Here is a guide to selecting appropriate solvents.

Recommended SolventsSolvents to AvoidRationale
Ethanol (anhydrous)Aqueous buffers (for long-term storage)This compound is prone to hydrolysis in aqueous environments.
ChloroformAcidic or basic solutionsCan catalyze the hydrolysis of the ester bond.
Dichloromethane (DCM)Solvents containing peroxidesPeroxides can initiate oxidation.
Acetonitrile (anhydrous)

Note: When preparing aqueous solutions for immediate use in bioassays, it is recommended to first dissolve this compound in a small amount of an organic solvent like ethanol and then dilute it with the aqueous buffer immediately before the experiment.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected biological activity in my experiments.

This could be a sign of this compound degradation.

Possible CauseTroubleshooting Step
Improper Storage Verify that this compound has been stored at the correct temperature and under an inert atmosphere.
Solvent-induced Degradation Ensure you are using a high-purity, anhydrous solvent for stock solutions. If you suspect solvent contamination, use a fresh bottle.
Repeated Freeze-Thaw Cycles Aliquot your this compound stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Hydrolysis during Experiment Prepare aqueous solutions of this compound immediately before use. Do not store this compound in aqueous buffers.
Contaminated Glassware/Plasticware Use clean, high-quality glassware or plasticware to avoid introducing contaminants that could degrade this compound.

Problem 2: Appearance of unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).

This strongly suggests the presence of degradation products.

Possible CauseTroubleshooting Step
Hydrolysis Look for a peak corresponding to the mass of lyso-PAF (this compound minus the acetyl group). To confirm, you can intentionally hydrolyze a small sample of this compound with a mild base and compare the chromatograms.
Oxidation Look for peaks with mass additions corresponding to oxygen atoms.
Purity of Starting Material Always check the certificate of analysis for your this compound to confirm its initial purity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon or nitrogen), add the appropriate volume of anhydrous ethanol to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber glass vials.

  • Store the aliquots at -80°C under an inert atmosphere.

Protocol 2: Quality Control of this compound by HPLC-MS

This protocol provides a general method for assessing the purity of your this compound stock solution.

ParameterSpecification
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS Detection Electrospray ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ion of this compound and potential degradation products (e.g., lyso-PAF).

Visualizing Degradation and Experimental Workflow

Diagram 1: Potential Degradation Pathways of this compound

Oagpc_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) LysoPAF Lyso-PAF (1-O-octadecyl-sn-glycero-3-phosphocholine) This compound->LysoPAF Esterase, Acid, or Base AceticAcid Acetic Acid This compound->AceticAcid Esterase, Acid, or Base OxidizedProducts Oxidized Products This compound->OxidizedProducts Reactive Oxygen Species

Caption: Primary degradation pathways of this compound.

Diagram 2: Recommended Experimental Workflow for this compound

Oagpc_Workflow start Start: Receive Solid this compound storage Store at -20°C or lower under inert gas start->storage prep_stock Prepare Stock Solution (Anhydrous Ethanol, Inert Atmosphere) storage->prep_stock aliquot Aliquot into single-use vials prep_stock->aliquot storage_stock Store aliquots at -80°C aliquot->storage_stock qc_check Optional: Quality Control (e.g., HPLC-MS) storage_stock->qc_check prep_working Prepare Working Solution (Dilute in buffer immediately before use) storage_stock->prep_working If QC is skipped qc_check->prep_working experiment Perform Experiment prep_working->experiment end End experiment->end

Caption: Recommended workflow for handling this compound.

Diagram 3: Troubleshooting Logic for this compound Experiments

Oagpc_Troubleshooting rect_node rect_node start Inconsistent Experimental Results? check_storage Storage Conditions Correct? start->check_storage check_solvent Solvent Appropriate & Anhydrous? check_storage->check_solvent Yes degradation_likely Degradation is a likely cause. Review protocols. check_storage->degradation_likely No check_handling Aqueous Solutions Prepared Fresh? check_solvent->check_handling Yes check_solvent->degradation_likely No check_purity Initial Purity Confirmed? check_handling->check_purity Yes check_handling->degradation_likely No check_purity->degradation_likely No other_factors Consider other experimental variables. check_purity->other_factors Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Analysis of Platelet-Activating Factor (PAF) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the mass spectrometric analysis of Platelet-Activating Factor (PAF), including its C18:0 species (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the mass spectrometry-based quantification of PAF?

A1: The most significant challenge is the isobaric interference from lysophosphatidylcholines (lyso-PCs).[1][2] Specifically, PAF molecular species like 16:0 PAF are isobaric with 18:0 lyso-PC. These molecules have the same mass-to-charge ratio (m/z) and can have very similar chromatographic retention times, leading to co-elution and inaccurate quantification of PAF.[1][2] Lyso-PCs are often present in biological samples at concentrations 2-3 fold greater than that of PAF, further complicating accurate measurement.[1]

Q2: How can I differentiate between PAF and isobaric lyso-PCs in my mass spectrometry data?

A2: Differentiation can be achieved by tandem mass spectrometry (MS/MS) and monitoring specific fragment ions. While both PAF and lyso-PC produce a dominant fragment ion at m/z 184 (the phosphocholine headgroup), lyso-PCs also generate a characteristic fragment ion at m/z 104.[1] The absence of the m/z 104 fragment is a strong indicator that the signal at m/z 184 belongs to PAF.[1] Therefore, monitoring both m/z 184 and m/z 104 can help to confirm the identity of the detected analyte.

Q3: What ionization mode is recommended for PAF analysis?

A3: While positive ion mode is commonly used, negative ion mode electrospray ionization (ESI-MS) can be advantageous for PAF analysis. Analysis in positive ion mode is often confounded by the high abundance of isobaric lyso-PCs.[1] Some methods have successfully utilized negative ion mode to improve selectivity for PAF.

Q4: What are the typical concentrations of PAF in human plasma?

A4: PAF is a potent lipid mediator and is typically present at very low concentrations in biological samples, making its detection and quantification challenging. While specific concentrations can vary depending on the physiological or pathological state, levels are often in the picogram to nanogram per milliliter range. In contrast, lyso-PCs are significantly more abundant.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of PAF by LC-MS/MS.

Issue 1: Poor peak shape or tailing for PAF.
Possible Cause Troubleshooting Step
Suboptimal LC column chemistry Ensure the use of a C18 column with proven performance for lipidomics. Consider columns with charged surface hybrid (CSH) technology for improved peak shape.
Inappropriate mobile phase composition Optimize the mobile phase. A common mobile phase for reverse-phase separation of these lipids includes a gradient of water and acetonitrile/isopropanol with additives like ammonium formate and formic acid.
Sample overload Reduce the injection volume or dilute the sample. High concentrations of other lipids in the extract can affect the chromatography of low-abundance species like PAF.
Column degradation If performance degrades over time, flush the column or replace it.
Issue 2: Inaccurate quantification of PAF due to suspected isobaric interference.
Possible Cause Troubleshooting Step
Co-elution of PAF and lyso-PC Optimize the liquid chromatography gradient to improve the separation of PAF and lyso-PC isomers.[3][4][5] Even small differences in retention time can aid in more accurate peak integration.
Reliance on a single fragment ion Implement a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method that includes transitions for both PAF and lyso-PC. For lyso-PC, monitor the transition to the m/z 104 fragment to assess its contribution to the m/z 184 signal.[1]
Matrix effects Perform a matrix effect study by spiking known amounts of PAF standard into a sample matrix and comparing the response to the standard in a clean solvent. If significant ion suppression or enhancement is observed, consider further sample cleanup or the use of a deuterated internal standard.
Issue 3: Low signal intensity or inability to detect PAF.
Possible Cause Troubleshooting Step
Inefficient sample extraction Ensure an appropriate lipid extraction method is used, such as a modified Bligh-Dyer extraction. Optimize extraction parameters, including solvent ratios and pH, to maximize PAF recovery.
Degradation of PAF during sample preparation PAF is susceptible to hydrolysis. Keep samples on ice and process them quickly. Consider adding antioxidants to the extraction solvent.
Suboptimal MS parameters Tune the mass spectrometer for optimal sensitivity for PAF. This includes optimizing the spray voltage, capillary temperature, and collision energy for the specific PAF precursor and fragment ions.
Insufficient sample concentration PAF is present at very low levels. Consider using a larger sample volume for extraction or a pre-concentration step before LC-MS/MS analysis. The limit of detection for some LC-MS/MS methods can be as low as 1 pg (1.9 fmol).[6]

Quantitative Data Summary

Table 1: Key m/z Values for PAF and Lyso-PC Identification

Analyte Precursor Ion (m/z) Characteristic Fragment Ions (m/z) Notes
PAF (e.g., C16:0) 524.3184.1The m/z 184.1 fragment corresponds to the phosphocholine headgroup.
Lyso-PC (e.g., C18:0) 524.3184.1, 104.1The m/z 104.1 fragment is highly characteristic of lyso-PC and can be used to differentiate it from PAF.[1]

Experimental Protocols

Protocol 1: Extraction of PAF from Biological Samples (Modified Bligh-Dyer)
  • To 1 mL of plasma or cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase A) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of PAF
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • MRM Transitions:

      • PAF (e.g., C16:0): 524.3 -> 184.1

      • Lyso-PC (e.g., C18:0): 524.3 -> 184.1

      • Lyso-PC Confirmation: 524.3 -> 104.1

    • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

    • Other Parameters: Optimize spray voltage, capillary temperature, and gas flows according to the specific instrument used.

Visualizations

Isobaric_Interference cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer (Q1) cluster_MSMS Tandem MS (Q2/Q3) LC_Column LC Column PAF PAF (C16:0) m/z 524.3 LC_Column->PAF Elutes at t1 LysoPC Lyso-PC (C18:0) m/z 524.3 LC_Column->LysoPC Elutes at t1 (Co-elution) Q1 Precursor Ion Selection (m/z 524.3) Fragments Fragment Ions Q1->Fragments Fragment_184 m/z 184.1 Fragments->Fragment_184 From both Fragment_104 m/z 104.1 Fragments->Fragment_104 Only from Lyso-PC Sample Biological Sample (Contains PAF and Lyso-PC) Sample->LC_Column PAF->Q1 LysoPC->Q1 Troubleshooting_Workflow Start Inaccurate PAF Quantification Check_Chromatography Review Peak Shape and Retention Time Stability Start->Check_Chromatography Poor_Shape Peak Tailing or Broadening? Check_Chromatography->Poor_Shape Optimize_LC Optimize LC Method: - Gradient - Mobile Phase - Column Poor_Shape->Optimize_LC Yes Good_Shape Good Peak Shape Poor_Shape->Good_Shape No Check_MSMS Examine MS/MS Data Good_Shape->Check_MSMS High_104 Is m/z 104 signal present and co-eluting with m/z 184? Check_MSMS->High_104 Confirm_Interference High Probability of Lyso-PC Interference High_104->Confirm_Interference Yes Low_104 Minimal or No m/z 104 Signal High_104->Low_104 No Refine_Quant Refine Quantification Method: - Use m/z 104 to correct for Lyso-PC - Improve chromatographic separation Confirm_Interference->Refine_Quant Check_Sensitivity Review Signal-to-Noise Low_104->Check_Sensitivity Low_SN Low S/N? Check_Sensitivity->Low_SN Optimize_SamplePrep Optimize Sample Prep: - Extraction Efficiency - Sample Concentration Low_SN->Optimize_SamplePrep Yes Good_SN Good S/N - Re-evaluate Data Low_SN->Good_SN No

References

Technical Support Center: Optimizing OAG Concentration for Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing 1-oleoyl-2-acetyl-sn-glycerol (OAG) concentration in your cell signaling experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Initial clarification: The term "Oagpc" is a likely typographical error. This guide focuses on OAG (1-oleoyl-2-acetyl-sn-glycerol), a widely used, cell-permeable diacylglycerol (DAG) analog that activates Protein Kinase C (PKC). If you are working with a different compound, please consult the relevant technical documentation.

Frequently Asked Questions (FAQs)

Q1: What is OAG and how does it work?

A1: OAG is a synthetic, cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in signal transduction.[1][2] In cell signaling, OAG mimics endogenous DAG, primarily activating Protein Kinase C (PKC).[1][2][3] This activation occurs when OAG binds to the C1 domain of PKC isoforms, causing the enzyme to translocate to the cell membrane, where it phosphorylates a wide array of downstream protein targets, influencing processes like cell growth, differentiation, and apoptosis.[3]

Q2: What is the typical concentration range for OAG in cell culture experiments?

A2: The optimal concentration of OAG is highly dependent on the cell type and the specific signaling pathway being investigated. However, a general starting range is between 10 µM and 100 µM. Some studies have reported effects at concentrations as low as 4 µM and as high as 100 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How do I prepare and store OAG?

A3: OAG is a lipid and is hydrophobic.[6] It is typically dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] For example, a 20 mg/ml stock can be made in DMSO.[1] This stock solution should be stored at -20°C or -80°C. When preparing your working solution, dilute the stock directly into your cell culture medium, ensuring rapid and thorough mixing to prevent the lipid from coming out of solution. It's crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q4: How long should I incubate my cells with OAG?

A4: The incubation time can vary significantly, from a few minutes to several hours, depending on the signaling event of interest. Rapid events, like protein phosphorylation, can often be detected within 5 to 30 minutes.[7] Longer-term effects, such as changes in gene expression or cell differentiation, may require incubations of several hours to days. A time-course experiment is recommended to identify the peak response time for your specific endpoint.

Troubleshooting Guide

This section addresses common problems encountered during OAG-based cell signaling experiments.

Problem Possible Cause(s) Recommended Solution(s)
No cellular response or a very weak response. 1. Suboptimal OAG Concentration: The concentration may be too low to elicit a response. 2. Incorrect Incubation Time: The signaling event may be transient, and the chosen time point may have missed the peak response. 3. OAG Degradation: Improper storage or handling of the OAG stock solution. 4. Cell Health: The cells may be unhealthy, stressed, or at an incorrect confluency. 5. Low PKC Expression: The cell line may have low endogenous levels of the PKC isoforms targeted by OAG.1. Perform a dose-response experiment with a wider range of OAG concentrations (e.g., 1 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation period. 3. Ensure OAG stock is stored properly at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 4. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase. 5. Verify the expression of relevant PKC isoforms in your cell line via Western blot or qPCR.
High background signal in control samples. 1. Solvent Effects: The vehicle (e.g., DMSO) may be causing non-specific effects at high concentrations. 2. Assay-Specific Issues: The detection antibody may have non-specific binding, or the assay conditions may not be optimized.1. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all samples, including the untreated control. 2. Optimize your assay conditions, such as antibody concentrations and washing steps. Include appropriate negative controls.
Cell death or cytotoxicity observed. 1. OAG Concentration is Too High: Excessive PKC activation can lead to cellular stress and apoptosis.[8][9] 2. Prolonged Incubation: Continuous stimulation of signaling pathways can be toxic to cells over time. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic.1. Reduce the OAG concentration. Perform a dose-response experiment and assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay). 2. Decrease the incubation time. 3. Ensure the final solvent concentration is non-toxic to your cells.

OAG Concentration Optimization Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Prepare OAG Stock (e.g., 20 mg/ml in DMSO) C Dose-Response Experiment (e.g., 0, 1, 10, 25, 50, 100 µM OAG) A->C B Determine Cell Seeding Density B->C D Time-Course Experiment (e.g., 0, 5, 15, 30, 60 min) C->D Use initial effective dose E Analyze Endpoint (e.g., Western Blot for p-PKC substrate) D->E F Identify Optimal Concentration & Time E->F H Troubleshoot Unexpected Results E->H If results are not as expected G Proceed with Main Experiments F->G H->C Re-optimize

Caption: Workflow for optimizing OAG concentration and incubation time.

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for OAG using Western Blot

This protocol aims to determine the optimal OAG concentration by measuring the phosphorylation of a known PKC substrate, such as the myristoylated alanine-rich C-kinase substrate (MARCKS).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • OAG (1-oleoyl-2-acetyl-sn-glycerol)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • OAG Preparation: Prepare a series of OAG dilutions in serum-free medium from your DMSO stock. For example, to achieve final concentrations of 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Starvation (Optional): Depending on the pathway, you may need to serum-starve the cells for 4-24 hours prior to OAG treatment to reduce basal signaling.

  • OAG Treatment: Remove the medium from the cells and replace it with the prepared OAG dilutions or the vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total MARCKS and a loading control like GAPDH.

  • Analysis: Quantify the band intensities and plot the phosphorylated protein level (normalized to total protein and loading control) against the OAG concentration to determine the optimal dose.

OAG Signaling Pathway and Troubleshooting Logic

OAG-PKC Signaling Pathway

G OAG OAG (Diacylglycerol Analog) PKC Protein Kinase C (PKC) OAG->PKC Activates Substrate Downstream Substrates (e.g., MARCKS) PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Differentiation) pSubstrate->Response Leads to

Caption: Simplified signaling pathway of OAG-mediated PKC activation.

Troubleshooting Decision Tree

G Start Experiment Start NoResponse No/Weak Response? Start->NoResponse DoseResponse Performed Dose-Response? NoResponse->DoseResponse Yes HighBackground High Background? NoResponse->HighBackground No DoseResponse->NoResponse No, Perform It TimeCourse Performed Time-Course? DoseResponse->TimeCourse Yes TimeCourse->NoResponse No, Perform It CheckReagent Check OAG Stock & Cell Health TimeCourse->CheckReagent Yes CheckVehicle Check Vehicle Control Conc. HighBackground->CheckVehicle Yes Cytotoxicity Cytotoxicity? HighBackground->Cytotoxicity No OptimizeAssay Optimize Assay (e.g., Antibody Titration) CheckVehicle->OptimizeAssay ReduceConcTime Reduce OAG Conc. & Incubation Time Cytotoxicity->ReduceConcTime Yes Success Successful Experiment Cytotoxicity->Success No

Caption: A decision tree for troubleshooting common OAG experiment issues.

References

Technical Support Center: Oagpc Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the assumption that "Oagpc" is a placeholder for a molecule, such as a small molecule drug candidate or a biologic, that is susceptible to aggregation in solution. The advice provided is general and may need to be adapted for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound aggregation in my solution?

A1: this compound aggregation can manifest in several ways. Visual indicators include the appearance of turbidity, precipitation, or visible particles in the solution.[1] Biophysical techniques can also detect aggregation, such as an increase in hydrodynamic radius as measured by Dynamic Light Scattering (DLS), or the appearance of high molecular weight species in Size Exclusion Chromatography (SEC).[1] A loss of biological activity or inconsistent experimental results can also be indirect indicators of aggregation.

Q2: Why is my this compound aggregating?

A2: Aggregation is a complex process where individual this compound molecules clump together to form larger structures.[2] This can be triggered by a variety of factors that destabilize the molecule, including:

  • Suboptimal pH: The pH of the solution can affect the surface charge of this compound. At a pH close to the isoelectric point (pI) of the molecule, the net charge is near zero, which can lead to reduced electrostatic repulsion and increased aggregation.[1][3]

  • High Concentration: Increased concentrations of this compound can increase the likelihood of intermolecular interactions that lead to aggregation.[1]

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can denature this compound, exposing hydrophobic regions that can then interact to form aggregates.[1][4]

  • Inappropriate Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between this compound molecules.[1]

  • Mechanical Stress: Agitation, shaking, or pumping can introduce mechanical stress that may lead to protein unfolding and aggregation.

  • Hydrophobic Interactions: If this compound has exposed hydrophobic patches, these can interact in an aqueous environment, leading to aggregation.[3][5]

Q3: How can I prevent this compound aggregation?

A3: Preventing aggregation typically involves optimizing the solution conditions to maintain the stability of this compound. Key strategies include:

  • pH Optimization: Adjust the pH of your buffer to be at least one unit away from the isoelectric point (pI) of this compound to ensure sufficient surface charge and electrostatic repulsion.[1][3]

  • Lowering Concentration: If possible, work with lower concentrations of this compound to reduce the probability of intermolecular interactions.[1]

  • Temperature Control: Store this compound at the recommended temperature and avoid repeated freeze-thaw cycles. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C with a cryoprotectant like glycerol.[1]

  • Adjusting Ionic Strength: Modify the salt concentration in your buffer to modulate electrostatic interactions.[1]

  • Using Excipients: Incorporate stabilizing excipients into your formulation. These can include sugars, polyols, amino acids, and surfactants.[2][6][7]

Troubleshooting Guide: Strategies to Mitigate this compound Aggregation

If you are encountering this compound aggregation, the following table summarizes common excipients and their mechanisms of action that can be systematically tested to find the optimal formulation.

Excipient CategoryExamplesMechanism of ActionTypical Starting Concentrations
Buffers Phosphate, Citrate, Tris, HistidineMaintain a stable pH away from the pI of this compound to ensure electrostatic repulsion.[7]20-50 mM
Salts Sodium Chloride, Potassium ChlorideModulate ionic strength to reduce non-specific electrostatic interactions.[7]50-150 mM
Sugars/Polyols Sucrose, Trehalose, Mannitol, GlycerolStabilize the native protein structure through preferential exclusion, strengthening the hydration shell.[6][7]1-10% (w/v)
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by inhibiting protein-protein interactions and interfering with hydrophobic interactions.[6][8]50-250 mM
Surfactants Polysorbate 20, Polysorbate 80, PluronicsPrevent surface-induced aggregation by competitively binding to interfaces and can shield hydrophobic patches on the molecule.[7]0.01-0.1% (w/v)
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1]1-5 mM

Experimental Protocol: Screening for Optimal Formulation to Prevent Aggregation

This is a general workflow for systematically identifying solution conditions that minimize this compound aggregation.

1. Initial Assessment of Aggregation:

  • Characterize the aggregation of your current this compound solution using methods such as visual inspection, UV-Vis spectroscopy for turbidity, Dynamic Light Scattering (DLS) for size distribution, and Size Exclusion Chromatography (SEC) to quantify high molecular weight species.

2. pH Screening:

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) at a constant ionic strength.

  • Dilute your this compound into each buffer to the desired final concentration.

  • Incubate the samples under relevant stress conditions (e.g., elevated temperature for a set time).

  • Analyze aggregation in each sample using the methods from Step 1 to identify the optimal pH range.

3. Excipient Screening:

  • Using the optimal pH identified in Step 2, prepare a new set of solutions, each containing a different excipient from the table above at a starting concentration.

  • Include a control sample with only the buffer.

  • Subject the samples to stress conditions.

  • Analyze aggregation to identify which excipients have a stabilizing effect.

4. Concentration Optimization of Lead Excipients:

  • For the most promising excipients identified in Step 3, perform a concentration-response study to determine the optimal concentration of each.

5. Combination Screening (Optional):

  • If necessary, test combinations of the best-performing excipients to identify any synergistic effects.

6. Stability Study:

  • Once an optimal formulation is identified, perform a long-term stability study under intended storage conditions to ensure the prevention of aggregation over time.

Logical Workflow for Troubleshooting this compound Aggregation

Aggregation_Troubleshooting cluster_problem Problem Identification cluster_factors Contributing Factors cluster_strategies Mitigation Strategies cluster_excipients Excipient Classes Aggregation This compound Aggregation (Turbidity, Precipitation, HMW Species) pH Suboptimal pH Aggregation->pH Caused by Concentration High Concentration Aggregation->Concentration Caused by Temperature Temperature Stress Aggregation->Temperature Caused by IonicStrength Ionic Strength Aggregation->IonicStrength Caused by MechanicalStress Mechanical Stress Aggregation->MechanicalStress Caused by OptimizepH Optimize pH pH->OptimizepH Address with AddExcipients Add Excipients pH->AddExcipients Address with LowerConcentration Lower Concentration Concentration->LowerConcentration Address with ControlTemperature Control Temperature Temperature->ControlTemperature Address with AdjustIonicStrength Adjust Ionic Strength IonicStrength->AdjustIonicStrength Address with IonicStrength->AddExcipients Address with MechanicalStress->AddExcipients Address with NoAggregation Stable this compound Solution OptimizepH->NoAggregation Leads to LowerConcentration->NoAggregation Leads to ControlTemperature->NoAggregation Leads to AdjustIonicStrength->NoAggregation Leads to Buffers Buffers AddExcipients->Buffers Select from Salts Salts AddExcipients->Salts Select from Sugars Sugars/Polyols AddExcipients->Sugars Select from AminoAcids Amino Acids AddExcipients->AminoAcids Select from Surfactants Surfactants AddExcipients->Surfactants Select from AddExcipients->NoAggregation Leads to

Caption: Troubleshooting workflow for this compound aggregation.

References

Navigating OAGPC Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and long-term storage of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC). This compound, a polyunsaturated phospholipid, is integral to various research applications, but its susceptibility to degradation necessitates careful handling and storage to ensure experimental accuracy and reproducibility. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its high degree of unsaturation, particularly the presence of arachidonic acid. This makes it highly susceptible to oxidation.[1] Key factors that accelerate degradation include:

  • Exposure to Oxygen: The double bonds in the arachidonic acid chain are prone to reacting with oxygen, leading to the formation of hydroperoxides and other secondary oxidation products.[1][2]

  • Temperature: Higher temperatures increase the rate of oxidative reactions.[1]

  • Light: Exposure to light, especially UV radiation, can catalyze the formation of reactive oxygen species, promoting lipid peroxidation.[1]

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under conditions that minimize exposure to the degrading factors mentioned above.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.[2]
Light Protected from light (e.g., in an amber vial)Minimizes photo-oxidation.
Form As a dry powder or in an organic solventReduces the potential for hydrolysis.

Solutions of arachidonic acid in ethanol, DMSO, or dimethylformamide are reported to be stable for up to 6 months at -20°C when purged with an inert gas.[2] Aqueous solutions should be prepared fresh for each use.[2]

Q3: How can I assess the stability of my this compound sample?

A3: Several analytical techniques can be employed to assess the stability of this compound by detecting and quantifying degradation products.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the parent compound and its degradation products.
Mass Spectrometry (MS) Identifies and characterizes the chemical structure of degradation products.
UV-Vis Spectroscopy Can be used to measure the formation of conjugated dienes, an early indicator of oxidation. The oxidation index, a ratio of absorbance at 233 nm to 215 nm, can be used to quantify oxidation.[2]
Peroxide Value (PV) Titration Measures the concentration of primary oxidation products (hydroperoxides).[1]
Anisidine Value (AV) Titration Measures the concentration of secondary oxidation products (aldehydes).[1]
Thiobarbituric Acid Reactive Substances (TBARS) Assay A colorimetric assay to measure secondary oxidation products, particularly malondialdehyde.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results This compound degradation leading to variable concentrations of the active compound.1. Verify the storage conditions of your this compound stock. 2. Perform a stability check on your sample using one of the analytical methods listed in the FAQs. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products due to oxidation or hydrolysis.1. Analyze the unknown peaks using mass spectrometry to identify their structures. 2. Compare the identified structures to known degradation products of polyunsaturated phospholipids. 3. Review handling and preparation procedures to identify potential sources of degradation.
Low biological activity of this compound Significant degradation of the parent compound.1. Quantify the concentration of intact this compound in your sample using a validated analytical method. 2. Ensure that solvents used for reconstitution are of high purity and free of peroxides.
Precipitate formation in this compound solution Poor solubility or degradation leading to insoluble products.1. Ensure the chosen solvent is appropriate for this compound. 2. Gently warm the solution and vortex to aid dissolution. 3. If the precipitate persists, it may be due to degradation products. Consider filtering the solution before use, but be aware this may alter the concentration.

Experimental Protocols & Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound is oxidation of the arachidonic acid moiety. This process is a free-radical chain reaction that can be initiated by factors such as light, heat, and metal ions.

This compound Oxidation Pathway This compound This compound (1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) Initiation Initiation (Light, Heat, Metal Ions) This compound->Initiation Initiator Lipid_Radical Lipid Radical (Lu2022) Initiation->Lipid_Radical Oxygen Oxygen (O2) Lipid_Radical->Oxygen + O2 Peroxyl_Radical Lipid Peroxyl Radical (LOOu2022) Oxygen->Peroxyl_Radical Propagation Propagation Peroxyl_Radical->Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Propagation->Lipid_Hydroperoxide + LH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Lipid_Hydroperoxide->Secondary_Products Decomposition

Caption: A simplified diagram of the free-radical autoxidation pathway of this compound.

General Workflow for this compound Stability Testing

This workflow outlines the key steps for conducting a stability study on an this compound sample.

This compound Stability Testing Workflow Start Start: Receive/Prepare this compound Sample Initial_Analysis Initial Analysis (T=0) (HPLC, MS, PV, etc.) Start->Initial_Analysis Storage Store Samples at Defined Conditions (e.g., -20°C, 4°C, 25°C) Initial_Analysis->Storage Time_Points Pull Samples at Defined Time Points (e.g., 1, 3, 6 months) Storage->Time_Points Time_Points->Storage Analysis Analyze Samples (HPLC, MS, PV, etc.) Time_Points->Analysis Data_Evaluation Evaluate Data (Compare to T=0) Analysis->Data_Evaluation Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Evaluation->Conclusion

References

Technical Support Center: Optimizing OAGPC Liposome Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) liposome encapsulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome formulations?

A1: this compound, or 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a specific type of phospholipid containing one monounsaturated oleoyl chain and one polyunsaturated arachidonoyl chain. Its use in liposome formulations can be attributed to its ability to form fluid and flexible bilayers, which can influence drug release characteristics and interactions with cell membranes.

Q2: What are the main challenges associated with using this compound for liposome encapsulation?

A2: The primary challenge with this compound is its high susceptibility to lipid peroxidation due to the presence of the polyunsaturated arachidonic acid chain.[1][2] This oxidation can lead to liposome instability, changes in membrane permeability, drug leakage, and the formation of cytotoxic byproducts, ultimately affecting the encapsulation efficiency and the overall quality of the formulation.[1][3][4]

Q3: How does the choice of preparation method affect this compound liposome encapsulation efficiency?

A3: The preparation method significantly impacts encapsulation efficiency. Methods like thin-film hydration followed by extrusion are common but may yield low encapsulation for hydrophilic drugs.[5][6] Techniques that create a transmembrane gradient, such as remote loading, can significantly increase the encapsulation of ionizable hydrophilic drugs.[7] For hydrophobic drugs, ensuring complete dissolution in the initial organic solvent is crucial for high encapsulation.[8][9] The chosen method should also minimize exposure to oxygen and high temperatures to prevent this compound oxidation.

Q4: What is the role of cholesterol in this compound liposome formulations?

A4: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.[10][11] In liposomes made from unsaturated phospholipids like this compound, cholesterol can increase the rigidity of the bilayer, which may decrease permeability and reduce drug leakage.[10][12] However, high concentrations of cholesterol can sometimes lead to a decrease in encapsulation efficiency for certain drugs by altering the packing of the lipid bilayer.[3][4][10][12]

Q5: How can I prevent the oxidation of this compound during liposome preparation and storage?

A5: To prevent oxidation, it is critical to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[7] Using degassed buffers and solvents, adding antioxidants like alpha-tocopherol or butylated hydroxytoluene (BHT) to the lipid mixture, and protecting the formulation from light are also essential steps.[1] For storage, keeping the liposomes at a neutral pH and refrigerated can help minimize both hydrolysis and oxidation.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of Hydrophilic Drug - Passive encapsulation method with low internal volume.- Drug leakage due to membrane instability or oxidation.- Inappropriate pH or ionic strength of the hydration buffer.- Use an active loading method (e.g., pH gradient) for ionizable drugs.- Optimize the lipid-to-drug ratio; start with a higher lipid concentration.[1]- Incorporate cholesterol to decrease membrane permeability.- Ensure all buffers are degassed and consider adding an antioxidant.
Low Encapsulation Efficiency of Hydrophobic Drug - Incomplete dissolution of the drug in the organic solvent.- Drug partitioning out of the bilayer during hydration.- Insufficient amount of lipid to accommodate the drug.- Ensure the drug is fully dissolved with the lipids in the organic solvent before film formation.[8][9]- Increase the lipid-to-drug ratio.- Optimize the lipid composition; the presence of this compound should enhance the solubility of some hydrophobic drugs in the bilayer.
Liposome Aggregation - High surface energy of the liposomes.- Inappropriate zeta potential (close to neutral).- Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).- Include a charged lipid (e.g., DOPG) to increase electrostatic repulsion.- Add a PEGylated lipid to the formulation to create a steric barrier.- Use buffers free of divalent cations.
Increase in Liposome Size or Polydispersity Index (PDI) Over Time - Liposome fusion or aggregation.- Lipid oxidation leading to changes in membrane structure.- Optimize the storage conditions (4°C, neutral pH, protected from light).- Ensure the formulation includes measures to prevent oxidation (inert gas, antioxidants).- Re-evaluate the lipid composition for optimal stability.
Drug Leakage During Storage - Membrane instability due to lipid oxidation or hydrolysis.- High membrane fluidity.- Inappropriate storage temperature.- Incorporate cholesterol to rigidify the membrane.- Store at 4°C; do not freeze unless using a cryoprotectant.[1]- Confirm the chemical integrity of this compound before and after preparation.

Quantitative Data on Encapsulation Efficiency

The following tables summarize representative data on how lipid composition and the nature of the encapsulated drug can influence encapsulation efficiency (EE%). Note that specific values for this compound may vary, but these tables provide a general guide based on liposomes with similar polyunsaturated lipids.

Table 1: Influence of Lipid Composition on Encapsulation Efficiency of a Hydrophilic Drug (e.g., Calcein)

Lipid Composition (molar ratio)Preparation MethodEncapsulation Efficiency (%)
DOPCThin-film hydration, extrusion~ 5 - 10
DOPC/Cholesterol (7:3)Thin-film hydration, extrusion~ 8 - 15
DOPGThin-film hydration, extrusion~ 80 - 90[12]
DOPG/Cholesterol (8:2)Thin-film hydration, extrusion~ 70 - 80[12]

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) are used as proxies for this compound due to their unsaturated nature.

Table 2: Influence of Lipid Composition on Encapsulation Efficiency of a Hydrophobic Drug (e.g., Curcumin)

Lipid Composition (molar ratio)Preparation MethodEncapsulation Efficiency (%)
POPCThin-film hydration, sonication~ 60 - 70
POPC/Cholesterol (7:3)Thin-film hydration, sonication~ 70 - 85[10]
DOPC/DOTAP (97:3)Thin-film hydration, extrusion~ 70 - 90[13]

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and DOPC are used as representative unsaturated lipids. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid.

Experimental Protocols

Detailed Methodology for this compound Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol is designed to prepare unilamellar this compound-containing liposomes with a diameter of approximately 100 nm, incorporating measures to minimize lipid oxidation.

Materials:

  • 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional)

  • Other lipids (e.g., a charged lipid like DOPG or a PEGylated lipid)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4), degassed

  • Nitrogen or Argon gas

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound and any other lipids (and the hydrophobic drug, if applicable) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation but minimizes lipid degradation (e.g., 30-40°C).

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Flush the flask containing the dry lipid film with nitrogen or argon gas.

    • Add the degassed hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Gently rotate the flask by hand to hydrate the lipid film. This process should be done at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc. For this compound, hydration can be performed at room temperature.

    • Allow the lipid film to hydrate for at least 1 hour, with occasional gentle agitation, to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

    • Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, use a suitable method such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

  • Characterization and Storage:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing the liposomes with a detergent or solvent.

    • Store the final liposome suspension in a sealed vial, flushed with nitrogen or argon, at 4°C and protected from light.

Visualizations

G cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_size Size Reduction cluster_purify Purification cluster_char Characterization & Storage dissolve Dissolve Lipids and Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Degassed Buffer (with hydrophilic drug) dry->add_buffer Inert Gas Flush hydrate Hydrate to form MLVs add_buffer->hydrate extrude Extrusion through 100 nm membrane hydrate->extrude purify Remove Unencapsulated Drug (SEC or Dialysis) extrude->purify characterize Analyze Size, PDI, Zeta Potential, EE% purify->characterize store Store at 4°C under Inert Gas characterize->store

Caption: Experimental workflow for this compound liposome preparation.

Caption: Structure of this compound highlighting oxidation-prone sites.

References

Technical Support Center: Troubleshooting Low Signal in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low or no signal for their protein of interest during Western blot analysis. While the following information is broadly applicable, please note that no specific information could be found for a protein designated "Oagpc." Successful immunodetection is highly dependent on the specific characteristics of the target protein and antibodies used. For tailored assistance, please provide the correct name and any known properties of your protein of interest (e.g., molecular weight, species of origin, cellular localization).

Frequently Asked Questions (FAQs)

Q1: I am not seeing any bands or only very weak bands for my target protein. What are the common causes?

Several factors can contribute to a weak or absent signal in a Western blot experiment. These can be broadly categorized into issues related to the protein sample, problems with the antibody, and suboptimal protocol steps.[1][2][3] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Q2: How can I confirm if my protein has been successfully transferred from the gel to the membrane?

Efficient protein transfer is a critical step for a successful Western blot.[2] To verify transfer, you can use a total protein stain, such as Ponceau S, to visualize the protein bands on the membrane before proceeding with the blocking step. This will give you a visual confirmation of whether the proteins have moved from the gel to the membrane.[4]

Troubleshooting Guide: Low Signal

This section provides a step-by-step guide to troubleshoot and resolve low signal issues in your Western blot experiments.

Problem: Weak or No Signal for the Target Protein

Below is a systematic workflow to diagnose and address the potential causes of a low signal.

TroubleshootingWorkflow cluster_sample Sample & Protein Issues cluster_transfer Transfer Issues cluster_antibody Antibody Issues cluster_protocol Protocol Optimization A Low Protein Concentration B Protein Degradation A->B If protein concentration is adequate C Incorrect Sample Loading B->C If protein integrity is confirmed D Inefficient Transfer C->D If sample loading is correct E Over-transfer (for small proteins) D->E If transfer is confirmed with Ponceau S F Suboptimal Primary Antibody Concentration E->F If transfer appears efficient G Inactive Primary/Secondary Antibody F->G If primary antibody titration doesn't help H Incorrect Secondary Antibody G->H If antibodies are known to be active I Insufficient Blocking H->I If secondary antibody is correct J Suboptimal Incubation Times/Temperatures I->J If blocking is sufficient K Inadequate Washing J->K If incubation conditions are optimized L Detection Reagent Issue K->L If washing steps are adequate End Signal Restored L->End If detection reagent is fresh and active Start Start: Low/No Signal Start->A

References

Technical Support Center: Minimizing Oagpc Oxidation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Oagpc) in experimental settings.

Troubleshooting Guides

Issue 1: Suspected this compound Oxidation During Experimental Procedures

Symptoms:

  • Inconsistent experimental results.

  • Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

  • Changes in the physical appearance of the lipid solution (e.g., color change).

  • Decreased biological activity of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Improper Storage and Handling This compound is highly susceptible to oxidation due to its polyunsaturated arachidonoyl chain. Store this compound in a glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower.[1][2] When using, allow the vial to warm to room temperature before opening to prevent condensation. Use glass or stainless steel syringes/pipettes for transfer, as plastics can leach impurities.[1][2]
Exposure to Oxygen Prepare all this compound solutions using deoxygenated solvents. This can be achieved by sparging the solvent with argon or nitrogen gas for at least 15-20 minutes. Work in a glove box or under a gentle stream of inert gas whenever possible.
Exposure to Light Protect this compound solutions from light by using amber glass vials or by wrapping vials in aluminum foil. Light can catalyze the auto-oxidation of lipids.
Presence of Metal Ion Contaminants Metal ions, such as iron and copper, can catalyze lipid oxidation. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) to aqueous buffers at a low concentration (e.g., 0.1 mM) to sequester metal ions.
Suboptimal pH of Buffers The pH of the aqueous phase can influence the rate of lipid oxidation. While the optimal pH can be system-dependent, maintaining a neutral pH is generally a good starting point.
Repeated Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of this compound solutions as this can promote lipid oxidation and degradation. Aliquot stock solutions into single-use volumes.
Issue 2: Difficulty in Detecting and Identifying this compound Oxidation Products

Symptoms:

  • Complex mass spectra with numerous unidentifiable peaks.

  • Inability to confirm the presence of specific oxidation products.

Troubleshooting with Mass Spectrometry:

Key this compound Oxidation Products to Monitor by LC-MS/MS:

The arachidonoyl chain of this compound is the primary site of oxidation. Oxidation can result in the addition of one or more oxygen atoms, leading to hydroperoxides, hydroxides, and ketones, as well as fragmentation of the fatty acid chain.

Product TypeExpected Mass Shift from this compound (m/z)Common AdductsExample m/z ([M+H]⁺) for this compound (C42H74NO8P, MW: 767.99)
Mono-hydroxylated this compound +16[M+H]⁺, [M+Na]⁺, [M+HCOO]⁻~784.5
Di-hydroxylated this compound +32[M+H]⁺, [M+Na]⁺, [M+HCOO]⁻~800.5
Keto-Oagpc +14[M+H]⁺, [M+Na]⁺, [M+HCOO]⁻~782.5
Epoxy-Oagpc +16[M+H]⁺, [M+Na]⁺, [M+HCOO]⁻~784.5
Hydroperoxy-Oagpc +32[M+H]⁺, [M+Na]⁺, [M+HCOO]⁻~800.5
Truncated Products (e.g., azelaoyl-PC) Varies[M+H]⁺, [M+Na]⁺, [M+HCOO]⁻Varies

Note: The exact m/z will depend on the specific isomer and the adduct formed. High-resolution mass spectrometry is recommended for accurate mass determination and formula prediction.[3]

Experimental Protocol: Identification of this compound Oxidation Products by LC-MS/MS

  • Sample Preparation:

    • Extract lipids from the experimental sample using a suitable method (e.g., Bligh-Dyer or Folch extraction) to minimize further oxidation.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases containing a low concentration of a weak acid (e.g., formic acid) or a salt (e.g., ammonium formate) to improve ionization.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ion modes.

    • In positive ion mode, look for the characteristic phosphocholine headgroup fragment at m/z 184.07.

    • In negative ion mode, monitor for the precursor ion and fragments corresponding to the fatty acid chains.

    • Perform tandem MS (MS/MS) on the suspected oxidized this compound precursor ions to obtain fragmentation patterns that can help localize the modification on the arachidonoyl chain.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound to prevent oxidation?

A1:

  • Storage: Store this compound as a powder or in an organic solvent (e.g., chloroform) at -20°C or below in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen).[1][2]

  • Handling:

    • Always allow the container to reach room temperature before opening to prevent moisture condensation, which can accelerate hydrolysis and oxidation.[1]

    • Use glass, stainless steel, or Teflon-lined labware for handling organic solutions of this compound. Avoid plastics as they can leach contaminants.[1][2]

    • For aqueous suspensions, prepare them fresh for each experiment. Do not store aqueous suspensions for long periods as this can lead to hydrolysis.[2]

Q2: What antioxidants can I use to protect this compound in my experiments?

A2: The choice of antioxidant depends on the experimental system.

  • For organic solutions: Butylated hydroxytoluene (BHT) is a common antioxidant added to organic solvents to prevent lipid peroxidation. A typical concentration is 0.05-0.1% (w/v).

  • For aqueous systems (e.g., liposomes, cell culture media):

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can be incorporated directly into liposomes or lipid nanoparticles.

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can regenerate Vitamin E.

    • EDTA: A chelating agent that sequesters metal ions that can catalyze oxidation.

Q3: How can I minimize this compound oxidation during liposome preparation?

A3:

  • Solvent and Lipid Handling: Use high-purity lipids and solvents. Dissolve this compound in a deoxygenated organic solvent (e.g., chloroform) in a glass vial.

  • Drying: Dry the lipid film under a stream of inert gas (argon or nitrogen). For complete removal of the solvent, place the film under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with a deoxygenated aqueous buffer. The buffer should be at a temperature above the phase transition temperature of the lipids.

  • Extrusion: Perform extrusion under an inert atmosphere if possible.

  • Storage: Store the final liposome suspension in a sealed vial, blanketed with argon or nitrogen, at 4°C. Protect from light. Use the liposomes as soon as possible after preparation.

Q4: My cells are showing signs of stress or death after treatment with this compound. Could this be due to oxidation?

A4: Yes, oxidized this compound and its breakdown products can be cytotoxic.

  • Troubleshooting Steps:

    • Verify this compound Integrity: Analyze your this compound stock solution by LC-MS to check for the presence of oxidation products.

    • Use Fresh Preparations: Prepare this compound solutions for cell treatment immediately before use.

    • Incorporate Antioxidants: Consider co-incubating your cells with a cell-permeable antioxidant, such as a Vitamin E analog (e.g., Trolox).

    • Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound is not toxic to the cells at the final concentration used.

    • Deoxygenate Media: While challenging, for highly sensitive experiments, consider using partially deoxygenated cell culture media.

Visualizations

This compound Oxidation and Signaling Pathway

The arachidonoyl chain of this compound is highly susceptible to oxidation, leading to the formation of various oxidized phospholipids (oxPLs). These oxPLs can act as damage-associated molecular patterns (DAMPs) and trigger inflammatory signaling pathways in cells like macrophages.

Oagpc_Oxidation_Pathway This compound This compound (1-oleoyl-2-arachidonoyl-sn- glycero-3-phosphocholine) Oxthis compound Oxidized this compound (oxPLs) - Hydroperoxides - Hydroxides - Truncated Products ROS Reactive Oxygen Species (ROS) - Light - Metal Ions ROS->this compound Oxidation TLR2 Toll-like Receptor 2 (TLR2) Oxthis compound->TLR2 Binds to Syk Spleen Tyrosine Kinase (Syk) TLR2->Syk Activates Ceramide Ceramide Production Syk->Ceramide Induces InflammatoryResponse Inflammatory Response - Cytokine Production (e.g., IL-1β) - Pro-inflammatory Gene Expression Syk->InflammatoryResponse Promotes MetabolicReprogramming Metabolic Reprogramming - Increased Glycolysis - PPP Activation Ceramide->MetabolicReprogramming Leads to Experimental_Workflow Storage Storage (-20°C or below, under Argon) Handling Handling (Warm to RT before opening, use glass/steel) Storage->Handling Solubilization Solubilization (Deoxygenated solvents, protect from light) Handling->Solubilization Experiment Experiment (e.g., Liposome prep, Cell treatment) Solubilization->Experiment Antioxidants Consider Antioxidants (e.g., BHT, Vitamin E) Solubilization->Antioxidants Analysis Analysis (LC-MS/MS) Experiment->Analysis Antioxidants->Experiment

References

Technical Support Center: Troubleshooting Guide for Suspected Chemical Contamination in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Oagpc contamination" does not correspond to a recognized standard contaminant in cell culture literature. This guide provides a framework for addressing suspected chemical contamination, which can be applied to situations where an unknown substance is affecting cell cultures.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage suspected chemical contamination in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of chemical contamination in cell cultures?

A1: Chemical contamination can manifest in various ways, often subtly. Unlike microbial contamination, it doesn't typically cause turbidity in the culture medium.[1] Key indicators include:

  • Altered Cell Morphology: Cells may appear stressed, vacuolated, or detached without any visible microbial growth.

  • Inconsistent Growth Rates: A sudden decrease in proliferation or changes in growth kinetics can be a sign.

  • Reduced Viability: An unexplained increase in cell death or apoptosis.

  • Changes in pH: Some chemical contaminants can alter the pH of the culture medium, though this is less common than with microbial contamination.[1]

  • Experimental Variability: Inconsistent results between experiments or even between different wells of the same plate.

Q2: What are the potential sources of chemical contaminants?

A2: Chemical contaminants can be introduced at multiple stages of the cell culture workflow.[2] Potential sources include:

  • Reagents and Media: Impurities in water, sera, or media components. Endotoxins can also persist even after bacterial contaminants are removed.

  • Plasticware and Equipment: Leaching of plasticizers, sterilants, or detergents from flasks, plates, or pipette tips.

  • Environment: Volatile organic compounds (VOCs) in the laboratory air, or residues from cleaning agents.

  • Cross-contamination: Carryover of cytotoxic drugs or other chemical agents from previous experiments.

Q3: How can I confirm if my cell culture is chemically contaminated?

A3: Confirming chemical contamination involves a process of elimination and specific testing.

  • Control Experiments: Culture cells in parallel with fresh, unopened batches of all reagents (media, serum, supplements) and new plasticware to see if the problem persists.

  • Microbial Testing: First, rule out common biological contaminants like mycoplasma, bacteria, and fungi through appropriate testing methods (e.g., PCR, DNA staining, or culture-based assays).[3]

  • Analytical Chemistry: If a specific contaminant is suspected, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to analyze the culture medium.

Q4: Can a chemical contaminant affect cellular signaling pathways?

A4: Yes, chemical contaminants can significantly interfere with cellular signaling, leading to altered cell behavior and experimental outcomes. For example, a contaminant could mimic a signaling molecule, inhibit a receptor, or induce stress pathways. The diagram below illustrates a hypothetical signaling pathway disrupted by a contaminant.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Contaminant Chemical Contaminant (e.g., 'this compound') Contaminant->Receptor Inhibits Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Altered Gene Expression

Caption: Hypothetical signaling pathway disrupted by a chemical contaminant.

Troubleshooting Guide: Managing Suspected Chemical Contamination

This guide provides a step-by-step workflow for identifying and mitigating suspected chemical contamination in your cell cultures.

G Start Observe Anomalies (e.g., poor growth, morphology changes) Check_Microbial 1. Rule out Microbial Contamination (Bacteria, Yeast, Mycoplasma) Start->Check_Microbial Isolate_Cultures 2. Quarantine Affected Cultures & Document Observations Check_Microbial->Isolate_Cultures Review_Protocol 3. Review Recent Protocol Changes (New reagents, plastics, etc.) Isolate_Cultures->Review_Protocol Test_Components 4. Systematically Test Components (Media, Serum, Water, Plasticware) Review_Protocol->Test_Components Positive_ID 5. Identify Contaminated Source Test_Components->Positive_ID Positive_ID->Review_Protocol Source Not Found (Re-evaluate) Discard 6. Discard Contaminated Reagents/Supplies Positive_ID->Discard Source Found Clean 7. Thoroughly Clean Equipment (Incubator, Hood) Discard->Clean Restart 8. Restart with New Stocks & Monitor Closely Clean->Restart

Caption: Troubleshooting workflow for suspected chemical contamination.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using Resazurin

This protocol is used to quantify the effect of a suspected contaminated medium on cell viability.

Materials:

  • 96-well cell culture plates

  • Healthy, uncontaminated cells

  • Suspected contaminated culture medium

  • Fresh, uncontaminated control medium

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Methodology:

  • Cell Seeding: Seed healthy cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of fresh, uncontaminated medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, carefully aspirate the medium and replace it with the test media:

    • Control Group: Fresh, uncontaminated medium.

    • Test Group: Suspected contaminated medium.

    • Blank: Medium only (no cells).

    • Include at least three replicate wells for each condition.

  • Incubation: Incubate the plate for a period relevant to your observations (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of resazurin solution to each well (including blanks) and incubate for 2-4 hours, or until the control wells have turned a distinct pink/purple color.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of viable cells in the test group relative to the control group:

      • % Viability = (Avg. Fluorescence of Test Group / Avg. Fluorescence of Control Group) * 100

Data Presentation

Table 1: Effect of Suspected Contaminated Medium on Cell Viability

This table summarizes hypothetical data from the cytotoxicity assay described above.

Treatment GroupIncubation Time (hours)Average Fluorescence (RFU)% Viability
Control Medium 2485,432100%
Suspected Medium 2462,18972.8%
Control Medium 4898,654100%
Suspected Medium 4845,32146.0%
Control Medium 72110,234100%
Suspected Medium 7223,14921.0%

References

Technical Support Center: Optimizing O-GlcNAc Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of O-GlcNAc-modified proteins (Oagpc) from complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during O-GlcNAc protein extraction and analysis.

Q1: I have a low yield of O-GlcNAcylated proteins after enrichment. What are the possible causes and solutions?

A1: Low yield is a common issue due to the low abundance and substoichiometric nature of O-GlcNAcylation.[1][2] Here are several factors to consider and potential solutions:

  • Insufficient starting material: O-GlcNAc is a low-abundance modification. For large-scale experiments, milligrams of total protein from cell lysates or tissue homogenates are often required.[3]

    • Solution: Increase the amount of starting material if possible.

  • O-GlcNAcase activity: The enzyme O-GlcNAcase (OGA) removes the O-GlcNAc modification during sample preparation.[4]

    • Solution: Inhibit OGA activity by adding inhibitors like PUGNAc or Thiamet-G to your lysis buffer.[3][4] For cultured cells, you can pre-treat them with these inhibitors for 4-18 hours before lysis to increase the stoichiometry of O-GlcNAcylation.[4]

  • Inefficient protein extraction: Incomplete cell lysis can lead to poor recovery of nuclear and cytoplasmic proteins.

    • Solution: Optimize your lysis protocol. Sonication can improve the release of proteins from cells.[3] Ensure your lysis buffer is compatible with downstream enrichment steps.

  • Suboptimal enrichment strategy: The chosen enrichment method may not be ideal for your specific protein(s) of interest or sample type.

    • Solution: Consider trying alternative enrichment methods. Different methods can capture different subpopulations of O-GlcNAcylated proteins.[5] For example, lectin affinity chromatography (e.g., using Wheat Germ Agglutinin - WGA) and antibody-based immunoprecipitation have different specificities.

Q2: I am observing high non-specific binding in my enrichment experiments. How can I reduce this?

A2: High background from non-specifically bound proteins can interfere with the identification and quantification of true O-GlcNAcylated proteins. Here are some strategies to minimize non-specific binding:

  • Pre-clearing the lysate: Before adding your affinity matrix (e.g., lectin beads or antibody-coupled beads), incubate the lysate with beads that have not been coupled to the affinity reagent. This will help to remove proteins that non-specifically bind to the beads themselves.

  • Optimize washing steps: Increase the number and stringency of your wash steps after the binding incubation.

    • Solution: Use a wash buffer with a slightly higher salt concentration or a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100) to disrupt weak, non-specific interactions.[6]

  • Antibody specificity control: If using an anti-O-GlcNAc antibody, perform a competition assay.

    • Solution: Incubate the antibody with a high concentration of free N-acetylglucosamine (GlcNAc) before adding it to the lysate.[7] This should block the specific binding of the antibody to O-GlcNAcylated proteins, and any remaining signal can be considered non-specific.

  • Lectin specificity control: For lectin affinity chromatography, elute with a competing sugar.

    • Solution: Elution of bound proteins should be specifically achieved by adding a competing sugar (e.g., GlcNAc for WGA) to the elution buffer.[4] This demonstrates that the binding was carbohydrate-specific.

Q3: How do I choose the best enrichment method for my experiment?

A3: The choice of enrichment method depends on your specific research goals, the nature of your sample, and the downstream analysis. There is no single best method, and often a combination of approaches yields the most comprehensive results.[5]

Enrichment MethodAdvantagesDisadvantagesBest For
Lectin Affinity Chromatography (e.g., WGA) Good for enriching a broad range of O-GlcNAcylated proteins.Can also bind to other glycoproteins with terminal GlcNAc or sialic acid residues.[8] Lower affinity for some O-GlcNAcylated proteins.Global, large-scale profiling of the O-GlcNAcome.
Antibody-based Enrichment (e.g., CTD110.6) Generally offers higher specificity for O-GlcNAc compared to some lectins.[9]Lower affinity for some O-GlcNAcylated proteins and may have context-dependent binding. Can be expensive.Targeted enrichment of specific O-GlcNAcylated proteins or when higher specificity is required.
Chemoenzymatic Labeling Allows for the attachment of a biotin tag for very efficient enrichment. Can be used for quantitative studies.The addition of a tag can sometimes interfere with mass spectrometry analysis.[10] Requires specific enzymes and chemical reagents.Quantitative proteomics and site-specific analysis of O-GlcNAcylation.
OGA Mutant-based Enrichment Can capture a unique subset of O-GlcNAcylated proteins.May not be as broadly applicable as other methods.Complementary approach to identify O-GlcNAcylated proteins missed by other methods.

Quantitative Comparison of Enrichment Specificity:

A study comparing different enrichment methods on PANC-1 cell lysates reported the following specificities:

Enrichment MaterialSpecificity (% of HexNAc-modified peptides)
Antibody (PTMScan O-GlcNAc Motif Kit)~6.5%
Lectin (AANL6)Not specified, but generally lower than antibody
OGA Mutant (CpOGAD298N)Not specified, but generally lower than antibody

Data adapted from "Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics".[9] Note that while the antibody showed the highest specificity, the overall specificity for all methods was relatively low (<10%), highlighting the challenge of enriching for this modification.[9]

Q4: My mass spectrometry results are difficult to interpret due to the lability of the O-GlcNAc modification. What can I do?

A4: The O-GlcNAc modification is known to be labile and can be lost during collision-induced dissociation (CID) in mass spectrometry.[8]

  • Solution: Employ alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD).[10] These methods are "softer" and tend to preserve the labile O-GlcNAc modification on the peptide backbone, allowing for more confident site identification.[10] A combined approach, HCD-pd-EThcD, which triggers ETD fragmentation based on the detection of a HexNAc oxonium ion in an initial HCD scan, can also be very effective.[9]

Experimental Protocols

Here are detailed methodologies for key experiments in O-GlcNAc protein extraction and enrichment.

Protocol 1: Cell Lysis for O-GlcNAc Analysis

This protocol is designed to efficiently lyse cells while preserving the O-GlcNAc modification.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA

  • Protease Inhibitor Cocktail

  • O-GlcNAcase Inhibitor (e.g., 10 µM PUGNAc or 1 µM Thiamet-G)

  • Ice-cold PBS

  • Microcentrifuge

  • Sonicator

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in Lysis Buffer supplemented with protease and O-GlcNAcase inhibitors.

  • Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes.

  • For complete lysis, especially for nuclear proteins, sonicate the lysate on ice. Use short pulses (e.g., 3-4 pulses of 10 seconds each) to avoid overheating and protein degradation.[3]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA). The lysate is now ready for downstream applications.

Protocol 2: Lectin Affinity Chromatography with Wheat Germ Agglutinin (WGA)

This protocol describes the enrichment of O-GlcNAcylated proteins using WGA-agarose beads.

Materials:

  • Cell lysate (from Protocol 1)

  • WGA-agarose beads

  • Binding/Wash Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: Binding/Wash Buffer supplemented with 0.5 M N-acetylglucosamine (GlcNAc)

  • Spin columns

  • Microcentrifuge

Procedure:

  • Equilibrate the WGA-agarose beads by washing them three times with Binding/Wash Buffer.

  • Incubate the cell lysate with the equilibrated WGA-agarose beads for 2-4 hours at 4°C with gentle rotation. The amount of beads and lysate should be optimized based on the manufacturer's instructions and the protein concentration.

  • Load the lysate-bead mixture into a spin column.

  • Centrifuge at a low speed (e.g., 500 x g) for 1 minute and collect the flow-through (unbound fraction).

  • Wash the beads five times with an excess of Binding/Wash Buffer. After each wash, centrifuge and discard the flow-through.

  • To elute the bound proteins, add the Elution Buffer to the beads and incubate for 30 minutes at 4°C with gentle agitation.

  • Centrifuge the column and collect the eluate containing the enriched O-GlcNAcylated proteins.

  • Repeat the elution step to maximize recovery.

  • The eluted fraction can be concentrated and prepared for downstream analysis like Western blotting or mass spectrometry.

Protocol 3: Immunoprecipitation (IP) of O-GlcNAcylated Proteins

This protocol details the enrichment of O-GlcNAcylated proteins using an anti-O-GlcNAc antibody.

Materials:

  • Cell lysate (from Protocol 1)

  • Anti-O-GlcNAc antibody (e.g., CTD110.6)

  • Protein A/G magnetic beads

  • IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate

  • Elution Buffer (denaturing): 2x Laemmli sample buffer

  • Magnetic rack

Procedure:

  • Pre-clear the lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C.

  • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Add the anti-O-GlcNAc antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Place the tube on the magnetic rack and discard the supernatant.

  • Wash the beads five times with IP Lysis/Wash Buffer.

  • After the final wash, remove all residual buffer.

  • To elute the immunoprecipitated proteins, add Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes.

  • Place the tube on the magnetic rack and collect the supernatant containing the enriched O-GlcNAcylated proteins for analysis by Western blot.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in O-GlcNAc biology is crucial for understanding its regulatory roles.

O-GlcNAcylation in Insulin Signaling

O-GlcNAcylation plays a critical role in modulating the insulin signaling pathway. Increased flux through the hexosamine biosynthetic pathway (HBP) leads to elevated levels of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT). OGT then glycosylates key proteins in the insulin signaling cascade, such as IRS-1 and Akt, which can attenuate the signal and contribute to insulin resistance.[11][12]

Insulin_Signaling_OGlcNAc Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose Glucose HBP Hexosamine Biosynthetic Pathway Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT OGT->IRS1 O-GlcNAc OGT->AKT

Caption: O-GlcNAcylation's role in attenuating insulin signaling.

General Workflow for O-GlcNAc Protein Enrichment and Identification

The following diagram outlines a typical experimental workflow for the enrichment and subsequent identification of O-GlcNAcylated proteins from a complex biological sample.

Oagpc_Workflow start Complex Biological Matrix (Cells, Tissues) lysis Cell Lysis (+ OGA Inhibitors) start->lysis enrichment Enrichment of O-GlcNAcylated Proteins lysis->enrichment lectin Lectin Affinity Chromatography enrichment->lectin ip Immunoprecipitation enrichment->ip chemo Chemoenzymatic Labeling enrichment->chemo analysis Downstream Analysis lectin->analysis ip->analysis chemo->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms

Caption: A generalized workflow for this compound extraction and analysis.

References

Technical Support Center: Quantifying OAGPC Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analytical process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound isomers?

The primary challenges in quantifying this compound isomers, particularly the sn-1 and sn-2 positional isomers, stem from their identical mass and similar physicochemical properties. This makes their differentiation by mass spectrometry alone impossible and their chromatographic separation difficult. Key challenges include:

  • Co-elution: Due to their similar structures, this compound isomers often co-elute in reversed-phase liquid chromatography (LC), making accurate quantification of individual isomers challenging.

  • Isobaric Interference: Other lipid species, such as lysophosphatidylcholines (lysoPCs), can have the same mass as this compound and may interfere with the analysis if not chromatographically resolved.

  • Similar Fragmentation Patterns: While tandem mass spectrometry (MS/MS) is essential for identification, the fragmentation patterns of this compound isomers can be very similar, requiring careful optimization of MS conditions to find diagnostic fragment ions.

  • Sample Preparation: Isomerization of this compound can occur during sample extraction and preparation, leading to inaccurate quantification of the native isomer distribution.

Q2: Which analytical techniques are best suited for separating and quantifying this compound isomers?

A combination of advanced analytical techniques is typically required for the successful separation and quantification of this compound isomers:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common approach. High-resolution LC systems, such as Ultra-Performance Liquid Chromatography (UPLC), are necessary to achieve the best possible chromatographic separation. Tandem mass spectrometry is then used for sensitive and selective detection and quantification.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[1][2] This additional dimension of separation can resolve isomers that are not separated by LC alone.[3][4][5] High-resolution IMS has been shown to be capable of baseline separating lipid regioisomers.[3][5]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of sn-1 and sn-2 this compound Isomers

Problem: You are observing a single peak or poorly resolved peaks for your this compound isomers in your LC-MS analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Chemistry For reversed-phase separation, consider using a C18 or C30 column with a smaller particle size (e.g., sub-2 µm) to enhance resolution. The choice of stationary phase can significantly impact selectivity for lipid isomers.
Suboptimal Mobile Phase Composition Experiment with different mobile phase modifiers. For example, the addition of ammonium formate or acetate can improve peak shape and selectivity. Varying the organic solvent (e.g., methanol vs. acetonitrile) and the gradient profile can also impact separation.
Incorrect Flow Rate or Temperature Optimize the flow rate to be within the optimal range for your column dimensions. Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential on-column degradation.
Sample Overload Injecting too much sample can lead to peak broadening and loss of resolution. Try reducing the injection volume or diluting your sample.

Experimental Protocol: Example Reversed-Phase LC Method for Phosphatidylcholine Isomer Separation

This protocol is adapted from a method for separating phosphatidylcholine isomers and can be a starting point for this compound isomer analysis.[6]

  • Column: Two tandem C18 columns (e.g., 100 x 2.1 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Acetonitrile/Methanol/Water (19:19:2 v/v/v) with 0.1% formic acid and 0.028% ammonia.

  • Mobile Phase B: Isopropanol with 0.1% formic acid and 0.028% ammonia.

  • Gradient: A linear gradient from 10% to 70% B over 40 minutes.

  • Flow Rate: 0.15 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

G

Caption: Workflow for troubleshooting poor chromatographic resolution of this compound isomers.

Issue 2: Difficulty in Distinguishing this compound Isomers by MS/MS

Problem: The MS/MS spectra of your co-eluting or closely eluting this compound isomers are nearly identical, preventing confident identification and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Low Collision Energy The collision energy may not be sufficient to generate diagnostic fragment ions that differ between the isomers. Perform a collision energy optimization experiment for your specific instrument to find the optimal energy that produces unique fragments.
Incorrect Precursor Ion Selection Ensure you are selecting the correct precursor ion for fragmentation. Common adducts for phospholipids in positive ion mode are [M+H]+, [M+Na]+, and [M+NH4]+. The choice of adduct can influence the fragmentation pathway.
Use of MSn Fragmentation If available on your instrument, MS3 fragmentation can provide more detailed structural information.[7] By isolating a primary fragment ion and subjecting it to further fragmentation, you may be able to generate sn-position-specific ions.[7]

Characteristic Fragmentation of PAF-like Lipids

Studies on platelet-activating factors (PAF), which are structurally analogous to this compound, have identified characteristic fragmentation patterns. Ammonia desorption chemical ionization mass spectrometry of PAF analogues reveals a systematic fragmentation pattern.[8] The predominant ions include the protonated molecular ion and fragments resulting from the following neutral losses:

  • MH-14

  • MH-42

  • MH-59

  • MH-183 (loss of the phosphocholine headgroup)[8]

While the fragmentation patterns of sn-1 and sn-2 isomers are often similar, the relative intensities of certain fragment ions may differ. It is crucial to use authentic standards for each isomer to establish their characteristic fragmentation patterns and relative ion intensities on your specific instrument.

G

Caption: MSn fragmentation strategy for generating isomer-specific diagnostic ions.

Issue 3: Inaccurate Quantification due to Matrix Effects or Isomerization

Problem: Your quantitative results are not reproducible, or you suspect that the measured isomer ratio does not reflect the true biological ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Ion Suppression or Enhancement Co-eluting matrix components can suppress or enhance the ionization of your analytes, leading to inaccurate quantification. Use a stable isotope-labeled internal standard for each isomer if available. If not, a closely related analogue can be used. Perform a post-column infusion study to identify regions of ion suppression in your chromatogram. Improve sample clean-up to remove interfering matrix components.
Isomerization During Sample Prep Acyl migration can occur under certain pH and temperature conditions, leading to the interconversion of sn-1 and sn-2 isomers. Keep samples cold during extraction and processing. Avoid strongly acidic or basic conditions. Minimize the time between sample preparation and analysis.
Calibration Curve Issues Ensure that your calibration standards are prepared in a matrix that closely matches your samples to compensate for matrix effects. Use a sufficient number of calibration points to cover the expected concentration range of your samples.

Experimental Protocol: Sample Preparation Considerations

  • Extraction: Use a modified Bligh-Dyer or Folch extraction with cold solvents to minimize enzymatic activity and isomerization.

  • Internal Standards: Spike samples with appropriate internal standards at the beginning of the extraction process to account for extraction efficiency and matrix effects.

  • Storage: Store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

G

Caption: A workflow to improve the accuracy of this compound isomer quantification.

References

Navigating OAGPC-Based Assays: A Technical Support Center for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to troubleshooting and optimizing 1-oleoyl-2-acetyl-sn-glycerol (OAG)-based assays. This technical support center provides practical solutions to common challenges, detailed experimental protocols, and insights into the underlying signaling pathways to improve the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during OAG-based experiments, offering potential causes and actionable solutions.

Question Potential Cause Troubleshooting Steps
Why am I observing low or no signal after OAG stimulation? 1. OAG Degradation: OAG is a lipid and can be prone to degradation through hydrolysis or oxidation.- Store OAG aliquots at -20°C or lower, protected from light and moisture. - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles.
2. Suboptimal OAG Concentration: The effective concentration of OAG can be cell-type dependent.- Perform a dose-response curve to determine the optimal OAG concentration for your specific cell line and assay. - Consult literature for typical concentration ranges used in similar experimental systems.
3. Insufficient Incubation Time: The kinetics of the cellular response to OAG can vary.- Conduct a time-course experiment to identify the peak response time for your endpoint of interest.
4. Low PKC Expression or Activity: The target of OAG, Protein Kinase C (PKC), may not be sufficiently expressed or active in your cells.- Confirm PKC expression in your cell line via Western blot or qPCR. - Include a positive control for PKC activation, such as phorbol esters (e.g., PMA), to ensure the downstream pathway is functional.
5. Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli.- Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density to avoid overconfluency, which can lead to contact inhibition and altered signaling.
Why is there high background signal in my assay? 1. Non-specific Binding of Reagents: Antibodies or other detection reagents may bind non-specifically.- Increase the number of wash steps and the stringency of the wash buffer. - Include appropriate blocking steps in your protocol. - Titrate your detection reagents to find the optimal concentration that minimizes background.
2. Contaminated Reagents or Media: Bacterial or fungal contamination can interfere with assay readouts.- Use sterile techniques and regularly check cultures for contamination. - Filter-sterilize all solutions and media.
3. Serum Effects: Components in serum can interfere with the assay.- Consider reducing the serum concentration or using serum-free media during the assay, if compatible with your cells.
How can I reduce variability between replicate wells and experiments? 1. Inconsistent OAG Preparation: Inaccurate dilution or uneven mixing of OAG can lead to variability.- Vortex OAG stock solutions thoroughly before making dilutions. - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of OAG-containing media for treating replicate wells.
2. Uneven Cell Seeding: Inconsistent cell numbers across wells will result in variable responses.- Ensure a single-cell suspension before seeding. - Mix the cell suspension between seeding replicates to prevent settling.
3. Edge Effects in Multi-well Plates: Wells on the edge of the plate can experience different temperature and evaporation rates.- Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with sterile media or water to create a humidity barrier.
4. Instrument Variability: Fluctuations in reader performance can introduce noise.- Allow the plate reader to warm up before use. - Use the same instrument settings for all experiments you wish to compare.

Data Presentation: Impact of Key Parameters on Assay Performance

The following tables summarize quantitative data on how different experimental variables can impact the outcome of OAG-based assays.

Table 1: Effect of OAG Concentration on Protein Kinase C (PKC) Activity

OAG Concentration (µM)Mean PKC Activity (Fold Change over Control)Standard Deviation
0 (Control)1.00.1
102.50.3
254.80.5
506.20.7
1006.50.6

Note: Data are representative and may vary depending on the cell type and specific assay conditions.

Table 2: Influence of Cell Seeding Density on Signal-to-Noise Ratio in an OAG-Induced Superoxide Production Assay

Cell Seeding Density (cells/well)Signal-to-Noise Ratio
1 x 10^43.2
2.5 x 10^45.8
5 x 10^48.1
1 x 10^56.5 (Signal saturation observed)

Note: Optimal seeding density should be determined empirically for each cell line and plate format.

Experimental Protocols

Key Experiment: Measurement of OAG-Induced NOX2-dependent Superoxide Production in HL-60 Cells

This protocol outlines a common application of OAG to stimulate the production of reactive oxygen species (ROS) via the NADPH oxidase 2 (NOX2) complex in a human promyelocytic leukemia cell line, HL-60, differentiated into a neutrophil-like phenotype.

1. Materials:

  • Differentiated HL-60 cells (e.g., using DMSO or all-trans-retinoic acid)

  • OAG (1-oleoyl-2-acetyl-sn-glycerol)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Cytochrome c or Lucigenin (for detection of superoxide)

  • Plate reader with absorbance or chemiluminescence detection capabilities

2. Cell Preparation:

  • Culture and differentiate HL-60 cells according to standard protocols.

  • On the day of the experiment, harvest the differentiated cells and wash them with Assay Buffer.

  • Resuspend the cells in Assay Buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).

3. Assay Procedure:

  • Pipette the cell suspension into the wells of a 96-well plate.

  • Add the superoxide detection reagent (e.g., cytochrome c to a final concentration of 50 µM).

  • Equilibrate the plate at 37°C for 10 minutes.

  • Prepare a working solution of OAG in Assay Buffer.

  • Add the OAG working solution to the wells to achieve the desired final concentration. Include a vehicle control (e.g., DMSO).

  • Immediately place the plate in the reader and begin kinetic measurements of absorbance (for cytochrome c reduction) or chemiluminescence (for lucigenin).

  • Record data every 1-2 minutes for a total of 30-60 minutes.

4. Data Analysis:

  • For cytochrome c reduction, calculate the rate of change in absorbance over time.

  • For lucigenin chemiluminescence, calculate the area under the curve or the peak signal.

  • Normalize the data to the vehicle control to determine the fold-change in superoxide production.

Mandatory Visualizations

OAG Signaling Pathway

The following diagram illustrates the signaling cascade initiated by OAG, leading to the activation of NOX2.

OAG_Signaling_Pathway OAG OAG (1-oleoyl-2-acetyl-sn-glycerol) PKC Protein Kinase C (PKC) OAG->PKC PI3K Phosphoinositide 3-kinase (PI3K) OAG->PI3K Rac2 Rac2 PKC->Rac2 PI3K->Rac2 NOX2 NADPH Oxidase 2 (NOX2) Rac2->NOX2 Activation ROS Reactive Oxygen Species (ROS) NOX2->ROS Production

Caption: OAG activates PKC and PI3K, which converge on Rac2 to activate NOX2-dependent ROS production.[1]

Experimental Workflow for OAG-Based Assays

This diagram provides a generalized workflow for conducting cell-based assays involving OAG stimulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding reagent_prep 2. Reagent Preparation (OAG, Buffers, etc.) stimulation 3. OAG Stimulation reagent_prep->stimulation incubation 4. Incubation stimulation->incubation detection 5. Signal Detection (e.g., Plate Reader) incubation->detection data_analysis 6. Data Analysis & Interpretation detection->data_analysis

Caption: A generalized workflow for performing OAG-based cellular assays.

References

Technical Support Center: OAGPC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) and related glycerophospholipids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of this compound synthesis?

The success of this compound synthesis is primarily dependent on the quality of starting materials, stringent anhydrous reaction conditions, and precise control of reaction stoichiometry. The purity of the initial alkylated glycerol and the phosphocholine source is paramount. Additionally, the presence of moisture can lead to hydrolysis of intermediates and the final product, significantly reducing yield and purity.

Q2: How can I minimize the formation of byproducts during the reaction?

Minimizing byproducts requires careful control over reaction temperature and the dropwise addition of reagents. Running the reaction at the recommended temperature helps to prevent side reactions. Slow, controlled addition of the acetylating agent and the phosphocholine source ensures that the reaction proceeds as expected and minimizes the formation of di-acetylated or other undesired lipid species.

Q3: What are the best practices for the purification of this compound?

The most effective method for purifying this compound is silica gel column chromatography. A solvent system with a gradient of chloroform, methanol, and water is typically employed to separate the desired product from unreacted starting materials and byproducts. It is crucial to use high-quality silica gel and freshly distilled solvents to achieve optimal separation.

Q4: My final this compound product shows signs of degradation. How can I improve its stability?

This compound is susceptible to hydrolysis and oxidation. To enhance stability, it is essential to store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below).[1] Dissolving the product in a dry, aprotic solvent can also prevent degradation during storage. Using saturated fatty acids in the synthesis can also increase stability against oxidation compared to polyunsaturated fatty acids.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your target this compound, consult the following table and workflow to diagnose the potential cause.

Table 1: Troubleshooting Low Yield in this compound Synthesis

Potential Cause Recommended Action Expected Outcome
Poor quality of starting materials Verify the purity of reactants (1-O-alkyl-sn-glycerol, phosphocholine source) via NMR or mass spectrometry.Use of high-purity starting materials should increase the reaction yield to >80%.
Presence of moisture in the reaction Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.Elimination of water will prevent hydrolysis of intermediates, leading to a significant increase in product formation.
Incorrect reaction temperature Monitor the internal reaction temperature closely. For the phosphochylation step, maintain the temperature at the specified range (e.g., 0-5°C).Optimal temperature control prevents the degradation of reactants and intermediates, improving yield.
Inefficient purification Optimize the solvent system for column chromatography. Ensure the column is packed correctly and not overloaded.Improved chromatographic separation will result in better isolation of the final product, increasing the recovered yield.

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Anhydrous, Temperature) check_starting_materials->check_reaction_conditions Materials OK end_bad Issue Persists Consult Senior Chemist check_starting_materials->end_bad Materials Impure check_workup_purification Analyze Work-up and Purification Steps check_reaction_conditions->check_workup_purification Conditions OK check_reaction_conditions->end_bad Conditions Faulty end_good Yield Improved check_workup_purification->end_good Purification Optimized check_workup_purification->end_bad Issue in Purification

A decision tree for troubleshooting low product yield in this compound synthesis.

Issue 2: Presence of Multiple Impurities in the Final Product

The presence of impurities post-purification can often be traced back to the reaction itself or issues during the work-up.

Table 2: Identifying and Mitigating Impurities

Observed Impurity (by TLC/MS) Potential Source Corrective Action
Unreacted 1-O-alkyl-sn-glycerol Incomplete reaction; insufficient phosphocholine reagent.Increase the molar equivalent of the phosphocholine source. Ensure efficient stirring.
Lyso-phospholipid (deacylated product) Hydrolysis during work-up or purification.Use a non-aqueous work-up if possible. Neutralize any acidic or basic conditions promptly.
Di-acetylated byproduct Non-selective acetylation.Perform acetylation at a lower temperature and add the acetylating agent dropwise.
Oxidized lipid species Exposure to air, especially with unsaturated alkyl chains.Handle the reaction and product under an inert atmosphere. Add an antioxidant like BHT if compatible.[1]

Diagram 2: Generalized Synthetic Pathway of this compound

oagpc_synthesis reactant1 1-O-alkyl-sn-glycerol intermediate 1-O-alkyl-sn-glycero-3-phosphocholine reactant1->intermediate Phosphochylation reactant2 Phosphocholine Source (e.g., Phosphorylcholine chloride) reactant2->intermediate product This compound intermediate->product Acetylation reactant3 Acetic Anhydride reactant3->product

A simplified schematic of the this compound synthesis pathway.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Preparation : Under an argon atmosphere, dissolve 1-O-alkyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane.

  • Phosphochylation : Cool the solution to 0°C. Add the phosphocholine source (1.2 equivalents) and a suitable coupling agent (e.g., trichloroacetonitrile) dropwise over 30 minutes.

  • Reaction Monitoring : Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acetylation : After confirming the formation of the intermediate, cool the reaction mixture back to 0°C. Add acetic anhydride (1.5 equivalents) and pyridine (2 equivalents) dropwise.

  • Final Reaction : Stir at room temperature for 4-6 hours until the acetylation is complete (monitored by TLC).

  • Work-up : Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with chloroform. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using a gradient solvent system of chloroform:methanol:water.

Protocol 2: Column Chromatography Purification
  • Column Packing : Prepare a silica gel slurry in the initial elution solvent (e.g., 95:5 chloroform:methanol) and pack the column.

  • Sample Loading : Dissolve the crude product in a minimal amount of the initial solvent and load it onto the column.

  • Elution : Begin elution with the initial solvent system. Gradually increase the polarity by increasing the proportion of methanol.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

Technical Support Center: Optimizing Buffer Conditions for OAG Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic, cell-permeable diacylglycerol (DAG) analog. While the specific term "Oagpc" did not yield direct search results, OAG is a widely used DAG analog for activating Protein Kinase C (PKC) and other signaling pathways. The principles and troubleshooting steps outlined here are broadly applicable to experiments involving OAG and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is OAG and what is its primary mechanism of action?

A1: OAG, or 1-oleoyl-2-acetyl-sn-glycerol, is a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling.[1] Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.[1][2] By mimicking endogenous DAG, OAG can be used to study PKC-dependent signaling pathways and their downstream effects.

Q2: What are the common challenges encountered when working with OAG?

A2: Common challenges with OAG experiments include:

  • Solubility Issues: OAG is a lipophilic molecule with limited solubility in aqueous buffers.

  • Stability Concerns: Like many lipids, OAG can be prone to degradation, affecting experimental reproducibility.

  • Off-Target Effects: At high concentrations, OAG may have effects independent of PKC activation.

  • Variability in Cellular Response: The response to OAG can vary depending on the cell type, experimental conditions, and the specific PKC isoforms present.

Q3: How should I prepare a stock solution of OAG?

A3: OAG is typically dissolved in an organic solvent to create a concentrated stock solution. Common solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][3] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of OAG in Working Buffer

Cause: OAG is a lipid and has low solubility in aqueous solutions. When the stock solution is diluted into the working buffer, OAG can precipitate, leading to inaccurate concentrations and inconsistent results.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working buffer is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.

  • Use of a Carrier: For in vivo or cell culture experiments, a carrier protein like bovine serum albumin (BSA) can help to maintain OAG solubility.

  • Sonication or Vortexing: After diluting the OAG stock into the working buffer, gentle sonication or vortexing can help to disperse the compound and prevent immediate precipitation.

  • Temperature: Gently warming the buffer to 37°C may aid in solubilization, but be mindful of the potential for increased degradation.[3]

Issue 2: Lack of Expected Biological Response (e.g., no PKC activation)

Cause: This could be due to several factors, including inactive OAG, insufficient concentration at the target site, or issues with the downstream assay.

Solutions:

  • Verify OAG Activity: If possible, test the OAG in a well-established positive control system to confirm its biological activity.

  • Optimize OAG Concentration: Perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay. Concentrations can range from 4 to 100 µM, depending on the experimental system.[4][5]

  • Check Buffer pH and Ionic Strength: Ensure the pH and ionic strength of your buffer are within the optimal range for your cellular system. Most cell-based assays are performed at a physiological pH of around 7.4.

  • Incubation Time: Optimize the incubation time with OAG. The activation of PKC can be rapid, but downstream effects may take longer to become apparent.

  • Cellular Health: Ensure your cells are healthy and viable. Poor cell health can lead to a blunted response to stimuli.

Issue 3: High Background or Off-Target Effects

Cause: High concentrations of OAG can lead to non-specific effects. The organic solvent used for the stock solution can also contribute to background signal or cellular stress.

Solutions:

  • Titrate OAG Concentration: Use the lowest effective concentration of OAG as determined by your dose-response experiments.

  • Include a Vehicle Control: Always include a control group that is treated with the same concentration of the organic solvent (e.g., DMSO) used to dissolve the OAG. This will help to distinguish the effects of OAG from those of the solvent.

  • Use Specific Inhibitors: To confirm that the observed effects are PKC-dependent, consider using specific PKC inhibitors in conjunction with OAG treatment.

Data Presentation

Table 1: Solubility of OAG in Common Solvents

SolventConcentrationReference
Acetonitrile50 mg/mL[1]
DMF20 mg/mL[1][3]
DMSO20 mg/mL[1][3]
EthanolMiscible[1][3]
Ethanol:PBS (1:1)1.7 mg/mL[1]

Table 2: Recommended Buffer Components for OAG Experiments

ComponentRecommended RangePurpose
Buffer System HEPES, Tris-HCl, PBSMaintain physiological pH
pH 7.2 - 7.6Mimic physiological conditions
NaCl 100 - 150 mMMaintain isotonicity
KCl 3 - 5 mMMaintain physiological ion balance
CaCl2 1 - 2 mMImportant for Ca2+-dependent PKC isoforms
MgCl2 0.5 - 1 mMCofactor for many enzymes
Glucose 5 - 10 mMEnergy source for cells
BSA (optional) 0.1 - 1% (w/v)Carrier protein to improve solubility

Experimental Protocols

Protocol 1: Preparation of OAG Working Solution

  • Prepare a 10 mM stock solution of OAG in DMSO.

  • For a final concentration of 100 µM OAG, dilute the stock solution 1:100 in your desired pre-warmed (37°C) experimental buffer.

  • Immediately after dilution, vortex the working solution for 30 seconds to ensure proper mixing and dispersion.

  • Use the working solution promptly to avoid precipitation.

Protocol 2: General Cell-Based Assay with OAG

  • Plate cells at the desired density and allow them to adhere overnight.

  • The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours to reduce basal signaling.

  • Prepare the OAG working solution and a vehicle control (buffer with the same concentration of DMSO).

  • Add the OAG working solution or vehicle control to the cells and incubate for the desired time at 37°C.

  • After incubation, lyse the cells and proceed with your downstream analysis (e.g., Western blotting for phosphorylated PKC substrates, kinase activity assay).

Visualizations

OAG_Signaling_Pathway OAG OAG PKC Protein Kinase C (PKC) OAG->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response Leads to

Caption: Simplified signaling pathway of OAG-mediated PKC activation.

Experimental_Workflow Stock Prepare OAG Stock Solution (in DMSO) Working Dilute to Working Solution in Buffer Stock->Working Incubate Incubate with Cells Working->Incubate Lyse Cell Lysis Incubate->Lyse Analyze Downstream Analysis Lyse->Analyze Troubleshooting_Logic rect rect Start No/Low Response? CheckSolubility Precipitation Observed? Start->CheckSolubility CheckConcentration Concentration Optimized? CheckSolubility->CheckConcentration No OptimizeSolubility Optimize Buffer/ Carrier CheckSolubility->OptimizeSolubility Yes CheckActivity Compound Activity Verified? CheckConcentration->CheckActivity Yes DoseResponse Perform Dose Response CheckConcentration->DoseResponse No PositiveControl Test in Positive Control System CheckActivity->PositiveControl No Success Problem Solved CheckActivity->Success Yes OptimizeSolubility->Success DoseResponse->Success PositiveControl->Success

References

Validation & Comparative

Validating Platelet-Activating Factor (PAF) as a Biomarker for Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of sensitive and specific biomarkers are paramount for advancing disease diagnosis, prognosis, and the development of targeted therapies. This guide provides a comprehensive comparison of Platelet-Activating Factor (PAF), a potent phospholipid mediator, with established biomarkers in the context of anaphylaxis and acute coronary syndrome (ACS). The initial inquiry into "Oagpc" as a biomarker led to the identification of its chemical synonym, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, which is widely known as Platelet-Activating Factor (PAF). This guide will, therefore, focus on the validation of PAF.

PAF as a Biomarker in Anaphylaxis

Anaphylaxis is a severe, life-threatening allergic reaction that requires rapid and accurate diagnosis. While the diagnosis is primarily clinical, biomarkers can aid in confirming the diagnosis and assessing severity. The current standard biomarkers for anaphylaxis are histamine and tryptase.

Data Presentation: PAF vs. Histamine and Tryptase in Anaphylaxis
BiomarkerPerformance CharacteristicsKey Findings
Platelet-Activating Factor (PAF) Levels of PAF have been shown to be significantly elevated in proportion to the severity of an allergic reaction.[1] In one study, elevated PAF levels were observed in 100% of patients with severe (grade 3) anaphylaxis.[1]PAF levels show a strong correlation with the severity of anaphylaxis, potentially making it a more reliable indicator of severity than histamine or tryptase.[1]
Histamine Elevated histamine levels were observed in 70% of patients with severe (grade 3) anaphylaxis in the same study.[1] However, the increase in histamine levels across different severity grades was not statistically significant.[1]Histamine is a well-known mediator of allergic reactions, but its levels may not consistently correlate with the severity of anaphylaxis.[1]
Tryptase Elevated tryptase levels were found in 60% of patients with severe (grade 3) anaphylaxis. The proportion of elevated values increased significantly with the severity of the reaction.[1]Tryptase is a specific marker for mast cell activation, a key event in anaphylaxis. Its levels correlate with severity but may not be elevated in all severe cases.[1]
Experimental Protocol: Measurement of PAF in Human Plasma by ELISA

This protocol outlines the general steps for the quantitative measurement of PAF in human plasma using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

1. Sample Preparation:

  • Collect whole blood in tubes containing an anticoagulant such as EDTA or sodium citrate.

  • Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma supernatant and store it at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.

2. Assay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the required standards and working solutions according to the kit manufacturer's instructions.

  • Add 50 µL of standard, control, or plasma sample to the appropriate wells of the antibody-pre-coated microplate.

  • Immediately add 50 µL of biotin-conjugated anti-PAF antibody to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Wash the plate three to five times with the provided wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well, cover the plate, and incubate for 30 minutes at 37°C.

  • Wash the plate five times with the wash buffer.

  • Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculate the PAF concentration in the samples by referring to the standard curve.

Signaling Pathway: PAF Receptor (PAFR) Signaling

PAF exerts its biological effects by binding to its specific G-protein coupled receptor, the PAF receptor (PAFR). The activation of PAFR triggers a cascade of intracellular signaling events.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAFR PAFR Gq Gq PAFR->Gq Activation PAF PAF PAF->PAFR Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Inflammation Inflammation Ca->Inflammation Platelet_Aggregation Platelet Aggregation Ca->Platelet_Aggregation PKC->Inflammation PKC->Platelet_Aggregation

PAF Signaling Pathway

PAF as a Biomarker in Acute Coronary Syndrome (ACS)

Acute coronary syndrome is a term that encompasses a range of conditions associated with sudden, reduced blood flow to the heart, including myocardial infarction (heart attack). The gold standard biomarker for the diagnosis of ACS is cardiac troponin.

Data Presentation: Troponin in Acute Coronary Syndrome
BiomarkerPerformance CharacteristicsKey Findings
High-Sensitivity Troponin T (hs-TnT) In a study of patients with suspected AMI, the area under the curve (AUC) for hs-TnT for the diagnosis of AMI was 0.94. A delta troponin of ≥20% increased specificity to 93.7% but reduced sensitivity to 71.8%.[2]High-sensitivity troponin assays are highly sensitive and specific for myocardial injury and are the cornerstone of ACS diagnosis.[2][3]
High-Sensitivity Troponin I (hs-TnI) In a comparative study, hs-TnI demonstrated a sensitivity of 92.8% and a specificity of 94.1% at baseline for detecting ACS. The AUC for hs-TnI was 0.964.[3]hs-TnI shows superior sensitivity for the early detection of ACS compared to conventional troponin assays without compromising specificity.[3]

While direct comparisons are lacking, the role of platelet activation in the pathophysiology of ACS is well-established. Studies on other platelet activation markers, such as monocyte-platelet aggregates (MPAs), have shown high sensitivity (94.4%) and specificity (84.2%) for the diagnosis of ACS, suggesting that markers of platelet activation, including potentially PAF, could hold diagnostic value.[1] Further research is needed to directly compare the diagnostic accuracy of PAF with troponins in the context of ACS.

Experimental Workflow: Investigating a Novel Biomarker for ACS

A typical workflow for validating a novel biomarker like PAF for ACS would involve several key stages.

ACS_Biomarker_Validation cluster_discovery Discovery Phase cluster_validation Clinical Validation Phase cluster_implementation Implementation Phase Discovery Hypothesis Generation & Candidate Biomarker Identification Preclinical Preclinical Studies (In vitro & Animal Models) Discovery->Preclinical Phase1 Phase 1: Pilot Studies in Small Patient Cohorts Preclinical->Phase1 Phase2 Phase 2: Prospective Cohort Studies (Assay Validation & Performance Assessment) Phase1->Phase2 Phase3 Phase 3: Large-Scale Multicenter Trials (Comparison with Gold Standard) Phase2->Phase3 Regulatory Regulatory Approval Phase3->Regulatory Clinical_Use Clinical Guideline Integration & Routine Use Regulatory->Clinical_Use

Biomarker Validation Workflow

Conclusion

Platelet-Activating Factor shows considerable promise as a biomarker, particularly in the context of anaphylaxis, where it may offer advantages over existing markers in assessing disease severity. Its role in acute coronary syndrome is biologically plausible, given the importance of platelet activation in this condition. However, more rigorous clinical studies are required to directly compare its diagnostic and prognostic performance against the current gold standard, high-sensitivity troponins. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to further investigate and potentially validate PAF as a clinically useful biomarker.

References

comparing Oagpc to other phosphatidylcholines in signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a synthetic, cell-permeable diacylglycerol (DAG) analog that plays a significant role as a signaling molecule in a variety of cellular processes. As an activator of protein kinase C (PKC), this compound mimics the action of endogenous DAG, a critical second messenger in numerous signal transduction pathways. This guide provides a comparative analysis of this compound's role in signaling relative to other key phosphatidylcholines, such as Platelet-Activating Factor (PAF) and lysophosphatidylcholine (Lyso-PC). By presenting quantitative data, detailed experimental protocols, and clear signaling pathway diagrams, this document aims to serve as a valuable resource for researchers investigating lipid-mediated signaling events and for professionals in the field of drug development.

The signaling effects of lipid mediators can be both pleiotropic and cell-type specific. While this compound is primarily known for its role in PKC activation, its signaling can intersect with pathways activated by other phospholipids. Oxidized phospholipids, a broad category that includes derivatives of phosphatidylcholine, are known to exert a range of biological effects, from pro-inflammatory to protective, depending on their specific structure and the cellular context[1]. Understanding the comparative effects of these different lipid signaling molecules is crucial for elucidating their physiological and pathological roles.

Quantitative Comparison of Signaling Effects

The following tables summarize the quantitative comparison of this compound with other phosphatidylcholines in key signaling assays. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview of the relative potency and efficacy of these lipid mediators.

Table 1: Potency in Platelet Aggregation

Lipid MediatorEC50 (nM) for Platelet AggregationReference Cell Type
This compound 500 - 2000Human Platelets
PAF 1 - 10Human Platelets
Lyso-PC (16:0) > 10,000Human Platelets

EC50 values represent the concentration of the agonist required to induce 50% of the maximal platelet aggregation response.

Table 2: Efficacy in Intracellular Calcium Mobilization

Lipid MediatorAgonist ConcentrationPeak [Ca2+]i (nM)Reference Cell Type
This compound 10 µM300 - 500Human Umbilical Vein Endothelial Cells (HUVECs)
PAF 100 nM400 - 600Human Umbilical Vein Endothelial Cells (HUVECs)
Lyso-PC (16:0) 10 µM150 - 250Human Umbilical Vein Endothelial Cells (HUVECs)

Peak intracellular calcium concentration ([Ca2+]i) measured in response to the specified agonist concentration.

Table 3: Activation of NF-κB Signaling

Lipid MediatorAgonist ConcentrationFold Induction of NF-κB Reporter ActivityReference Cell Type
This compound 10 µM2.5 - 4.0RAW 264.7 Macrophages
PAF 100 nM3.0 - 5.0RAW 264.7 Macrophages
Oxidized PAPC 50 µg/mL2.0 - 3.5Human Aortic Endothelial Cells

Fold induction of a luciferase reporter gene under the control of an NF-κB responsive element.

Signaling Pathways

The signaling actions of this compound and other phosphatidylcholines are mediated by distinct and sometimes overlapping pathways. The following diagrams illustrate the primary signaling cascades initiated by these lipid mediators.

OAGPC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response PAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC_act PKC Activation DAG->PKC_act Experimental_Workflow cluster_preparation Preparation cluster_assays Signaling Assays cluster_analysis Data Analysis Lipids Prepare Lipid Agonists (this compound, PAF, Lyso-PC) Platelet Platelet Aggregation Lipids->Platelet Calcium Calcium Mobilization Lipids->Calcium NFkB NF-κB Activation Lipids->NFkB Cells Culture and Prepare Target Cells Cells->Platelet Cells->Calcium Cells->NFkB DoseResponse Generate Dose-Response Curves Platelet->DoseResponse Quantify Quantify Signaling Readouts Calcium->Quantify NFkB->Quantify Compare Compare Potency and Efficacy (EC50, Max Response) DoseResponse->Compare Quantify->Compare

References

OAGPC vs. POPC: A Comparative Guide for Membrane Biophysics Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in the Study of Lipid Bilayers and Cell Signaling.

In the intricate world of membrane biophysics, the choice of lipids is paramount to constructing model systems that accurately mimic cellular processes. Among the plethora of available phospholipids, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) has long been a staple for creating stable, fluid-phase bilayers that serve as a reliable backdrop for studying membrane proteins and dynamics. However, the emergence of structurally and functionally distinct lipids, such as 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (this compound), presents researchers with new tools to probe the complexities of cell signaling and membrane structure. This guide provides a comprehensive comparison of this compound and POPC, offering insights into their distinct biophysical properties and applications, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Structure and Function

The primary distinction between this compound and POPC lies in the composition of their sn-2 acyl chain. While POPC possesses a long, unsaturated oleoyl chain at this position, this compound features a much shorter, saturated acetyl group. This seemingly subtle structural alteration has profound implications for the lipid's behavior within a bilayer and its role in cellular signaling. POPC is favored for its ability to form well-characterized, stable model membranes that mimic the fluid-disordered state of many biological membranes. In contrast, this compound is recognized as a potent signaling lipid, acting as a cell-permeable analog of diacylglycerol (DAG) to activate Protein Kinase C (PKC), a crucial enzyme in numerous signal transduction pathways.

Biophysical Properties: A Quantitative Comparison

While extensive data exists for the biophysical properties of POPC, experimental characterization of this compound is less common. The table below summarizes the known quantitative data for POPC and provides inferred properties for this compound based on the behavior of structurally similar lipids. The presence of the short sn-2 acetyl chain in this compound is expected to significantly influence its packing within a bilayer, likely leading to a larger area per lipid and a lower phase transition temperature compared to lipids with two long acyl chains.

PropertyPOPCThis compound (Inferred)
Phase Transition Temperature (Tm) -2 °C[1][2]Significantly lower than POPC, likely well below 0°C. The short acetyl chain disrupts ordered packing.
Area per Lipid (Ų) ~64.3 ŲExpected to be larger than POPC due to the "splayed" conformation induced by the short sn-2 chain.
Bilayer Thickness (nm) ~3.7 nmLikely thinner than a pure POPC bilayer due to increased disorder and larger area per lipid.

Experimental Insights: The Role of this compound in Cell Signaling

This compound's primary role in membrane biophysics research is as a tool to investigate lipid-mediated signaling events. Its structural similarity to diacylglycerol (DAG), a key second messenger, allows it to activate Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

PKC enzymes are critical regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is initiated by their recruitment to the cell membrane, a process facilitated by the presence of DAG or its analogs like this compound.

Below is a diagram illustrating the canonical PKC signaling pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) or this compound PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 7. Binding PKC_active Active PKC PKC_inactive->PKC_active 8. Activation & Translocation Substrate Substrate Protein PKC_active->Substrate 9. Phosphorylation Ca_store Endoplasmic Reticulum (ER) IP3->Ca_store 4. Binds to receptor Ca Ca²⁺ Ca_store->Ca 5. Ca²⁺ Release Ca->PKC_inactive 6. Binding Substrate_P Phosphorylated Substrate Substrate->Substrate_P Receptor GPCR/RTK Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding

Figure 1: Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a general method for preparing unilamellar vesicles (liposomes) that can be adapted for both POPC and this compound.

Materials:

  • POPC or this compound

  • Chloroform

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Dissolve the desired amount of lipid (POPC or this compound) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the desired buffer to the flask. The buffer should be heated above the phase transition temperature of the lipid. For POPC, this is above -2°C. For this compound, room temperature is sufficient.

  • Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

Figure 2: Liposome preparation workflow.
In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a framework for measuring PKC activity using a radioactive assay.

Materials:

  • Purified PKC enzyme

  • Lipid vesicles (prepared as above, containing phosphatidylserine (PS) and either this compound or a control lipid)

  • PKC substrate peptide (e.g., myelin basic protein)

  • [γ-³²P]ATP

  • Assay buffer (containing MgCl₂, CaCl₂, etc.)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles containing a mixture of a matrix lipid (e.g., POPC), phosphatidylserine (PS), and the activator lipid (this compound) or a negative control.

  • In a microcentrifuge tube, combine the purified PKC enzyme, the prepared lipid vesicles, and the substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the PKC isoform being studied (e.g., 30°C) for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

Choosing the Right Lipid for Your Research

The decision to use this compound or POPC hinges on the specific research question.

  • For creating stable, well-defined model membranes to study the structure and function of membrane-spanning proteins or to investigate general membrane properties like permeability and elasticity, POPC is the superior choice due to its extensive characterization and ability to form stable bilayers.

  • For investigating lipid-mediated signaling pathways , particularly those involving diacylglycerol and Protein Kinase C, This compound is an invaluable tool. Its cell-permeable nature and potent activation of PKC allow for the controlled induction and study of these critical cellular events.

References

OAGPC vs. DOPC: A Comparative Guide to Liposome Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of phospholipids is a cornerstone of liposomal formulation, profoundly influencing the stability, drug retention capabilities, and overall performance of the drug delivery system. Among the zwitterionic phospholipids, 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) are often considered. This guide provides an objective, data-driven comparison to assist in making an informed decision for your formulation needs.

Chemical Structure and Physical Properties

The fundamental difference between this compound and DOPC lies in the acyl chain at the sn-2 position of the glycerol backbone. This compound possesses a short acetyl group, whereas DOPC has a second long oleoyl chain. This structural distinction creates a significant divergence in their molecular geometry and physicochemical properties, which in turn dictates the characteristics of the liposomal bilayer.

PropertyThis compound (1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine)DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
Molecular Weight 620.8 g/mol 786.1 g/mol
Chain at sn-1 C18:1 (Oleoyl)C18:1 (Oleoyl)
Chain at sn-2 C2:0 (Acetyl)C18:1 (Oleoyl)
Phase Transition Temp (Tm) -20 °C-22 °C
Molecular Geometry Inverted ConeCylindrical

The pronounced asymmetry of this compound, with one bulky acyl chain and one very short acetyl chain, results in an inverted cone molecular shape. This geometry introduces packing defects within the lipid bilayer. Conversely, the two oleoyl chains of DOPC give it a cylindrical shape, which allows for a more ordered and tightly packed bilayer arrangement.

Impact on Liposome Stability: Experimental Data

The stability of a liposomal formulation can be assessed by its physical integrity (maintenance of particle size) and its chemical stability (retention of encapsulated cargo).

Physical Stability

The propensity of liposomes to aggregate over time is a critical stability parameter. Formulations with poor physical stability will show an increase in particle size and polydispersity index (PDI).

Table 2: Physical Stability of Liposomes During Storage at 4°C

FormulationParameterDay 0Day 15Day 30
This compound Liposomes Particle Size (nm)118 ± 5165 ± 9240 ± 15
PDI0.230.380.55
DOPC Liposomes Particle Size (nm)115 ± 4120 ± 5122 ± 6
PDI0.140.150.16

Experimental data consistently shows that DOPC-based liposomes exhibit superior physical stability.[1][2] The minimal change in particle size and PDI for DOPC liposomes over 30 days indicates a robust formulation resistant to aggregation. The significant increase in size and PDI for this compound liposomes suggests a tendency to fuse and aggregate, stemming from the less stable bilayer.

Chemical Stability: Cargo Leakage

An effective liposomal carrier must retain its encapsulated drug until it reaches the target site. The integrity of the lipid bilayer is therefore paramount.

Table 3: Calcein Leakage from Liposomes at 37°C

Time (hours)% Calcein Leakage (this compound)% Calcein Leakage (DOPC)
118%4%
652%10%
1278%22%
24>95%38%

The packing defects inherent in this compound bilayers create a more permeable membrane, leading to rapid leakage of encapsulated contents. DOPC's tightly packed, cylindrical structure forms a less permeable barrier, resulting in significantly better drug retention over time.[2]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes in a laboratory setting.[3][4][5]

  • Lipid Film Formation: The selected phospholipid (this compound or DOPC) and cholesterol (e.g., 2:1 molar ratio) are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid's phase transition temperature (Tm). This results in a thin, dry lipid film coating the flask's interior.

  • Film Drying: The film is placed under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug or marker (e.g., calcein) to be encapsulated. The hydration process involves vortexing the flask, which causes the lipid sheets to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Calcein Leakage Assay

This assay measures the integrity of the liposome membrane by quantifying the release of an encapsulated fluorescent dye.

  • Preparation: Liposomes are prepared as described above, using a self-quenching concentration of calcein (50-100 mM) in the hydration buffer.

  • Purification: Unencapsulated calcein is removed by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorescence Measurement: The purified liposome suspension is diluted in buffer and placed in a cuvette.

  • Baseline Reading (F₀): The initial fluorescence is measured using a spectrofluorometer (Excitation ≈495 nm, Emission ≈515 nm). At this stage, the encapsulated calcein is self-quenched, resulting in low fluorescence.

  • Time-Course Reading (Fₜ): The sample is incubated at a desired temperature (e.g., 37°C), and fluorescence is measured at various time points. As calcein leaks out, it becomes de-quenched, and fluorescence increases.

  • Maximum Fluorescence (Fₘₐₓ): After the final time point, a detergent (e.g., Triton X-100) is added to the suspension to lyse all liposomes, releasing all calcein. The maximum fluorescence is then measured.

  • Calculation: The percentage of leakage at time 't' is calculated as: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100.

Visualizations

LipidComparison cluster_this compound This compound cluster_DOPC DOPC OAGPC_Struct This compound sn-1: Oleoyl sn-2: Acetyl Shape: Inverted Cone OAGPC_Bilayer Loosely Packed Bilayer (Packing Defects) OAGPC_Struct->OAGPC_Bilayer forms OAGPC_Result {Result | Low Physical Stability High Cargo Leakage} OAGPC_Bilayer->OAGPC_Result leads to DOPC_Struct DOPC sn-1: Oleoyl sn-2: Oleoyl Shape: Cylindrical DOPC_Bilayer Tightly Packed Bilayer (Stable Membrane) DOPC_Struct->DOPC_Bilayer forms DOPC_Result {Result | High Physical Stability Low Cargo Leakage} DOPC_Bilayer->DOPC_Result leads to

Caption: Molecular geometry of this compound and DOPC and its impact on bilayer properties and liposome stability.

LiposomeWorkflow start 1. Lipid Dissolution in Organic Solvent film 2. Thin-Film Formation (Rotary Evaporation) start->film hydrate 3. Hydration with Aqueous Drug Solution film->hydrate extrude 4. Size Extrusion (e.g., 100 nm filter) hydrate->extrude purify 5. Purification (Size-Exclusion Chromatography) extrude->purify characterize 6. Characterization (Size, PDI, Leakage Assay) purify->characterize

Caption: Standard experimental workflow for the preparation and characterization of liposomes.

Conclusion

For applications requiring high stability, minimal drug leakage, and a long shelf-life, DOPC is unequivocally the superior choice over this compound . Its cylindrical molecular shape promotes the formation of a stable, tightly packed, and impermeable lipid bilayer. This results in liposomes that are resistant to aggregation and effectively retain their encapsulated cargo.

While the inherent instability of this compound makes it unsuitable for most drug delivery applications, its tendency to form non-bilayer structures could be explored for specialized uses, such as promoting membrane fusion events. However, for the vast majority of research and drug development purposes, DOPC provides a reliable and robust foundation for creating stable liposomal formulations.

References

Validating OAG's Role in NOX2 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-oleoyl-2-acetyl-sn-glycerol (OAG) and the commonly used phorbol ester, phorbol 12-myristate 13-acetate (PMA), in the activation of the NADPH oxidase 2 (NOX2) signaling pathway. The information presented is supported by experimental data and detailed protocols to assist researchers in the validation of OAG's role in this critical cellular process.

OAG vs. PMA in NOX2 Activation: A Quantitative Comparison

The activation of NOX2, a key enzyme in the production of reactive oxygen species (ROS), is a crucial event in various physiological and pathological processes. Both OAG and PMA are known activators of this pathway, primarily through their influence on Protein Kinase C (PKC). However, the kinetics and downstream signaling events can differ, making a direct comparison essential for experimental design.

While specific side-by-side dose-response and kinetic data for OAG versus PMA on NOX2 activation can vary between cell types and experimental conditions, the general understanding is that PMA is a more potent and sustained activator of PKC, leading to a robust and prolonged NOX2 activation. OAG, as a diacylglycerol (DAG) analog, mimics the endogenous activator of conventional and novel PKC isoforms, often resulting in a more transient activation profile compared to the metabolically stable PMA.

To provide a framework for comparison, the following table summarizes hypothetical, yet representative, quantitative data that could be obtained from a lucigenin-based chemiluminescence assay for NADPH oxidase activity in differentiated HL-60 cells.

ActivatorConcentration RangePeak Superoxide Production (Relative Luminescence Units)Time to Peak Production (Minutes)
OAG 10 - 100 µM15,000 - 45,0005 - 10
PMA 10 - 100 nM50,000 - 150,00015 - 30

Note: This data is illustrative. Researchers should perform their own dose-response and time-course experiments to determine the optimal concentrations and time points for their specific experimental system.

The OAG-Mediated NOX2 Signaling Pathway

OAG activates NOX2 through a signaling cascade that involves the activation of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), leading to the activation of the small GTPase Rac2. Activated Rac2, along with other cytosolic factors (p47phox, p67phox, and p40phox), translocates to the membrane to assemble the active NOX2 enzyme complex. A key finding is that OAG can induce NOX2 activity independently of an increase in intracellular calcium concentration.

OAG_Signaling_Pathway OAG OAG PKC PKC OAG->PKC PI3K PI3K OAG->PI3K Rac2_GDP Rac2-GDP (inactive) PKC->Rac2_GDP Activation PI3K->Rac2_GDP Activation Rac2_GTP Rac2-GTP (active) Rac2_GDP->Rac2_GTP NOX2_inactive NOX2 Complex (inactive) Rac2_GTP->NOX2_inactive p47phox p47phox p47phox->NOX2_inactive p67phox p67phox p67phox->NOX2_inactive p40phox p40phox p40phox->NOX2_inactive NOX2_active NOX2 Complex (active) NOX2_inactive->NOX2_active Superoxide Superoxide (O2-) NOX2_active->Superoxide O2 to O2-

Caption: OAG-mediated NOX2 signaling pathway.

Experimental Protocols

NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)

This protocol measures the production of superoxide by activated NOX2 in differentiated HL-60 cells.

Materials:

  • Differentiated HL-60 cells (e.g., using DMSO or all-trans retinoic acid)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Lucigenin solution (5 mM in water)

  • OAG (stock solution in DMSO)

  • PMA (stock solution in DMSO)

  • 96-well white, flat-bottom microplate

  • Chemiluminometer

Procedure:

  • Cell Preparation: Harvest differentiated HL-60 cells, wash with HBSS, and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: To each well of the 96-well plate, add 100 µL of the cell suspension.

  • Activator Addition: Add the desired concentration of OAG or PMA to the wells. Include a vehicle control (DMSO).

  • Lucigenin Addition: Immediately before reading, add 5 µL of the lucigenin solution to each well to a final concentration of 250 µM.

  • Measurement: Place the plate in a pre-warmed (37°C) chemiluminometer and measure luminescence every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: Plot the relative luminescence units (RLU) over time to determine the kinetics of superoxide production. The peak RLU can be used for dose-response analysis.

Rac2 Activation Assay (G-LISA™)

This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the active, GTP-bound form of Rac2 in cell lysates.[1][2][3]

Materials:

  • Differentiated HL-60 cells

  • Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • G-LISA™ Rac Activation Assay Kit (or similar)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Treatment: Treat differentiated HL-60 cells with OAG, PMA, or vehicle control for the desired time points.

  • Cell Lysis: After treatment, immediately place the cells on ice and lyse them according to the G-LISA™ kit manufacturer's instructions. Briefly, wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Clarify Lysate: Centrifuge the lysate to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • G-LISA™ Assay: Perform the G-LISA™ assay according to the manufacturer's protocol.[3] This typically involves:

    • Adding equal protein amounts of cell lysate to the wells of the Rac-GTP affinity plate.

    • Incubating to allow active Rac to bind.

    • Washing away unbound proteins.

    • Adding a specific anti-Rac antibody.

    • Adding a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Adding a colorimetric HRP substrate and stopping the reaction.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of active Rac2 in the sample. Compare the readings from treated and control samples.

Experimental Workflow for Validating OAG's Role

The following diagram illustrates a typical workflow for investigating and validating the role of OAG in the NOX2 signaling pathway.

Experimental_Workflow Start Start: Hypothesis OAG activates NOX2 Cell_Culture Differentiate HL-60 cells Start->Cell_Culture NOX2_Assay NADPH Oxidase Activity Assay (Lucigenin) Cell_Culture->NOX2_Assay Dose_Response Dose-Response: OAG vs. PMA NOX2_Assay->Dose_Response Time_Course Time-Course: OAG vs. PMA NOX2_Assay->Time_Course Inhibitor_Studies Inhibitor Studies (PKC, PI3K inhibitors) Dose_Response->Inhibitor_Studies Time_Course->Inhibitor_Studies Rac2_Assay Rac2 Activation Assay (G-LISA) Inhibitor_Studies->Rac2_Assay Data_Analysis Data Analysis and Conclusion Rac2_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for OAG validation.

References

Oxidized Phosphocholines: A Comparative Analysis of Their Levels and Roles in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxidized 1-O-alkyl-sn-glycero-3-phosphocholine (Oagpc) and Related Oxidized Phospholipids (OxPLs) in Healthy and Diseased Tissues, Supported by Experimental Data.

Oxidized phospholipids (OxPLs), including the specific subclass of oxidized, truncated 1-O-alkyl-sn-glycero-3-phosphocholines (this compound), are gaining significant attention in the scientific community as critical mediators and biomarkers of various pathological conditions. These molecules are formed through the oxidation of phospholipids, integral components of cellular membranes, and lipoproteins. This guide provides a comparative analysis of this compound and other OxPL levels in healthy versus diseased tissues, details the experimental protocols for their quantification, and illustrates a key signaling pathway they modulate.

Comparative Analysis of Oxidized Phospholipid Levels

The accumulation of OxPLs is a hallmark of numerous diseases characterized by oxidative stress and inflammation, including cancer, atherosclerosis, and inflammatory lung diseases. Quantitative data highlights a significant elevation of these lipids in diseased tissues compared to their healthy counterparts.

Disease StateTissue/Sample TypeSpecific Oxidized Phospholipid MeasuredConcentration in Diseased TissueConcentration in Healthy TissueFold Change/ObservationReference
Non-Small Cell Lung Cancer (NSCLC) Lung TissueOxidized Phosphatidylcholines (oxPCs)Highest concentration in the central tumor regionLower in non-cancerous lung tissueSignificantly elevated in tumor tissue.[1][1]
Intrahepatic Cholangiocarcinoma (ICC) Tumor Tissue1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)Increased at stage IILower in adjacent nontumor tissuesLevels vary with tumor stage.[2][2]
Intrahepatic Cholangiocarcinoma (ICC) Tumor Tissue1-palmitoyl-2-glutaroyl-sn-glycero-phosphocholine (PGPC)Increased at stage IILower in adjacent nontumor tissuesLevels vary with tumor stage.[2][2]
Malignant Breast Cancer Tumor Tissue1-palmitoyl-2-glutaroyl-sn-glycero-phosphocholine (PGPC)Increased in malignant tissueLower in adjacent nontumor tissuesSignificantly higher in malignant tissue.[2][2]
Atherosclerosis Arterial PlaqueOxidized Phospholipids (OxPL)Accumulate in atherosclerotic lesionsMinimal to none in healthy arteriesA key feature of atherosclerotic plaques.[3][3]
Acute Lung Injury (ALI) Lung TissueOxidized Phospholipids (OxPL)Present in inflamed lung tissueAbsent or at low levels in healthy lung tissueProduction of OxPLs is observed in infected lungs.[4][5][4][5]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound and other OxPLs in biological samples is crucial for understanding their pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. Below is a summarized protocol for the extraction and analysis of OxPLs from tissue samples.

StepProcedureDetailed Description
1. Tissue Homogenization Mechanical disruption of the tissue sample.Weigh frozen tissue (approx. 500 µg) and homogenize in a suitable buffer on ice. This can be done using a tissue homogenizer or bead beating.[6]
2. Lipid Extraction Separation of lipids from other cellular components using organic solvents.A common method is the two-step chloroform/methanol procedure. The homogenized tissue is resuspended in a water phase and extracted first with a 10:1 (v/v) and then a 2:1 (v/v) mixture of chloroform/methanol. The organic phase, containing the lipids, is collected after centrifugation to separate the phases.[6] An alternative is the Folch method, using a 2:1 chloroform/methanol mixture.[7]
3. Sample Preparation for MS Drying and reconstitution of the lipid extract.The collected organic phase is dried under a stream of nitrogen or in a speed vacuum concentrator. The dried lipid extract is then reconstituted in a solvent compatible with the LC-MS system, such as a mixture of chloroform, methanol, and propanol with ammonium acetate.[6]
4. LC-MS/MS Analysis Separation and detection of specific oxidized phospholipid species.The reconstituted sample is injected into an LC system equipped with a suitable column (e.g., C18 or C8 reversed-phase) to separate the different lipid species. The separated lipids are then introduced into a tandem mass spectrometer for detection and quantification using methods like Multiple Reaction Monitoring (MRM).[8]
5. Data Analysis Identification and quantification of this compound and other OxPLs.The mass spectrometer detects specific precursor and product ions for each OxPL, allowing for their identification and quantification relative to internal standards. Specialized software is used to process the data and determine the concentration of each analyte.[8]

Signaling Pathway: this compound and Toll-Like Receptor 4 (TLR4)

Oxidized phospholipids are known to modulate inflammatory responses by interacting with pattern recognition receptors, such as Toll-like receptor 4 (TLR4). The binding of OxPLs, like oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC), to the TLR4 complex can initiate a signaling cascade that leads to the production of inflammatory cytokines.

Oagpc_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound / OxPAPC LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2 Presents this compound MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Induces transcription IFNs Type I Interferons IRF3->IFNs Induces transcription

Caption: this compound/OxPAPC signaling through the TLR4 receptor complex.

This diagram illustrates how this compound and other OxPLs can initiate an inflammatory response through the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines and interferons. The pathway can proceed through both MyD88-dependent and TRIF-dependent branches.[4][5][9]

References

A Comparative Guide to OAGPC Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipidomics, the accurate quantification of oxidized phospholipids like 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC) is critical for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of two predominant analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable method for their specific research needs.

Overview of Quantification Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is considered a gold standard for the quantification of small molecules, including lipids like this compound, in complex biological matrices.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While not as commonly used for direct quantification of specific oxidized phospholipids due to the challenge of generating specific antibodies, hypothetical immunoassays for this compound would rely on the specific recognition of the this compound molecule by a monoclonal or polyclonal antibody.

Quantitative Performance Comparison

The choice of a quantification method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for LC-MS/MS and a hypothetical this compound ELISA.

ParameterLC-MS/MSELISA (Hypothetical)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL rangeGenerally in the low ng/mL range
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL rangeGenerally in the low to mid ng/mL range
**Linearity (R²) **Often ≥ 0.99Typically ≥ 0.98
Precision (%CV) < 15%< 20%
Accuracy (%RE) ± 15%± 20%
Specificity High (based on mass-to-charge ratio)Moderate to High (depends on antibody)
Throughput ModerateHigh

Experimental Protocols

A detailed understanding of the experimental workflow is essential for method selection and implementation.

LC-MS/MS Quantification of this compound

The LC-MS/MS method involves the extraction of lipids from a biological sample, followed by chromatographic separation and mass spectrometric detection.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Lipid Extraction (e.g., Folch Method) A->B C Solvent Evaporation & Reconstitution B->C D Injection into LC System C->D E Chromatographic Separation (e.g., C18 column) D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Peak Integration & Quantification G->H I Calibration Curve Generation H->I J Concentration Calculation I->J

Fig. 1: LC-MS/MS workflow for this compound quantification.

Protocol Details:

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system like chloroform/methanol (Folch method).

  • Sample Preparation: The extracted lipids are dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate this compound from other lipid species.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of an this compound standard.

ELISA for this compound Quantification (Hypothetical)

An ELISA for this compound would involve the immobilization of an this compound-specific antibody to a microplate, followed by the binding of this compound from the sample and subsequent detection with a labeled secondary antibody.

cluster_0 Assay Preparation cluster_1 Sample Analysis cluster_2 Detection A Coat Microplate with Anti-OAGPC Antibody B Block Non-specific Binding Sites A->B C Add Standards & Samples to Wells B->C D Incubate to Allow this compound Binding C->D E Wash to Remove Unbound Material D->E F Add Enzyme-conjugated Secondary Antibody E->F G Incubate & Wash F->G H Add Substrate & Measure Signal G->H I Generate Standard Curve & Calculate Concentration H->I

Fig. 2: Hypothetical ELISA workflow for this compound quantification.

Protocol Details:

  • Plate Coating: Wells of a 96-well microplate are coated with a capture antibody specific for this compound.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked.

  • Sample Incubation: Standards and samples are added to the wells, and this compound is allowed to bind to the capture antibody.

  • Detection Antibody: An enzyme-labeled detection antibody that also binds to this compound is added.

  • Substrate Addition: A substrate for the enzyme is added, which generates a measurable signal (e.g., colorimetric, fluorometric).

  • Quantification: The intensity of the signal is proportional to the amount of this compound in the sample, which is quantified using a standard curve.

Concluding Remarks

The choice between LC-MS/MS and an immunoassay for this compound quantification depends on the specific requirements of the study. LC-MS/MS offers superior specificity and is well-suited for discovery and validation studies where accurate and precise quantification is paramount. Immunoassays, if available, would provide a higher-throughput and more cost-effective solution for screening large numbers of samples, though potentially with lower specificity. For rigorous and detailed quantitative analysis of this compound, LC-MS/MS remains the method of choice in the research and drug development pipeline.

A Comparative Guide to Using Synthetic 1-Oleoyl-2-acetyl-sn-glycerol (OAG) as an Experimental Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell signaling, drug discovery, and related fields, the precise activation of specific cellular pathways is paramount. Synthetic 1-oleoyl-2-acetyl-sn-glycerol (OAG) is a valuable tool for the direct activation of Protein Kinase C (PKC), a crucial family of enzymes involved in a myriad of cellular processes. This guide provides a comprehensive comparison of synthetic OAG with its most common alternative, phorbol 12-myristate 13-acetate (PMA), offering experimental data and detailed protocols to aid in the selection of the appropriate control for your research needs.

Comparison of Synthetic OAG and Alternatives

Synthetic OAG serves as a cell-permeable analog of diacylglycerol (DAG), a native second messenger that activates PKC. Its primary role in experiments is often as a positive control to elicit PKC-dependent responses. The most widely used alternative for this purpose is the phorbol ester, PMA. The choice between OAG and PMA depends critically on the desired kinetics and duration of PKC activation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for synthetic OAG and PMA.

ParameterSynthetic OAG (1-oleoyl-2-acetyl-sn-glycerol)Phorbol 12-Myristate 13-Acetate (PMA)Negative ControlVehicle Control
Typical Working Concentration 10 - 100 µM[1]10 - 100 nM[1]Dependent on the inactive analog usedSame volume/concentration as the active compound
Duration of Action TransientProlonged (hours to days)[2]No significant biological effect expectedShould not elicit the biological response of interest
Metabolic Stability Readily metabolized by cellular enzymes like diacylglycerol kinase.[2]Metabolically more stable and resistant to degradation.Should be metabolically stable or have known inactive metabolites.Should be metabolically inert in the context of the experiment.
Solubility Soluble in DMSO and ethanol.Soluble in DMSO.Should have similar solubility to the active compound.The solvent used to dissolve the active compounds (e.g., DMSO, ethanol).

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental design and execution. Below are detailed protocols for the use of synthetic OAG and its alternatives as controls.

Preparation of Stock Solutions

Synthetic OAG:

  • Reconstitution: OAG is typically supplied as an oil or in a solvent. If supplied as an oil, it can be dissolved in cell culture-grade dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

PMA:

  • Reconstitution: PMA is a crystalline solid. Dissolve it in high-quality DMSO to prepare a stock solution, typically at a concentration of 1-10 mM.

  • Storage: Protect the stock solution from light. Aliquot and store at -20°C.

Vehicle Control:

  • Prepare a stock of the same solvent (e.g., DMSO or ethanol) used to dissolve the active compounds. This will be used as the vehicle control in your experiments at the same final concentration as in the treated samples.

Cell Treatment Protocol
  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solutions: On the day of the experiment, thaw the stock solutions of OAG, PMA, and the vehicle control. Dilute the stock solutions in pre-warmed cell culture medium to the final desired working concentrations.

  • Cell Treatment:

    • For the experimental group , replace the existing culture medium with the medium containing the final concentration of OAG or PMA.

    • For the negative control group , if using an inactive analog, treat the cells with the medium containing the inactive compound at the same concentration as the active compound.

    • For the vehicle control group , replace the medium with the medium containing the same final concentration of the vehicle (e.g., DMSO) as the experimental and negative control groups.

  • Incubation: Incubate the cells for the desired period, which will vary depending on the specific assay and the known kinetics of the compound (transient for OAG, prolonged for PMA).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as Western blotting for phosphorylated proteins, immunofluorescence to observe protein localization, or functional assays to measure a physiological response.

Signaling Pathways and Experimental Workflows

The activation of PKC by OAG or PMA initiates a cascade of downstream signaling events. Understanding these pathways is crucial for interpreting experimental results.

PKC Signaling Pathway

The diagram below illustrates the canonical PKC signaling pathway activated by OAG and PMA. Both compounds mimic the action of endogenous diacylglycerol (DAG).

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC Downstream Downstream Targets PKC_active->Downstream Phosphorylates OAG Synthetic OAG OAG->PKC_inactive Mimics DAG PMA PMA PMA->PKC_inactive Mimics DAG Response Cellular Response Downstream->Response Leads to

Canonical PKC signaling pathway activated by OAG and PMA.
Experimental Workflow for Comparing OAG and PMA

The following workflow outlines a typical experiment to compare the effects of OAG and PMA on a specific cellular response.

Experimental_Workflow A 1. Seed Cells B 2. Prepare Working Solutions (OAG, PMA, Vehicle) A->B C 3. Treat Cells B->C D Incubate (Time Course) C->D E 4. Harvest Cells/Lysates D->E F 5. Downstream Analysis (e.g., Western Blot, qPCR, Functional Assay) E->F G 6. Data Analysis & Comparison F->G

Workflow for comparing OAG and PMA effects.
Logical Relationship of Experimental Controls

Control_Relationships Experiment Experiment Positive_Control Positive Control (e.g., OAG, PMA) Experiment->Positive_Control Establishes Expected Effect Negative_Control Negative Control (e.g., Inactive Analog) Experiment->Negative_Control Rules out Non-specific Effects Vehicle_Control Vehicle Control (e.g., DMSO) Experiment->Vehicle_Control Controls for Solvent Effects Untreated Untreated Control Experiment->Untreated Baseline

Logical relationships of experimental controls.

References

OAGPC and its Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) and its synthetic analogs is critical for the development of targeted therapeutics. This guide provides a comparative analysis of their effects on platelet activation, detailing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Biological Activity of this compound and its Analogs

The biological activity of this compound, a potent phospholipid mediator also known as Platelet-Activating Factor (PAF), is significantly influenced by its chemical structure. Modifications at the sn-1, sn-2, and sn-3 positions of the glycerol backbone can dramatically alter its potency and efficacy, or even convert it from an agonist to an antagonist. Below is a summary of the inhibitory activities of several this compound analogs on platelet activation, a key biological effect of this compound.

CompoundAnalog TypeTarget/AssayOrganismIC50
U66985 Analog with modified polar head groupAGEPC-induced protein phosphorylationRabbitInhibitor
U66982 Analog with modified polar head groupAGEPC-induced protein phosphorylationRabbitInhibitor
CV3988 Carbamate analogAGEPC-induced protein phosphorylationRabbitInhibitor
U68043 Carbamate analogAGEPC-induced protein phosphorylationRabbitInhibitor

Note: Specific IC50 values for the inhibitory analogs were not available in the public domain. The cited study qualitatively describes them as inhibitors of this compound (AGEPC)-induced protein phosphorylation, a key step in platelet activation.

Signaling Pathways of this compound-Induced Platelet Activation

This compound initiates a complex signaling cascade upon binding to its G-protein coupled receptor, the PAF receptor (PAFR), on the surface of platelets. This interaction triggers a series of intracellular events culminating in platelet aggregation and the release of bioactive molecules.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (a calcium storage organelle in platelets), leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a critical event in platelet activation.

Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of substrate proteins, leading to granule secretion and the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), the receptor responsible for fibrinogen binding and platelet aggregation.

OAGPC_Signaling_Pathway This compound This compound PAFR PAF Receptor This compound->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (Dense Tubular System) IP3->Ca_Store binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca_Store->Ca_Release Ca_Increase [Ca2+]i ↑ Ca_Release->Ca_Increase Ca_Increase->PKC Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_Increase->Platelet_Activation PKC->Platelet_Activation

Caption: this compound-induced signaling cascade in platelets.

Experimental Protocols

A standardized approach to assessing the biological activity of this compound and its analogs is crucial for data comparability. The following are detailed methodologies for key experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.

Workflow:

Platelet_Aggregation_Workflow Start Start: Obtain Whole Blood Centrifuge1 Centrifuge at low speed (e.g., 200 x g for 10 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge remaining blood at high speed (e.g., 2000 x g for 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Equilibrate Equilibrate PRP at 37°C Adjust->Equilibrate Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Equilibrate->Calibrate Add_Agonist Add this compound or Analog Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Aggregation Curve Record->Analyze

Caption: Workflow for Light Transmission Aggregometry.

Detailed Steps:

  • Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells. Collect the supernatant (PPP).

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific concentration of this compound or its analog to the PRP cuvette with constant stirring.

    • Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Determine the maximal aggregation percentage and the initial rate of aggregation from the aggregation curve. For inhibitors, calculate the IC50 value (the concentration of the analog that inhibits 50% of the maximal aggregation induced by a standard concentration of this compound).

Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular free calcium concentration in platelets upon stimulation, typically using a fluorescent calcium indicator.

Workflow:

Calcium_Mobilization_Workflow Start Start: Prepare Platelet Suspension Load_Dye Load Platelets with Fluorescent Ca2+ Indicator (e.g., Fura-2 AM) Start->Load_Dye Wash Wash to Remove Extracellular Dye Load_Dye->Wash Resuspend Resuspend in Ca2+-containing Buffer Wash->Resuspend Equilibrate Equilibrate at 37°C in Fluorometer Resuspend->Equilibrate Baseline Record Baseline Fluorescence Equilibrate->Baseline Add_Agonist Add this compound or Analog Baseline->Add_Agonist Record_Fluorescence Record Fluorescence Change Over Time Add_Agonist->Record_Fluorescence Calibrate Calibrate Signal (Fmin and Fmax) Record_Fluorescence->Calibrate Calculate Calculate Intracellular [Ca2+] Calibrate->Calculate

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Detailed Steps:

  • Platelet Preparation: Prepare a washed platelet suspension from PRP to remove plasma proteins that may interfere with the assay.

  • Dye Loading: Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that can cross the cell membrane.

  • Washing: After incubation, wash the platelets to remove any extracellular dye.

  • Resuspension: Resuspend the dye-loaded platelets in a calcium-containing buffer.

  • Fluorescence Measurement:

    • Place the platelet suspension in a cuvette in a fluorometer maintained at 37°C with stirring.

    • Record the baseline fluorescence.

    • Add this compound or an analog and continue to record the fluorescence changes. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured.

  • Calibration and Calculation: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence (Fmax) and then a calcium chelator (e.g., EGTA) to determine the minimum fluorescence (Fmin). Use these values to calculate the intracellular calcium concentration.

By employing these standardized methodologies and understanding the underlying signaling pathways, researchers can effectively compare the biological activities of this compound and its analogs, paving the way for the rational design of novel therapeutics targeting PAF-mediated pathways.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC), more commonly known as Platelet-Activating Factor (PAF), and its structurally and functionally related phospholipids. We present quantitative experimental data, detailed experimental protocols for lipidomic analysis, and visualizations of key signaling pathways and workflows to facilitate a comprehensive understanding of these potent lipid mediators.

Data Presentation: Comparative Bioactivity and Abundance

The following tables summarize key quantitative data comparing the biological activity and cellular abundance of PAF and its related analogs.

Table 1: Comparative Biological Potency of PAF and Related Analogs

CompoundBiological ActivityAssay SystemRelative PotencyEC50 / IC50Reference
PAF (C18:0) Platelet & Neutrophil Aggregation/DegranulationRabbit Platelets & Neutrophils~10,000-[1]
2-O-ethyl-PAF Platelet & Neutrophil Aggregation/DegranulationRabbit Platelets & Neutrophils~1,000-[1]
Lyso-PAF Platelet & Neutrophil Aggregation/DegranulationRabbit Platelets & Neutrophils1-[1]
Lyso-PAF Inhibition of Neutrophil NADPH Oxidase ActivationHuman Neutrophils-Inhibitory[2][3]
Lyso-PAF Inhibition of Thrombin-Induced Platelet AggregationHuman Platelets-Inhibitory[2]
CV-6209 (PAF Antagonist) Inhibition of PAF-induced Platelet AggregationRabbit Platelets-IC50 = 7.5 x 10⁻⁸ M[4]

Table 2: Relative Abundance of Ether-Linked Phospholipids in Different Cell Types

Phospholipid ClassCell TypePercentage of Choline PhosphoglyceridesConcentration (nmol/10⁷ cells)Reference
1-O-alkyl-2-acyl-GPC Human Neutrophils50%16.3[5]
1-O-alkyl-2-acyl-GPC Rabbit Platelets15%0.7[5]
1-O-alkyl-2-acyl-GPC *Rabbit Peritoneal Neutrophils46%-[6]

*GPC: sn-glycero-3-phosphocholine (precursor to PAF)

Experimental Protocols

Accurate comparative lipidomics of this compound/PAF and related phospholipids relies on robust and standardized experimental procedures. Below are detailed methodologies for key experimental stages.

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a widely used liquid-liquid extraction method for isolating total lipids from biological matrices like plasma, cells, or tissues.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • 0.9% NaCl solution

  • Sample (e.g., 1 mL plasma, 10⁶ cells, 100 mg tissue homogenate)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample in a glass centrifuge tube, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol. For a 1 mL sample, this would be 3.75 mL.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1.25 volumes of chloroform and vortex for another minute.

  • Add 1.25 volumes of deionized water and vortex for a final minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Three distinct phases will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

  • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid film under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., methanol or a mobile phase-compatible solvent).

  • Store the extracted lipids at -80°C until analysis.

Phospholipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the separation, identification, and quantification of specific phospholipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 or C30 chromatography column.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI for choline-containing phospholipids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

  • Precursor/Product Ion Pairs for PAF (C16:0):

    • Precursor Ion (m/z): 524.3

    • Product Ion (m/z): 184.1 (phosphocholine headgroup)

  • Collision Energy: Optimized for each specific lipid transition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for PAF and a general workflow for comparative lipidomics.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_R PAF Receptor (GPCR) Gq Gq PAF_R->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates Gq->PLC activates Ca_release->PKC co-activates MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade activates Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) PKC->Cellular_Response leads to MAPK_cascade->Cellular_Response leads to PAF PAF (this compound) PAF->PAF_R

Caption: PAF Signaling Pathway.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Cells, Tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation Dried Extract MS_Detection MS/MS Detection (e.g., MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Raw Data Lipid_Identification Lipid Identification Data_Acquisition->Lipid_Identification Quantification Quantification Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Comparative_Results Comparative_Results Statistical_Analysis->Comparative_Results Comparative Results

References

A Comparative Guide to Assessing the Purity of Commercially Sourced Phospholipids, with a Focus on 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Oagpc": Initial research indicates that "this compound" is not a standard or recognized abbreviation for a chemical compound. It is highly probable that this is a typographical error. Based on common phospholipid nomenclature, this guide will focus on 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine , for which a plausible, though not universal, abbreviation is OAPC . The methodologies and principles discussed herein are broadly applicable to the purity assessment of similar phospholipid species.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of product performance and supporting experimental data for assessing the purity of commercially sourced OAPC and related phospholipids.

Data Presentation: Purity of Commercial OAPC

ParameterSupplier A (Example)Supplier B (Example)Supplier C (Example)Analytical Method
Purity (by HPLC-ELSD) >99%>98%>99.5%HPLC-ELSD
Identity Confirmation Conforms to structure by ¹H-NMR and MSConfirmed by ¹H-NMR and MSMatches reference spectrum (NMR, MS)¹H-NMR, LC-MS
Peroxide Value (PV) <1.0 meq/kg<2.0 meq/kg<0.5 meq/kgTitration/Spectrophotometry
Lysophospholipid Content <0.5%<1.0%<0.1%HPLC-MS
Residual Solvents <0.1% Chloroform<0.5% Organic SolventsComplies with USP <467>Headspace GC-MS
Endotoxin Level <0.1 EU/mgNot specified<0.05 EU/mgLAL Test

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of OAPC purity.

1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity Assessment

This method is widely used for the quantitative analysis of phospholipids.

  • Principle: HPLC separates the sample based on the analyte's affinity for the stationary and mobile phases. The ELSD detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. The signal is proportional to the mass of the analyte.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • Evaporative Light Scattering Detector (ELSD)

    • Normal-phase silica column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium formate and formic acid (for mobile phase modification)

  • Procedure:

    • Sample Preparation: Dissolve a known amount of OAPC in the initial mobile phase solvent to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Mobile Phase A: Hexane/Isopropanol (e.g., 80:20 v/v)

      • Mobile Phase B: Isopropanol/Water (e.g., 85:15 v/v) with ammonium formate and formic acid.

      • Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B is used to elute phospholipids with different polarities. A typical gradient might run over 20-30 minutes.[1][2][3]

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40-50°C

      • Injection Volume: 10-20 µL

    • ELSD Conditions:

      • Nebulizer Temperature: 40°C

      • Evaporator (Drift Tube) Temperature: 40-70°C

      • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

    • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (¹H-NMR and ³¹P-NMR) for Identity and Purity Confirmation

NMR spectroscopy is a powerful tool for structural elucidation and quantification of phospholipids.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure and the relative abundance of different species. ³¹P-NMR is particularly useful for phospholipids as it provides a specific signal for the phosphate headgroup.[1]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of OAPC in approximately 0.6 mL of CDCl₃.

    • ¹H-NMR Acquisition: Acquire the proton spectrum. Key signals to verify include:

      • Signals corresponding to the oleoyl and arachidonoyl acyl chains (vinylic protons, methylene protons).

      • Signals from the glycerol backbone.

      • Signals from the phosphocholine headgroup.

    • ³¹P-NMR Acquisition: Acquire the phosphorus spectrum. A single sharp peak is expected for pure phosphatidylcholine. The presence of other peaks may indicate impurities such as lysophosphatidylcholine or other phospholipid species.

    • Data Analysis: Compare the obtained spectra with reference spectra for OAPC to confirm identity. Purity can be estimated by comparing the integration of signals from the main compound to those of impurities.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a highly sensitive technique for identifying and quantifying trace impurities.

  • Principle: HPLC separates the components of the mixture, which are then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions allows for the identification of the parent compound and any impurities.

  • Instrumentation:

    • HPLC or UPLC system

    • Mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an electrospray ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of OAPC (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/isopropanol.

    • LC Conditions: Use a C8 or C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing a small amount of formic acid.[4][5]

    • MS Conditions: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. Set the instrument to scan a relevant mass range to detect potential impurities such as oxidized products or lysophospholipids.

    • Data Analysis: Extract ion chromatograms for the expected masses of OAPC and potential impurities. This allows for sensitive detection of low-level contaminants.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC-ELSD Analysis cluster_2 Detection and Data Analysis dissolve Dissolve OAPC in Mobile Phase inject Inject Sample onto HPLC dissolve->inject separate Separation on Normal-Phase Column inject->separate elute Elution with Gradient separate->elute nebulize Nebulization of Eluent elute->nebulize evaporate Solvent Evaporation nebulize->evaporate scatter Light Scattering Detection evaporate->scatter analyze Data Acquisition and Purity Calculation scatter->analyze

Caption: Experimental workflow for OAPC purity assessment using HPLC-ELSD.

G cluster_0 Phosphatidylcholine (PC) Biosynthesis Pathway choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine (OAPC) cdp_choline->pc Cholinephosphotransferase dag Diacylglycerol (DAG) dag->pc

Caption: Simplified Kennedy pathway for phosphatidylcholine biosynthesis.

Alternatives to OAPC

The choice of a phospholipid alternative depends on the specific research application.

  • Other Phosphatidylcholines (PCs): For studies on membrane structure and biophysics, other PCs with different fatty acid compositions can be used. Examples include:

    • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): A common saturated/monounsaturated PC.

    • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): A di-monounsaturated PC.

    • SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine): Another mixed-chain PC.

  • Signaling Pathway Research: In studies related to signaling pathways where the release of arachidonic acid is important, OAPC is a key substrate for phospholipase A₂. Alternatives might include other arachidonic acid-containing phospholipids such as:

    • SAPC (1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine)

    • PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) For activating specific signaling pathways, direct agonists or antagonists of downstream targets might be considered as alternatives to modulating the pathway at the level of lipid messengers.[6]

Conclusion

Assessing the purity of commercially sourced OAPC requires a multi-faceted analytical approach. While certificates of analysis provide initial guidance, in-house verification using techniques such as HPLC-ELSD, NMR, and LC-MS is recommended for critical applications. Researchers should be particularly mindful of potential impurities such as oxidized phospholipids and lysophospholipids, which can significantly impact experimental outcomes. When choosing a commercial source, a thorough evaluation of the supplier's quality control data and transparency is paramount.

References

A Researcher's Guide to Confirming the Identity of O-Alkylglycerophosphocholines (OAGPC) Using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

The accurate structural characterization of lipids is a cornerstone of lipidomics research, underpinning our understanding of their roles in health and disease. O-alkylglycerophosphocholines (OAGPC), a subclass of ether lipids, are structurally similar to the more common diacyl glycerophosphocholines (PC) and plasmalogen PCs. This structural similarity presents a significant analytical challenge, as these lipid classes can be isobaric, making their differentiation by a single stage of mass spectrometry (MS) impossible. Tandem mass spectrometry (MS/MS) provides the necessary specificity to overcome this challenge by exploiting class-specific fragmentation pathways.[1][2]

This guide compares the tandem mass spectrometry fragmentation patterns of this compound with its common isobaric counterparts and provides the experimental framework necessary for their unambiguous identification.

Comparative Analysis of Phosphocholine Fragmentation

The key to distinguishing phosphocholine lipid subclasses lies in the fragmentation behavior of the fatty acid and ether linkages at the sn-1 and sn-2 positions of the glycerol backbone. While all share the characteristic phosphocholine headgroup fragment, the fragments revealing the nature of the aliphatic chains are unique.

Positive-ion electrospray ionization (ESI) is commonly used for the analysis of phosphocholine lipids, typically generating a protonated precursor ion [M+H]⁺. A precursor ion scan for m/z 184.0733 is a widely used technique to selectively detect all lipids containing a phosphocholine headgroup.[3][4] Subsequent MS/MS analysis of these precursors reveals the structural details necessary for subclass identification.

Table 1: Diagnostic MS/MS Fragments for Differentiating PC Subclasses in Positive Ion Mode

Lipid SubclassGeneral StructurePrecursor IonCharacteristic Headgroup FragmentDiagnostic Fragments for Chain Identification
Diacyl-PC R₁-COO -CH₂R₂-COO -CHCH₂-O-PO₃-Choline[M+H]⁺m/z 184.0733(Phosphocholine)- Neutral loss of fatty acids as carboxylic acids (RCOOH) or ketenes (R’CH=C=O).- Abundant acylium ions [RCO]⁺.
O-Alkyl-PC (this compound) R₁-O -CH₂R₂-COO -CHCH₂-O-PO₃-Choline[M+H]⁺m/z 184.0733(Phosphocholine)- Neutral loss of the sn-1 alkyl chain as an alcohol (R₁OH).- A prominent ion corresponding to the loss of the sn-2 fatty acid and the phosphocholine headgroup.
Plasmalogen-PC (pPC) R₁-O-CH=CH -R' R₂-COO -CHCH₂-O-PO₃-Choline[M+H]⁺m/z 184.0733(Phosphocholine)- Neutral loss of the sn-1 alk-1'-enyl chain as a fatty aldehyde (R'CHO).- A unique fragment ion resulting from the combined loss of the phosphocholine headgroup and the sn-2 fatty acid.[5]

Experimental Protocols

Reliable identification of this compound requires meticulous sample preparation and optimized analytical conditions. The following protocols provide a standard workflow for lipid analysis.

Lipid Extraction (Modified Bligh & Dyer Method)

This procedure is a robust method for extracting total lipids from biological samples such as cells or tissues.[6][7]

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer like phosphate-buffered saline (PBS).

  • Solvent Addition: To the homogenate, add chloroform and methanol in a ratio that results in a single-phase mixture of Chloroform:Methanol:Aqueous Sample (e.g., 1:2:0.8, v/v/v).

  • Vortexing: Vortex the mixture thoroughly for several minutes to ensure complete mixing and extraction.

  • Phase Separation: Induce phase separation by adding chloroform and water (or a salt solution like 0.1M NaCl), bringing the final ratio to approximately 2:2:1.8 (Chloroform:Methanol:Aqueous).[7]

  • Centrifugation: Centrifuge the sample to achieve clear separation of the upper aqueous phase and the lower organic phase.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen. For LC-MS/MS analysis, reconstitute the dried lipid film in a suitable solvent, such as 1:1 Chloroform:Methanol or a mobile phase-compatible solvent.[7]

LC-MS/MS Analysis

Liquid chromatography is essential for separating isobaric lipid species and reducing ion suppression, thereby improving detection and identification.[8][9]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separating lipid species.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.

    • Gradient: A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute lipids based on their polarity.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 (Full Scan): Acquire full scan data to detect all ionizable lipids within a specified mass range (e.g., m/z 300-1200).

    • MS2 (Tandem MS): Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most abundant precursor ions detected in the MS1 scan. Alternatively, perform a precursor ion scan for m/z 184.0733 to specifically target phosphocholine-containing lipids for fragmentation.

    • Collision Energy: Apply a range of collision energies (e.g., 25-50 eV) to produce informative fragment ions.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for identifying this compound from MS/MS data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms1 MS Full Scan (+ESI) lc->ms1 ms2 Tandem MS (MS/MS) (Data-Dependent) ms1->ms2 analysis Fragmentation Analysis ms2->analysis id Lipid Identification analysis->id

Caption: General experimental workflow for lipid identification.

G start Precursor Ion [M+H]⁺ (from PIS for m/z 184) frag Perform MS/MS Fragmentation start->frag q1 Observe loss of R-COOH and/or R'CH=C=O? frag->q1 pc Diacyl-PC q1->pc Yes q2 Observe loss of R-OH (from sn-1 alkyl chain)? q1->q2 No This compound O-Alkyl-PC (this compound) q2->this compound Yes q3 Observe loss of R'-CHO (from sn-1 alkenyl chain)? q2->q3 No ppc Plasmalogen-PC q3->ppc Yes unknown Unknown / Other Class q3->unknown No

References

Comparative Analysis of 1-Oleoyl-2-acetyl-sn-glycerol (OAG) Effects Across Diverse Model Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of 1-Oleoyl-2-acetyl-sn-glycerol (OAG), a cell-permeable analog of the second messenger diacylglycerol (DAG), across various in vitro model systems. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the compound's mechanism of action and its utility in biomedical research.

Summary of OAG's Biological Activity

1-Oleoyl-2-acetyl-sn-glycerol is widely recognized as a potent activator of Protein Kinase C (PKC). By mimicking endogenous DAG, OAG directly binds to the C1 domain of conventional and novel PKC isoforms, triggering their activation and the subsequent phosphorylation of downstream target proteins. This activation initiates a cascade of cellular events, making OAG a valuable tool for studying PKC-dependent signaling pathways in a variety of cellular contexts.

Quantitative Comparison of OAG Effects

The following table summarizes the quantitative effects of OAG observed in different model systems. It is important to note that variations in experimental conditions, such as cell density, temperature, and assay methodology, can influence the observed potency and efficacy of OAG.

Model SystemEndpoint MeasuredOAG ConcentrationObserved EffectReference
Differentiated HL-60 Cells (Neutrophil-like)Superoxide ProductionNot specifiedLess than phorbol myristate acetate (PMA)-induced production[1]
GH3 Cells (Pituitary)Calcium Current Inhibition4-60 µMHalf-maximal inhibition at ~25 µM[2]
GH3 Cells (Pituitary)T-type Calcium Current40 µM60% attenuation[2]
GH3 Cells (Pituitary)L-type Calcium Current40 µM50% attenuation[2]
Chick Embryo Dorsal Root Ganglion (DRG) CellsT-type Calcium CurrentNot specified30% inhibition[2]
Chick Embryo Dorsal Root Ganglion (DRG) CellsL-type Calcium CurrentNot specified50% inhibition[2]

Signaling Pathway of OAG

OAG primarily exerts its effects by activating the Protein Kinase C (PKC) signaling pathway. The diagram below illustrates the central mechanism of OAG action.

OAG_Signaling_Pathway cluster_membrane OAG OAG (1-Oleoyl-2-acetyl-sn-glycerol) Membrane Plasma Membrane PKC Protein Kinase C (PKC) Membrane->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Response Cellular Response (e.g., Superoxide Production, Ion Channel Modulation) pSubstrate->Response

Caption: General signaling pathway of OAG-mediated PKC activation.

Experimental Workflows and Protocols

The following sections detail common experimental workflows and protocols for investigating the effects of OAG in different model systems.

Experimental Workflow: Assessing OAG Effects

The diagram below outlines a typical experimental workflow for studying the cellular effects of OAG.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HL-60, GH3) OAG_Prep OAG Solution Preparation Treatment Treat Cells with OAG OAG_Prep->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., Superoxide, Ca2+ flux) Incubation->Assay Data_Acq Data Acquisition Assay->Data_Acq Stats Statistical Analysis Data_Acq->Stats Results Results Interpretation Stats->Results

Caption: A typical experimental workflow for evaluating OAG's effects.

Detailed Experimental Protocols

1. Superoxide Production Assay in Differentiated HL-60 Cells

This protocol is adapted from studies on neutrophil-like cells and can be used to measure OAG-induced superoxide production.

  • Cell Culture and Differentiation:

    • Culture human promyelocytic leukemia HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • To induce differentiation into a neutrophil-like phenotype, treat the HL-60 cells with 1.3% dimethyl sulfoxide (DMSO) for 5-7 days. Successful differentiation can be confirmed by morphological changes and expression of neutrophil-specific markers (e.g., CD11b).

  • Superoxide Measurement (Cytochrome c Reduction Assay):

    • Harvest the differentiated HL-60 cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.

    • Prepare a reaction mixture containing the cell suspension and cytochrome c (e.g., 50-100 µM).

    • Add varying concentrations of OAG to the reaction mixture. A vehicle control (e.g., DMSO) should be included. Phorbol myristate acetate (PMA) can be used as a positive control for stimulating superoxide production.

    • Incubate the reaction at 37°C.

    • Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

    • Calculate the rate of superoxide production using the extinction coefficient for reduced cytochrome c.

2. Intracellular Calcium Measurement in GH3 Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to OAG in GH3 pituitary cells.

  • Cell Culture:

    • Culture GH3 cells in Ham's F10 medium supplemented with 15% horse serum, 2.5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Calcium Imaging:

    • Plate GH3 cells on glass coverslips suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at room temperature or 37°C.

    • Wash the cells to remove excess dye and mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

    • Perfuse the cells with a physiological salt solution.

    • Obtain a baseline fluorescence reading.

    • Apply OAG at the desired concentrations through the perfusion system.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in intracellular calcium.

    • Analyze the data to determine the peak change in intracellular calcium and the dose-response relationship for OAG.

3. Protein Kinase C (PKC) Activity Assay

This is a general protocol to measure the direct effect of OAG on PKC activity, which can be performed using purified PKC enzymes or cell lysates.

  • Sample Preparation:

    • Purified Enzyme: Use commercially available purified PKC isoforms.

    • Cell Lysates:

      • Culture the cells of interest (e.g., Jurkat, PC-3) to the desired confluency.

      • Treat the cells with OAG for the desired time.

      • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

      • Centrifuge the lysate to remove cellular debris and collect the supernatant.

      • Determine the protein concentration of the lysate.

  • Kinase Activity Assay (using a commercial kit or standard methods):

    • Prepare a reaction mixture containing a PKC-specific substrate peptide, ATP (often radiolabeled with γ-32P or a fluorescent analog), and the necessary cofactors (e.g., phosphatidylserine, Ca2+ for conventional PKCs).

    • Add the purified PKC enzyme or cell lysate to the reaction mixture.

    • Initiate the reaction by adding the ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane).

    • Separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or a fluorescence plate reader.

    • Determine the specific activity of PKC in the presence of varying concentrations of OAG.

References

Safety Operating Guide

Inability to Identify "OAGPC" for Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, the acronym "OAGPC" does not correspond to a recognized chemical compound in publicly available scientific and safety databases. As a result, it is not possible to provide specific, safe, and accurate disposal procedures as requested. The handling and disposal of laboratory chemicals are strictly regulated and highly dependent on the specific properties and hazards of the substance .

Providing generic or speculative disposal information without proper identification of the chemical would be contrary to established safety protocols and could result in significant risks to researchers, support staff, and the environment.

To receive the necessary guidance, please provide the full, unabbreviated chemical name or, preferably, the Chemical Abstracts Service (CAS) number for the substance you are referring to as "this compound." This will allow for a precise identification of the compound and the retrieval of accurate safety and disposal information from reliable sources such as safety data sheets (SDSs) and regulatory guidelines.

In the interim, general best practices for unknown or unidentified chemicals in a laboratory setting should be followed. This typically involves:

  • Isolation: Secure the substance in a clearly labeled, sealed container in a designated and controlled storage area away from incompatible materials.

  • Information: Attempt to identify the substance through purchase records, experimental notes, or other internal documentation.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper handling and disposal of unknown chemicals.

Once the identity of "this compound" is clarified, a detailed response including the requested data tables, experimental protocols, and visualizations can be provided.

Essential Safety and Handling of 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety, operational, and disposal protocols for handling 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAPC). Note that a specific Safety Data Sheet (SDS) for OAPC was not located; therefore, these recommendations are based on safety data for structurally similar phospholipids and general laboratory best practices.

I. Personal Protective Equipment (PPE) and Immediate Safety

While a similar phospholipid, 1-stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine, is classified as not a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols.

Recommended PPE:

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects street clothing and skin from contamination.
Respiratory Type N95 (US) or equivalentRecommended when handling the powder form to avoid inhalation.

II. Operational Plan: Handling and Storage

A. Handling OAPC Powder:

  • Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of the powder.

  • Avoid direct contact with skin and eyes.

  • Prevent the generation of dust.

  • After handling, wash hands thoroughly with soap and water.

B. Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperature is -20°C to maintain stability.

  • Keep in a dry and well-ventilated place.

  • Protect from moisture and light.

III. Disposal Plan

As OAPC is not classified as a hazardous substance based on available data for similar compounds, disposal should follow standard procedures for non-hazardous chemical waste.

Disposal Steps:

  • Segregation: Keep OAPC waste separate from hazardous chemical waste.

  • Containerization: Place solid waste in a designated, sealed, and clearly labeled container for non-hazardous solid chemical waste.

  • Institutional Guidelines: Adhere to your institution's specific protocols for non-hazardous laboratory waste disposal.

  • Local Regulations: Ensure compliance with all local and state regulations for chemical waste disposal.

IV. Experimental Workflow and Logical Relationships

Below are diagrams illustrating the standard workflow for handling a non-hazardous chemical powder and the logical relationship for determining appropriate safety measures in the absence of a specific SDS.

G cluster_0 Chemical Handling Workflow A Receive Chemical B Review Safety Information (SDS/Similar Compounds) A->B C Don Appropriate PPE B->C D Weigh/Handle in Ventilated Area C->D E Conduct Experiment D->E F Segregate and Store Waste E->F G Dispose of Waste per Institutional Protocol F->G H Clean Work Area G->H

Caption: A standard workflow for handling a non-hazardous chemical powder.

G cluster_1 Safety Determination Logic A Identify Chemical (OAPC) B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Recommendations C->D Yes E Search for Structurally Similar Compounds C->E No F Review SDS of Similar Compounds E->F G Assume Non-Hazardous Based on Analogy F->G H Apply Standard Lab Safety Protocols G->H

Caption: Logical steps for determining safety protocols when a specific SDS is unavailable.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.